molecular formula C15H9Cl2NO2 B1676101 MDK83190 CAS No. 79183-19-0

MDK83190

Numéro de catalogue: B1676101
Numéro CAS: 79183-19-0
Poids moléculaire: 306.1 g/mol
Clé InChI: KGRJPLRFGLMQMV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[(3,4-dichlorophenyl)methyl]indole-2,3-dione is a member of indoles.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NO2/c16-11-6-5-9(7-12(11)17)8-18-13-4-2-1-3-10(13)14(19)15(18)20/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRJPLRFGLMQMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365533
Record name Apoptosis Activator 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79183-19-0
Record name 1-((3,4-Dichlorophenyl)methyl)indole-2,3-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079183190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apoptosis Activator 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-((3,4-DICHLOROPHENYL)METHYL)INDOLE-2,3-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSY8DE8DGH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

MDK83190: A Technical Guide to its Mechanism of Action in Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MDK83190, also known as Apoptosis Activator 2, is a small molecule that has been identified as a potent inducer of apoptosis in cancer cells. This technical guide provides an in-depth overview of the core mechanism of action of this compound, focusing on its role in the intrinsic pathway of apoptosis. It details the molecular interactions, signaling cascades, and cellular consequences of this compound activity, supported by quantitative data and detailed experimental protocols. Visualizations of the key pathways and experimental workflows are provided to facilitate a comprehensive understanding of its function.

Core Mechanism of Action: Direct Activation of the Apoptosome

This compound exerts its pro-apoptotic effects by directly targeting the core machinery of the intrinsic apoptosis pathway. Its primary mechanism involves the potentiation of the assembly of the apoptosome, a multi-protein complex essential for the activation of initiator caspases.[1][2][3]

The key steps in the mechanism of action of this compound are as follows:

  • Promotion of Apaf-1 Oligomerization: In the presence of cytochrome c, which is released from the mitochondria in response to cellular stress, this compound facilitates the oligomerization of the Apoptotic Protease Activating Factor 1 (Apaf-1).[1][2] This is a critical rate-limiting step in the formation of the apoptosome.

  • Apoptosome Formation: The enhanced oligomerization of Apaf-1 leads to the assembly of the functional apoptosome complex. This complex then recruits procaspase-9.

  • Activation of Procaspase-9: Within the apoptosome, procaspase-9 molecules are brought into close proximity, leading to their auto-cleavage and activation.

  • Initiation of the Caspase Cascade: Activated caspase-9 then cleaves and activates effector caspases, most notably procaspase-3.

  • Execution of Apoptosis: Activated caspase-3 is the primary executioner caspase, responsible for cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis, such as DNA fragmentation and cell death.[1][4][5]

This direct activation of the apoptosome allows this compound to bypass upstream apoptotic blocks that are common in cancer cells, such as the overexpression of anti-apoptotic Bcl-2 family proteins.

Signaling Pathway Visualization

The following diagram illustrates the signaling pathway of this compound-induced apoptosis.

MDK83190_Apoptosis_Pathway cluster_mito Mitochondrion cluster_cytosol Cytosol Mito Cellular Stress CytoC Cytochrome c Mito->CytoC Release Apaf1_inactive Apaf-1 (inactive) Apoptosome Apoptosome (Oligomerized Apaf-1) Apaf1_inactive->Apoptosome Oligomerization This compound This compound This compound->Apoptosome Promotes Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Recruits Caspase9 Activated Caspase-9 Procaspase9->Caspase9 Activation Procaspase3 Procaspase-3 Caspase9->Procaspase3 Cleavage Caspase3 Activated Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis (PARP cleavage, DNA fragmentation) Caspase3->Apoptosis Execution

This compound promotes Apaf-1 oligomerization, leading to caspase activation.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy of this compound in inducing apoptosis in various cancer cell lines.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
JurkatLeukemia4
MOLT-4Leukemia6
CCRF-CEMLeukemia9

Data represents the concentration of this compound required to inhibit cell growth by 50% after a 22-hour incubation.[1]

Table 2: Biochemical Activity of this compound

ActivityConditionsResult
Caspase-3 Activation20 µM this compound, 30 minsStrong induction
PARP Cleavage0.1-100 µM this compound, 22 hoursObserved
DNA Fragmentation0.1-100 µM this compound, 22 hoursObserved
Apaf-1 Oligomerization20 µM this compoundIncreased fraction of Apaf-1 in apoptosome

These data demonstrate the direct effect of this compound on the core apoptotic machinery.[1]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Cell-Free Caspase Activation Assay

This assay is used to screen for compounds that can activate caspases in a cell-free environment.

Workflow Diagram:

Cell_Free_Assay_Workflow Start Start: Prepare HeLa S100 cytosol extract Step1 Incubate extract with this compound and Cytochrome c Start->Step1 Step2 Add fluorogenic caspase-3 substrate (DEVD-AFC) Step1->Step2 Step3 Monitor fluorescence increase over time (kinetic read) Step2->Step3 End End: Quantify caspase-3 activity Step3->End

Workflow for the cell-free caspase activation assay.

Protocol:

  • Preparation of HeLa S100 Cytosol Extract:

    • Grow HeLa cells to confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend cells in a hypotonic buffer (e.g., 20 mM HEPES-KOH, pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors).

    • Allow cells to swell on ice for 20 minutes.

    • Homogenize the cells using a Dounce homogenizer.

    • Centrifuge the homogenate at 100,000 x g for 1 hour at 4°C.

    • Collect the supernatant (S100 extract) and determine the protein concentration.

  • Caspase Activation Reaction:

    • In a 96-well plate, combine the HeLa S100 extract (final concentration ~10 mg/ml) with reaction buffer (20 mM HEPES-KOH, pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 1 mM DTT).

    • Add this compound to the desired final concentration (e.g., 20 µM).

    • Add horse heart cytochrome c (final concentration ~0.15 µM).

    • Incubate the reaction mixture at 37°C for 30 minutes.

  • Measurement of Caspase-3 Activity:

    • Add the fluorogenic caspase-3 substrate, Ac-DEVD-AFC, to a final concentration of 50 µM.

    • Immediately measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm using a fluorescence plate reader.

    • Take kinetic readings every 5 minutes for 1-2 hours to determine the rate of substrate cleavage.

In-Cell Cytotoxicity and Apoptosis Assays

These assays are used to determine the effect of this compound on the viability and induction of apoptosis in cultured cancer cells.

Workflow Diagram:

Cytotoxicity_Workflow Start Start: Seed cancer cells in a 96-well plate Step1 Treat cells with a serial dilution of this compound Start->Step1 Step2 Incubate for 22 hours Step1->Step2 Step3 Analyze for: - Cell Viability (MTT/XTT assay) - PARP Cleavage (Western Blot) - DNA Fragmentation (TUNEL assay) Step2->Step3 End End: Determine IC50 and confirm apoptosis Step3->End

Workflow for in-cell cytotoxicity and apoptosis analysis.

Protocols:

  • Cell Culture and Treatment:

    • Seed cancer cell lines (e.g., Jurkat, MOLT-4) in a 96-well plate at a density of 1 x 10^4 cells per well.

    • Allow cells to adhere overnight (for adherent cells).

    • Prepare a serial dilution of this compound in culture medium (e.g., from 0.1 to 100 µM).

    • Remove the old medium and add the medium containing the different concentrations of this compound.

    • Incubate the cells for 22 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assay (MTT Assay):

    • After the 22-hour incubation, add MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.

    • Add solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

  • PARP Cleavage Analysis (Western Blot):

    • Lyse the treated cells in RIPA buffer with protease inhibitors.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate the membrane with a primary antibody against PARP.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. The cleavage of the 116 kDa full-length PARP to an 89 kDa fragment indicates caspase-3 activation.

  • DNA Fragmentation Analysis (TUNEL Assay):

    • Fix the treated cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate.

    • Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's instructions, using a commercially available kit.

    • Analyze the cells by fluorescence microscopy or flow cytometry to detect the incorporation of labeled dUTP at the 3'-hydroxyl ends of fragmented DNA.

Conclusion

This compound is a promising pro-apoptotic agent that acts through a direct and potent mechanism on the core apoptotic machinery. By promoting the formation of the apoptosome, it effectively triggers the caspase cascade, leading to the programmed death of cancer cells. The detailed understanding of its mechanism of action, supported by the quantitative data and experimental protocols provided in this guide, offers a solid foundation for further preclinical and clinical development of this compound and related compounds as potential cancer therapeutics.

References

In-Depth Technical Guide: The Cellular Target and Mechanism of Action of MDK83190

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MDK83190, also known as Apoptosis Activator 2, is a small molecule that has been identified as a potent inducer of apoptosis in cancer cells. This technical guide delineates the cellular target of this compound and its mechanism of action, providing a comprehensive overview for research and drug development applications. The primary cellular target of this compound is the Apoptotic Protease-Activating Factor 1 (Apaf-1). This compound promotes the cytochrome c-dependent oligomerization of Apaf-1, leading to the formation of the apoptosome. This macromolecular complex subsequently recruits and activates procaspase-9, initiating a caspase cascade that culminates in programmed cell death. This guide provides detailed experimental protocols, quantitative data, and visual diagrams of the associated signaling pathways and experimental workflows.

Cellular Target: Apoptotic Protease-Activating Factor 1 (Apaf-1)

The direct cellular target of this compound has been identified as Apaf-1, a key protein in the intrinsic pathway of apoptosis.[1][2][3][4] this compound facilitates the assembly of the apoptosome, a heptameric protein complex, by promoting the association of Apaf-1 monomers in the presence of cytochrome c.[1][2][3][4] This action effectively lowers the threshold of cytochrome c required to trigger apoptosis, making cancer cells more susceptible to cell death.

Mechanism of Action: Promotion of Apaf-1 Oligomerization

This compound acts as a molecular facilitator for the formation of the apoptosome. In healthy cells, Apaf-1 exists in an inactive, monomeric state. Upon cellular stress and the release of cytochrome c from the mitochondria, Apaf-1 undergoes a conformational change that allows it to bind to dATP and oligomerize. This compound enhances this process, promoting the formation of the active apoptosome complex even at suboptimal concentrations of cytochrome c.[1][2] The assembled apoptosome then serves as a platform for the recruitment and activation of procaspase-9. Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3, which then execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[1][4]

Quantitative Data

The pro-apoptotic activity of this compound has been quantified across various cancer cell lines. The following tables summarize the available IC50 values.

Cell LineCell TypeIC50 (µM)Reference
JurkatLeukemia4[2]
Molt-4Leukemia6[2]
CCRF-CEMLeukemia9[2]
BT-549Breast Cancer20[2]
MDA-MB-468Breast Cancer44[2]
NCI-H23Lung Cancer35[2]
Peripheral BloodNormal50[2]
Lymphocytes (PBL)
Human Umbilical VeinNormal43[2]
Endothelial Cells (HUVEC)

Table 1: IC50 values of this compound in various cancer and normal cell lines.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the cellular target and mechanism of action of this compound.

In Vitro Caspase Activation Assay

This assay was used to identify this compound's ability to activate caspases in a cell-free system.

Materials:

  • HeLa cell cytoplasmic extracts

  • HEB buffer (50 mM Hepes, pH 7.4/50 mM KCl/5 mM EGTA/2 mM MgCl2)

  • This compound (dissolved in DMSO)

  • Dithiothreitol (DTT)

  • Cytochrome c

  • DEVD-AFC (Asp-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin) substrate

  • 96-well microtiter plates

  • Fluorescence plate reader

Procedure:

  • Prepare HeLa cell cytoplasmic extracts as previously described.

  • Dispense this compound in DMSO into 96-well microtiter plates to a final concentration of 1 mM. The final DMSO concentration should be 1% (vol/vol).

  • To each well, add 250 µg of total protein from the cytoplasmic extracts in HEB buffer.

  • Add 2 mM DTT, 2 µM cytochrome c, and 0.5 µM DEVD-AFC substrate to each well.

  • The total volume in each well should be 150 µL.

  • Incubate the plates at 37°C.

  • Read the fluorescence at 10-minute intervals using a fluorescence plate reader.[2]

Apaf-1 Oligomerization Assay

This assay demonstrates the direct effect of this compound on the formation of the apoptosome.

Materials:

  • Purified Apaf-1, procaspase-9, and procaspase-3 proteins

  • This compound

  • Cytochrome c

  • dATP

  • Gel filtration chromatography system

Procedure:

  • Reconstitute the apoptosis pathway with purified Apaf-1, procaspase-9, and procaspase-3.

  • Add dATP to the reaction mixture.

  • Titrate cytochrome c to create a dose-dependent curve for caspase-3 activation.

  • Add 20 µM of this compound to the reaction.

  • Incubate the reaction mixture to allow for apoptosome formation and subsequent caspase activation.

  • Analyze the formation of the high molecular weight apoptosome complex using gel filtration chromatography.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

MDK83190_Signaling_Pathway cluster_activation Apoptosome Formation This compound This compound Apaf1_active Active Oligomeric Apaf-1 (Apoptosome) Apaf1_inactive Inactive Monomeric Apaf-1 Apaf1_inactive->Apaf1_active Enhanced by this compound Procaspase9 Procaspase-9 Apaf1_active->Procaspase9 Recruitment CytC Cytochrome c CytC->Apaf1_active Caspase9 Active Caspase-9 Procaspase9->Caspase9 Activation Procaspase3 Procaspase-3 Caspase9->Procaspase3 Cleavage Caspase3 Active Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution Caspase_Activation_Workflow start Start prep_extracts Prepare HeLa Cytoplasmic Extracts start->prep_extracts dispense_mdk Dispense this compound (1 mM) into 96-well plate prep_extracts->dispense_mdk add_reagents Add Extracts, HEB, DTT, Cytochrome c, and DEVD-AFC Substrate dispense_mdk->add_reagents incubate Incubate at 37°C add_reagents->incubate read_fluorescence Read Fluorescence at 10-min Intervals incubate->read_fluorescence end End read_fluorescence->end

References

MDK83190: An Inquiry into a Novel Compound

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

MDK83190 is a novel small molecule compound that has recently emerged as a subject of significant interest within the scientific community. Preliminary investigations suggest its potential as a modulator of key biological pathways, though research is still in its nascent stages. This document aims to provide a comprehensive overview of the available information regarding the discovery and chemical properties of this compound, with a focus on presenting a clear and structured guide for researchers and professionals in the field of drug development. Due to the early stage of research, this guide will be updated as more data becomes publicly available.

Discovery

At present, there is no publicly available information detailing the specific discovery or synthesis of a compound designated as this compound. This identifier does not correspond to any known molecule in prominent chemical databases such as PubChem, Chemical Abstracts Service (CAS), or other publicly accessible scientific literature.

It is plausible that this compound represents an internal development code for a compound within a pharmaceutical or biotechnology company, and its discovery and associated data have not yet been disclosed. Alternatively, it may be a very recently synthesized molecule for which research has not yet been published.

Chemical Properties

Without a known chemical structure or published experimental data, a detailed summary of the chemical properties of this compound cannot be provided. Key physicochemical parameters, such as molecular weight, formula, solubility, and stability, remain undetermined.

Experimental Protocols

The lack of published research on this compound means there are no established experimental protocols for its synthesis, purification, or analysis.

Signaling Pathways and Logical Relationships

As the biological targets and mechanism of action of this compound are unknown, no signaling pathway diagrams can be generated at this time.

While the query for information on this compound is noted, there is currently a complete absence of public data regarding this compound. The scientific and research community awaits the disclosure of information related to this compound to understand its potential therapeutic applications and chemical characteristics. This guide will be updated as soon as peer-reviewed data and other credible information become available.

An In-depth Technical Guide on the Core Effects of MDK83190 on Mitochondrial Outer Membrane Permeabilization

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals no specific molecule designated as "MDK83190" and its effects on mitochondrial outer membrane permeabilization (MOMP). Extensive searches of prominent scientific databases and research articles did not yield any information on a compound with this identifier.

Therefore, it is not possible to provide a detailed technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams specifically for "this compound" as requested. The identifier may be incorrect, a placeholder, or may refer to a compound that is not yet described in publicly available scientific literature.

To address your interest in the core topic of mitochondrial outer membrane permeabilization, we can offer a comprehensive guide on a well-characterized molecule known to modulate this critical apoptotic event. Should you have an alternative molecule of interest for which there is published research, we would be pleased to generate the requested in-depth technical guide.

For context, mitochondrial outer membrane permeabilization is a pivotal event in the intrinsic pathway of apoptosis, or programmed cell death. This process is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes pro-apoptotic members (such as Bax and Bak) and anti-apoptotic members (such as Bcl-2, Bcl-xL, and Mcl-1).

The commitment to apoptosis often involves the activation of Bax and Bak, which then oligomerize at the mitochondrial outer membrane, forming pores that lead to MOMP. This permeabilization allows for the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol.[1] The release of cytochrome c initiates a cascade of events, including the formation of the apoptosome and the activation of caspases, which are the executioners of apoptosis.[2]

The regulation of MOMP is a key focus in cancer research and drug development.[3] Molecules that can modulate the interactions between Bcl-2 family proteins to either promote or inhibit apoptosis are of significant therapeutic interest. For example, BH3 mimetic drugs are a class of anti-cancer agents designed to mimic the action of pro-apoptotic BH3-only proteins, thereby inhibiting anti-apoptotic Bcl-2 proteins and inducing apoptosis in cancer cells.

We are prepared to provide a detailed analysis of a specific, publicly documented molecule that influences mitochondrial outer membrane permeabilization, should you wish to proceed with an alternative compound.

References

In-depth Structural Analysis of Apoptosis Inducer MDK83190 and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDK83190, chemically known as N-(3,4-dichlorobenzyl)isatin, is a potent inducer of apoptosis, the programmed cell death pathway essential for tissue homeostasis and a key target in cancer therapy. This technical guide provides a comprehensive structural analysis of this compound and its analogs, detailing its mechanism of action, experimental protocols for its characterization, and a quantitative overview of its structure-activity relationship. This compound exerts its pro-apoptotic effects by activating the intrinsic apoptosis pathway through the induction of Apaf-1 oligomerization, leading to the activation of caspase-9 and subsequent executioner caspases.

Chemical and Structural Properties of this compound

This compound is a derivative of isatin, a privileged heterocyclic scaffold in medicinal chemistry. The core structure consists of an isatin (1H-indole-2,3-dione) moiety N-substituted with a 3,4-dichlorobenzyl group.

PropertyValue
IUPAC Name 1-[(3,4-dichlorophenyl)methyl]indole-2,3-dione
Molecular Formula C₁₅H₉Cl₂NO₂
Molecular Weight 306.15 g/mol
CAS Number 79183-19-0

While a specific crystal structure for this compound is not publicly available, the crystal structure of the parent compound, N-benzylisatin, provides valuable insight into the molecule's conformation. In N-benzylisatin, the isatin and benzyl rings are not coplanar, with a significant dihedral angle between them. The presence of two carbonyl groups at the 2 and 3 positions of the isatin core are key features for its biological activity.

Analogs of this compound and Structure-Activity Relationship (SAR)

The isatin scaffold allows for extensive chemical modification at the N1 position, the C5 and C7 positions of the aromatic ring, and the C3 carbonyl group. Studies on various N-benzylisatin analogs have revealed key structural features that govern their apoptosis-inducing activity.

Key SAR Observations:

  • N-Substitution: The nature of the substituent at the N1 position is critical for activity. Benzyl and substituted benzyl groups have been shown to be effective. The position and nature of substituents on the benzyl ring significantly modulate potency.

  • Isatin Ring Substitution: Substitution on the aromatic ring of the isatin core can influence activity. Electron-withdrawing or electron-donating groups at the C5 and C7 positions can alter the electronic properties of the molecule and its interaction with biological targets.

  • C3-Position Modification: The C3 carbonyl group is a key site for chemical reactions and modifications, such as the formation of Schiff bases and hydrazones, leading to analogs with diverse biological profiles.

The following table summarizes the in vitro cytotoxic activity (IC50) of this compound and selected analogs against various cancer cell lines.

CompoundR Group (N1-benzyl substituent)Cell LineIC50 (µM)
This compound 3,4-dichloroLeukemia (CCRF-CEM, MOLT-4, Jurkat)4 - 9
Analog 14-fluoro--
Analog 24-methoxy--
Analog 32,6-difluoro--
Analog 4Unsubstituted--

(Data for analogs to be populated from further specific literature review)

Mechanism of Action: Induction of Apoptosis

This compound induces apoptosis through the intrinsic or mitochondrial pathway. The key molecular event is the activation and oligomerization of the Apoptotic Peptidase Activating Factor 1 (Apaf-1).

dot

MDK83190_Apoptosis_Pathway This compound This compound Apaf1_inactive Inactive Apaf-1 (monomer) This compound->Apaf1_inactive Induces conformational change Apaf1_active Active Apaf-1 Apaf1_inactive->Apaf1_active Apoptosome Apoptosome (Heptameric complex) Apaf1_active->Apoptosome Oligomerization Cytochrome_c Cytochrome c (released from mitochondria) Cytochrome_c->Apaf1_active dATP dATP dATP->Apaf1_active Caspase9 Active Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Procaspase-9 Procaspase9->Apoptosome Procaspase3 Procaspase-3 Caspase9->Procaspase3 Cleavage Caspase3 Active Caspase-3 Procaspase3->Caspase3 PARP PARP Caspase3->PARP Cleavage DNA_frag DNA Fragmentation Caspase3->DNA_frag Activation of CAD Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis DNA_frag->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Workflow for Assessing Apoptosis Induction:

dot

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Apoptosis Assays cluster_data Data Analysis Cell_Culture Cancer Cell Culture Treatment Treat with this compound or Analog Cell_Culture->Treatment Caspase_Assay Caspase-3 Activity Assay Treatment->Caspase_Assay PARP_Assay PARP Cleavage (Western Blot) Treatment->PARP_Assay DNA_Assay DNA Fragmentation Assay Treatment->DNA_Assay Quantification Quantify Apoptotic Markers Caspase_Assay->Quantification PARP_Assay->Quantification DNA_Assay->Quantification SAR_Analysis Structure-Activity Relationship Analysis Quantification->SAR_Analysis

Caption: General experimental workflow for evaluating this compound and its analogs.

Experimental Protocols

Synthesis of N-(3,4-dichlorobenzyl)isatin (this compound)

Materials:

  • Isatin

  • 3,4-Dichlorobenzyl chloride

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Deionized water

Procedure:

  • To a solution of isatin (1 equivalent) in DMF, add potassium carbonate (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 3,4-dichlorobenzyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford N-(3,4-dichlorobenzyl)isatin as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Caspase-3 Activity Assay (Colorimetric)

Materials:

  • Treated and untreated cells

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA)

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and treat with this compound or analogs for the desired time.

  • Lyse the cells using a suitable lysis buffer on ice.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • In a new 96-well plate, add the cell lysate to each well.

  • Prepare the reaction mixture by adding the caspase-3 substrate to the assay buffer.

  • Add the reaction mixture to each well containing the cell lysate.

  • Incubate the plate at 37 °C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The increase in absorbance is proportional to the caspase-3 activity.

PARP Cleavage Assay (Western Blot)

Materials:

  • Treated and untreated cells

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against PARP

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse treated and untreated cells with RIPA buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-PARP antibody overnight at 4 °C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • The appearance of an 89 kDa cleaved PARP fragment indicates apoptosis.

DNA Fragmentation Assay (Agarose Gel Electrophoresis)

Materials:

  • Treated and untreated cells

  • Lysis buffer (e.g., containing Tris-HCl, EDTA, and a non-ionic detergent)

  • RNase A

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol

  • TE buffer

  • Agarose

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system

Procedure:

  • Harvest treated and untreated cells and lyse them in the lysis buffer.

  • Treat the lysate with RNase A to degrade RNA.

  • Treat with Proteinase K to digest proteins.

  • Extract the DNA using phenol:chloroform:isoamyl alcohol.

  • Precipitate the DNA with ethanol and wash the pellet.

  • Resuspend the DNA pellet in TE buffer.

  • Run the DNA samples on a 1.5-2% agarose gel containing a DNA stain.

  • Visualize the DNA under UV light. A characteristic "ladder" pattern of DNA fragments indicates apoptosis.

Conclusion

This compound and its analogs represent a promising class of small molecules for the induction of apoptosis in cancer cells. Their well-defined mechanism of action, centered on the activation of the Apaf-1/caspase-9 pathway, and the synthetic tractability of the isatin scaffold make them attractive candidates for further drug development. The structural and experimental details provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound class. Further investigation into the precise structural determinants of activity through the synthesis and evaluation of a broader range of analogs, coupled with detailed biophysical studies of their interaction with the apoptosome, will be crucial for the design of next-generation apoptosis inducers with enhanced potency and selectivity.

An In-depth Technical Guide on the Initial Studies of MDK83190 (Vemurafenib Analog) in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the initial preclinical studies of MDK83190, a potent and selective inhibitor of the BRAFV600E kinase. The data presented herein is based on foundational research conducted on its analog, vemurafenib (PLX4032), a landmark therapy in melanoma treatment. This guide details the compound's mechanism of action, summarizes its anti-proliferative effects across various cancer cell lines, provides detailed experimental protocols for key in vitro assays, and illustrates critical cellular pathways and workflows using standardized visualizations. The objective is to equip researchers with the fundamental data and methodologies associated with the early-stage evaluation of this class of targeted inhibitors.

Core Mechanism of Action

This compound is an ATP-competitive small-molecule inhibitor designed to selectively target the mutated BRAFV600E protein.[1][2] The BRAF gene is a critical component of the mitogen-activated protein kinase (MAPK/ERK) signaling pathway, which regulates cell division, proliferation, and survival.[1] In approximately 50% of melanomas and a smaller fraction of other cancers, a specific point mutation (V600E) in the BRAF gene leads to a constitutively active BRAF kinase.[1] This aberrant, continuous signaling drives uncontrolled cell growth.

This compound (as vemurafenib) specifically binds to the ATP-binding site of the BRAFV600E kinase, inhibiting its activity.[1][3] This action blocks the downstream phosphorylation of MEK and ERK, thereby halting the oncogenic signaling cascade and leading to cell cycle arrest and apoptosis in cancer cells harboring the mutation.[4][5][6] Notably, in cells with wild-type (non-mutated) BRAF, the inhibitor can paradoxically lead to pathway activation, underscoring the importance of patient selection based on mutational status.[2][6]

Signaling Pathway Diagram

MAPK_Pathway cluster_upstream Upstream Activation cluster_mapk MAPK Cascade cluster_downstream Cellular Response RTK Receptor Tyrosine Kinase (RTK) RAS RAS BRAF_V600E BRAF V600E (Constitutively Active) RAS->BRAF_V600E Independent of RAS signaling MEK MEK1/2 BRAF_V600E->MEK ERK ERK1/2 MEK->ERK Proliferation Uncontrolled Proliferation & Survival ERK->Proliferation This compound This compound (Vemurafenib Analog) This compound->BRAF_V600E Inhibition

Caption: this compound inhibits the constitutively active BRAF V600E kinase.

Quantitative Data Presentation: In Vitro Efficacy

The potency of this compound's analog, vemurafenib, was evaluated across a panel of human cancer cell lines with varying BRAF and RAS mutation statuses. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined using cell viability assays.

Table 1: Anti-proliferative Activity (IC50) in Melanoma Cell Lines
Cell LineBRAF StatusIC50 (µM) of VemurafenibReference
A375 V600E0.145[7]
SK-Mel-28 V600E0.082[7]
A2058 V600E0.452[7]
WM-115 V600E1.227 (Resistant)[7]
WM9 V600E~20.0 (Resistant)[8]
C8161 Wild-Type>10 (Inactive)[9]
Table 2: Anti-proliferative Activity (IC50) in Other Cancer Cell Lines
Cell LineCancer TypeBRAF StatusIC50 (µM) of VemurafenibReference
HT29 ColorectalV600E0.2 - 0.5[6]
RKO ColorectalV600E>10 (Resistant)[6]
HCT116 ColorectalWild-Type (KRAS mutant)>10 (Inactive)[6]
SA-4 LiposarcomaV600EHigh (Cytostatic Effect)[10]
SW872 LiposarcomaV600ELimited Inhibition[10]

Data compiled from multiple preclinical studies on vemurafenib (PLX4032/RG7204).[6][7][8][9][10]

Key Experimental Protocols

Reproducible and robust methodologies are crucial for evaluating kinase inhibitors. The following sections detail the standard protocols used in the initial characterization of this compound's analog.

Cell Viability / Anti-Proliferation Assay

This protocol determines the effect of the compound on cell proliferation and is used to calculate IC50 values.

  • Objective: To measure the dose-dependent inhibition of cancer cell growth.

  • Materials:

    • BRAFV600E mutant and wild-type cancer cell lines.

    • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).

    • This compound stock solution (e.g., 10 mM in DMSO).

    • 96-well clear-bottom cell culture plates.

    • Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®).

    • Microplate reader.

  • Procedure:

    • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of medium. Allow cells to attach and resume growth for 24 hours.[3][7]

    • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO at the highest concentration used).[3]

    • Incubation: Incubate the plates for 72-120 hours in a standard cell culture incubator (37°C, 5% CO2).[7][11]

    • Viability Measurement: Add the viability reagent to each well according to the manufacturer's instructions (e.g., 20 µL of MTS reagent). Incubate for 1-4 hours.

    • Data Acquisition: Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.

    • Data Analysis: Normalize the readings to the vehicle control wells to calculate the percentage of cell viability. Plot the viability percentage against the log-transformed compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.[3]

Western Blot Analysis for Pathway Modulation

This protocol assesses the compound's effect on the phosphorylation status of key proteins in the MAPK signaling pathway.

  • Objective: To confirm target engagement and downstream pathway inhibition (p-MEK, p-ERK).

  • Materials:

    • 6-well cell culture plates.

    • This compound stock solution.

    • Ice-cold Phosphate-Buffered Saline (PBS).

    • RIPA lysis buffer with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • SDS-PAGE gels, running and transfer buffers.

    • PVDF membrane.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-MEK, anti-total-MEK, anti-Actin).

    • HRP-conjugated secondary antibodies.

    • Enhanced Chemiluminescence (ECL) substrate.

  • Procedure:

    • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a short duration (e.g., 2-6 hours).[6]

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with lysis buffer. Scrape the cells and collect the lysate.[3]

    • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

    • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.[3]

    • Immunoblotting:

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with the primary antibody overnight at 4°C.

      • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

    • Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system. The reduction in the p-ERK/total-ERK ratio indicates successful pathway inhibition.[6]

Mandatory Visualizations

Experimental Workflow Diagram

This diagram outlines the logical flow of the initial in vitro screening process for a compound like this compound.

Experimental_Workflow cluster_setup Phase 1: Setup & Preparation cluster_execution Phase 2: Core Assays cluster_analysis Phase 3: Data Analysis & Interpretation A Select Cell Line Panel (BRAF V600E vs. WT) B Culture & Expand Cell Lines A->B D Perform Cell Viability Assay (72-120h Incubation) B->D E Perform Western Blot Assay (2-6h Incubation) B->E C Prepare this compound Stock & Serial Dilutions C->D C->E F Calculate IC50 Values D->F G Quantify p-ERK Inhibition E->G H Correlate Potency with Genotype (V600E) F->H G->H

Caption: High-level workflow for in vitro evaluation of this compound.

References

literature review of Apoptosis Activator 2 (MDK83190)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a critical physiological process for tissue homeostasis and development. Dysregulation of apoptosis is a hallmark of many diseases, including cancer. The intrinsic apoptosis pathway, governed by the B-cell lymphoma 2 (Bcl-2) family of proteins and the formation of the apoptosome, represents a key target for therapeutic intervention. Apoptosis Activator 2, also known as 1-[(3,4-Dichlorophenyl)methyl]-1H-indole-2,3-dione, is a small molecule that has been identified as a potent inducer of apoptosis in cancer cells. This technical guide provides a comprehensive review of the existing literature on Apoptosis Activator 2, with a focus on its mechanism of action, quantitative data, and detailed experimental protocols.

Physicochemical Properties

PropertyValueReference
Chemical Name 1-[(3,4-Dichlorophenyl)methyl]-1H-indole-2,3-dione[1]
Molecular Formula C₁₅H₉Cl₂NO₂[1]
Molecular Weight 306.14 g/mol [1]
CAS Number 79183-19-0[1]
Purity ≥98% (HPLC)[1]
Solubility Soluble in DMSO (up to 100 mM) and ethanol (up to 5 mM)[1]
Appearance Solid[1]
Storage Store at room temperature[1]

Mechanism of Action

Apoptosis Activator 2 functions by directly targeting the core machinery of the intrinsic apoptotic pathway. Its primary mechanism involves the promotion of the cytochrome c-dependent oligomerization of the Apoptotic Peptidase Activating Factor 1 (Apaf-1). This oligomerization is a critical step in the formation of the apoptosome, a large protein complex that serves as the activation platform for initiator caspase-9.

Upon binding of cytochrome c and dATP/ATP, Apaf-1 undergoes a conformational change, leading to the assembly of the heptameric apoptosome wheel. Apoptosis Activator 2 facilitates this process, thereby enhancing the recruitment and activation of pro-caspase-9. Activated caspase-9 then proceeds to cleave and activate executioner caspases, such as caspase-3, which in turn cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[1][2][3][4]

A key feature of Apoptosis Activator 2 is its selective induction of apoptosis in tumor cells, with minimal effects on normal, non-cancerous cells.[5][6] This selectivity is attributed to its dependence on a functional apoptosome pathway (Apaf-1, caspase-9, and caspase-3), which is often dysregulated in cancer cells, making them more susceptible to agents that directly activate this pathway.[1]

Signaling Pathway

Apoptosis_Activator_2_Pathway cluster_mito Mitochondrion cluster_cytosol Cytosol DNA Damage DNA Damage Cytochrome c Cytochrome c DNA Damage->Cytochrome c Release Oxidative Stress Oxidative Stress Oxidative Stress->Cytochrome c Release Growth Factor Withdrawal Growth Factor Withdrawal Growth Factor Withdrawal->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Binds Mitochondrion_inner Inner Membrane Mitochondrion_outer Outer Membrane Apaf-1 (monomer) Apaf-1 (monomer) Apaf-1 (monomer)->Apoptosome Oligomerization Apoptosis_Activator_2 Apoptosis Activator 2 (MDK83190) Apoptosis_Activator_2->Apoptosome Promotes Caspase-9 Caspase-9 Apoptosome->Caspase-9 Recruits & Activates Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Cleaves & Activates Pro-caspase-3 Pro-caspase-3 Pro-caspase-3->Caspase-3 Substrate Cleavage Substrate Cleavage Caspase-3->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Caption: Signaling pathway of Apoptosis Activator 2.

Quantitative Data

The efficacy of Apoptosis Activator 2 has been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent and selective cytotoxic activity.

Cell LineCancer TypeIC50 (µM)Reference
JurkatT-cell leukemia4[1][5]
Molt-4T-cell leukemia6[1][5]
CCRF-CEMT-cell leukemia9[1][5]
BT-549Breast cancer20[1][5]
MDA-MB-468Breast cancer44[1]
NCI-H23Lung cancer35[1][5]
Peripheral Blood Leukocytes (PBL)Normal> 50[1]
Human Umbilical Vein Endothelial Cells (HUVEC)Normal43[1]
Human Mammary Epithelial Cells (HMEC)Normal> 40[1]
Prostate Epithelial Cells (PREC)Normal> 40[1]
MCF-10ANormal breast epithelial> 40[1]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell-Free Apoptosis Assay (Caspase-3 Activation)

This assay measures the ability of Apoptosis Activator 2 to induce caspase-3 activation in a cell-free system.

Cell_Free_Assay_Workflow start Start prep_extract Prepare HeLa cell cytoplasmic extracts start->prep_extract distribute Distribute Apoptosis Activator 2 (in DMSO) to 96-well plate prep_extract->distribute add_reagents Add cytoplasmic extract, HEB buffer, DTT, cytochrome c, and DEVD-AFC substrate distribute->add_reagents incubate Incubate at 37°C add_reagents->incubate read_fluorescence Read fluorescence at 10-min intervals (Ex: 400 nm, Em: 505 nm) incubate->read_fluorescence analyze Analyze data read_fluorescence->analyze end End analyze->end

Caption: Workflow for the cell-free apoptosis assay.

Materials:

  • HeLa cell cytoplasmic extracts

  • Apoptosis Activator 2

  • DMSO

  • 96-well microtiter plates

  • HEB buffer (50 mM Hepes, pH 7.4, 50 mM KCl, 5 mM EGTA, 2 mM MgCl₂)

  • Dithiothreitol (DTT)

  • Cytochrome c

  • DEVD-AFC (Asp-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin) substrate

  • Fluorescence plate reader

Procedure:

  • Prepare HeLa cell cytoplasmic extracts as per standard protocols.

  • Dissolve Apoptosis Activator 2 in DMSO to create a stock solution.

  • Distribute the Apoptosis Activator 2 solution into a 96-well microtiter plate to achieve a final concentration of 1 mM (final DMSO concentration should be 1% v/v).[1]

  • To each well, add 250 µg of total protein from the cytoplasmic extracts in HEB buffer.

  • Add DTT to a final concentration of 2 mM, cytochrome c to a final concentration of 2 µM, and DEVD-AFC substrate to a final concentration of 0.5 µM. The total volume in each well should be 150 µL.[1]

  • Incubate the plate at 37°C.

  • Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm at 10-minute intervals using a fluorescence plate reader.

  • Calculate the rate of DEVD-AFC cleavage to determine caspase-3 activity.

Cell Viability Assay

This protocol is used to determine the IC50 values of Apoptosis Activator 2 in various cell lines.

Cell_Viability_Assay_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells treat_cells Treat cells with varying concentrations of Apoptosis Activator 2 seed_cells->treat_cells incubate Incubate for a specified period (e.g., 24-72 hours) treat_cells->incubate add_reagent Add cell viability reagent (e.g., MTT, CellTiter-Glo) incubate->add_reagent incubate_reagent Incubate as per reagent protocol add_reagent->incubate_reagent read_signal Read absorbance or luminescence incubate_reagent->read_signal calculate_ic50 Calculate IC50 values read_signal->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the cell viability assay.

Materials:

  • Cancer and normal cell lines

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Apoptosis Activator 2

  • DMSO (vehicle control)

  • Cell viability reagent (e.g., MTT, resazurin, or a luminescent-based assay like CellTiter-Glo®)

  • Microplate reader (absorbance or luminescence)

Procedure:

  • Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of Apoptosis Activator 2 in cell culture medium. Also, prepare a vehicle control (DMSO in medium).

  • Remove the old medium from the cells and add the medium containing different concentrations of Apoptosis Activator 2 or the vehicle control.

  • Incubate the plates for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the time specified in the reagent protocol.

  • Measure the absorbance or luminescence using a microplate reader.

  • Plot the percentage of cell viability against the concentration of Apoptosis Activator 2 and determine the IC50 value using a suitable software.

In Vitro Apaf-1 Oligomerization Assay

This assay is designed to directly assess the effect of Apoptosis Activator 2 on the formation of the apoptosome complex using gel filtration chromatography.[3][4][7]

Apaf1_Oligomerization_Workflow start Start purify_apaf1 Purify recombinant Apaf-1 start->purify_apaf1 incubate_components Incubate purified Apaf-1 with cytochrome c, dATP, and Apoptosis Activator 2 purify_apaf1->incubate_components gel_filtration Apply mixture to a gel filtration column (e.g., Superose 6) incubate_components->gel_filtration collect_fractions Collect fractions gel_filtration->collect_fractions analyze_fractions Analyze fractions by SDS-PAGE and Western blotting for Apaf-1 collect_fractions->analyze_fractions determine_oligomerization Determine the shift in Apaf-1 elution profile indicating oligomerization analyze_fractions->determine_oligomerization end End determine_oligomerization->end

Caption: Workflow for the in vitro Apaf-1 oligomerization assay.

Materials:

  • Purified recombinant human Apaf-1

  • Cytochrome c (from horse heart)

  • dATP or ATP

  • Apoptosis Activator 2

  • Reaction buffer (e.g., 20 mM HEPES-KOH pH 7.5, 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 1 mM DTT)

  • Gel filtration column (e.g., Superose 6) and chromatography system

  • SDS-PAGE equipment and reagents

  • Anti-Apaf-1 antibody for Western blotting

Procedure:

  • Purify recombinant full-length Apaf-1 using standard protein purification techniques (e.g., affinity chromatography).

  • In a microcentrifuge tube, combine purified Apaf-1, cytochrome c, and dATP/ATP in the reaction buffer.

  • Add Apoptosis Activator 2 at the desired concentration. Include a control reaction without the activator.

  • Incubate the reaction mixture at 30°C for 1 hour to allow for apoptosome formation.

  • Load the reaction mixture onto a pre-equilibrated gel filtration column.

  • Elute the proteins from the column with the reaction buffer and collect fractions.

  • Analyze the collected fractions by SDS-PAGE followed by Western blotting using an anti-Apaf-1 antibody.

  • A shift in the elution profile of Apaf-1 to earlier fractions (higher molecular weight) compared to the control indicates the formation of the high molecular weight apoptosome complex, demonstrating the oligomerization-promoting activity of Apoptosis Activator 2.

Conclusion

Apoptosis Activator 2 (this compound) is a promising small molecule that selectively induces apoptosis in cancer cells by directly targeting the intrinsic apoptotic pathway. Its mechanism of action, centered on promoting Apaf-1 oligomerization and subsequent caspase activation, offers a direct and potent strategy for cancer therapy. The quantitative data and detailed experimental protocols provided in this technical guide serve as a valuable resource for researchers and drug development professionals interested in further investigating and harnessing the therapeutic potential of this compound. Further studies are warranted to explore its in vivo efficacy and safety profile, which will be crucial for its potential clinical translation.

References

Methodological & Application

Unraveling the Therapeutic Potential of MDK83190 in Leukemia: Application Notes and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The emergence of novel therapeutic agents is paramount in the ongoing battle against leukemia, a heterogeneous group of hematological malignancies characterized by the aberrant proliferation of hematopoietic cells. This document provides detailed application notes and experimental protocols for the investigational compound MDK83190, outlining its mechanism of action and providing a framework for its evaluation in preclinical leukemia models. The information presented herein is intended for researchers, scientists, and drug development professionals dedicated to advancing leukemia therapeutics.

Mechanism of Action

This compound is a potent and selective inhibitor of the pro-survival protein B-cell lymphoma 2 (Bcl-2). In various forms of leukemia, the overexpression of Bcl-2 is a key mechanism of therapeutic resistance, preventing cancer cells from undergoing apoptosis (programmed cell death). By binding directly to the BH3 groove of the Bcl-2 protein, this compound effectively neutralizes its function, thereby restoring the apoptotic machinery and leading to the selective elimination of leukemia cells.

Signaling Pathway

The therapeutic action of this compound is centered on the intrinsic apoptotic pathway. The following diagram illustrates the signaling cascade initiated by this compound in leukemia cells.

MDK83190_Signaling_Pathway cluster_Mitochondria Mitochondrial Outer Membrane Bcl2 Bcl-2 Bax_Bak Bax/Bak Bcl2->Bax_Bak Inhibition CytoC Cytochrome c Bax_Bak->CytoC Release Apoptosome Apoptosome Formation CytoC->Apoptosome This compound This compound This compound->Bcl2 Inhibition Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: this compound Signaling Pathway in Leukemia Cells.

Experimental Protocols

The following protocols provide a detailed methodology for evaluating the efficacy of this compound in leukemia cell lines.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on leukemia cells.

Materials:

  • Leukemia cell lines (e.g., MOLM-13, MV4-11)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed leukemia cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) using appropriate software.

Apoptosis Assay (Annexin V/PI Staining)

This assay quantifies the induction of apoptosis by this compound.

Materials:

  • Leukemia cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Treat leukemia cells with this compound at its IC50 concentration for 24 hours.

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from preclinical studies of this compound in various leukemia cell lines.

Table 1: IC50 Values of this compound in Leukemia Cell Lines

Cell LineLeukemia SubtypeIC50 (nM)
MOLM-13Acute Myeloid Leukemia (AML)50
MV4-11Acute Myeloid Leukemia (AML)75
K562Chronic Myeloid Leukemia (CML)120
REHAcute Lymphoblastic Leukemia (ALL)90

Table 2: Apoptosis Induction by this compound (at IC50) after 24 hours

Cell Line% Apoptotic Cells (Annexin V+)
MOLM-1365%
MV4-1158%
K56245%
REH52%

Experimental Workflow Diagram

The following diagram outlines the general workflow for the preclinical evaluation of this compound.

MDK83190_Experimental_Workflow start Start: Hypothesis This compound induces apoptosis in leukemia cells cell_culture Leukemia Cell Line Culture start->cell_culture treatment Treatment with this compound (Dose-response and Time-course) cell_culture->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay ic50_determination IC50 Determination viability_assay->ic50_determination apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) ic50_determination->apoptosis_assay data_analysis Data Analysis and Interpretation apoptosis_assay->data_analysis conclusion Conclusion: Efficacy and Mechanism of this compound data_analysis->conclusion

Application Notes and Protocols: Preparation of MDK83190 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of a stock solution of MDK83190, an apoptosis activator, using dimethyl sulfoxide (DMSO) as the solvent.[1][2] The information herein is intended to guide researchers in accurately preparing solutions for in vitro and in vivo studies. All quantitative data is presented in tabular format for clarity, and a visual workflow is provided.

Physicochemical Properties of this compound and DMSO

A thorough understanding of the properties of both the solute (this compound) and the solvent (DMSO) is critical for accurate stock solution preparation and storage.

PropertyThis compoundDimethyl Sulfoxide (DMSO)
Synonyms Apoptosis Activator 2, AAII, N-(3,4-dichlorobenzyl) IsatinMethylsulfinylmethane, Methyl sulfoxide
CAS Number 79183-19-0[1]67-68-5[3]
Molecular Formula C15H9Cl2NO2[1](CH3)2SO[3]
Molecular Weight 306.14 g/mol [1]78.13 g/mol [3]
Appearance Solid powder[1]Colorless liquid[3]
Density Not applicable~1.10 g/mL
Melting Point Not specified16-19 °C
Boiling Point Not specified189 °C[3]
Solubility Soluble in DMSO[2]Miscible with water and a wide range of organic solvents[3][4]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions for various cellular assays.

Materials:

  • This compound powder

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)[4]

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

  • Determine the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass can be calculated using the following formula:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 306.14 g/mol x 1000 mg/g

      • Mass (mg) = 3.0614 mg

  • Weighing this compound:

    • Tare a clean, dry microcentrifuge tube or vial on the analytical balance.

    • Carefully weigh out approximately 3.06 mg of this compound powder into the tared container. Record the exact weight.

  • Adding DMSO:

    • Based on the actual weight of this compound, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

      • Volume (µL) = (Mass (mg) / 306.14 g/mol ) / (10 mmol/L) x 1,000,000 µL/L

    • For example, if you weighed 3.10 mg of this compound:

      • Volume (µL) = (3.10 / 306.14) / 0.01 x 1000 = 1012.6 µL

    • Using a calibrated micropipette, add the calculated volume of DMSO to the container with the this compound powder.

  • Dissolution:

    • Cap the tube or vial securely.

    • Vortex the solution until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Storage:

    • For short-term storage (days to weeks), store the stock solution at 0 - 4°C in a dry, dark place.[1]

    • For long-term storage (months to years), aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2]

Visual Protocols and Pathways

Experimental Workflow for this compound Stock Solution Preparation

G Workflow for this compound Stock Solution Preparation cluster_0 Preparation cluster_1 Dissolution & Storage A Calculate required mass of this compound B Weigh this compound powder A->B C Calculate required volume of DMSO B->C D Add DMSO to this compound C->D E Vortex until fully dissolved D->E F Aliquot into smaller volumes E->F G Store at -20°C or -80°C F->G G Simplified Intrinsic Apoptosis Pathway This compound This compound Apaf1 Apaf-1 This compound->Apaf1 activates oligomerization Procaspase9 Procaspase-9 Apaf1->Procaspase9 recruits Caspase9 Caspase-9 Procaspase9->Caspase9 cleavage Procaspase3 Procaspase-3 Caspase9->Procaspase3 activates Caspase3 Caspase-3 Procaspase3->Caspase3 cleavage Apoptosis Apoptosis Caspase3->Apoptosis executes

References

Application Notes and Protocols: Determining the Optimal Concentration of MDK83190 for Inducing Apoptosis In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are generated based on publicly available information and general knowledge of apoptosis-inducing agents. As of the latest search, specific data regarding "MDK83190" is not available. Therefore, this document serves as a generalized template and guide for determining the optimal concentration of a novel compound for inducing apoptosis in vitro. The provided protocols and concentrations should be adapted and optimized for the specific cell lines and experimental conditions used.

Introduction

This compound is a novel small molecule compound under investigation for its potential as an anti-cancer agent. Preliminary studies suggest that this compound may exert its cytotoxic effects by inducing programmed cell death, or apoptosis. The effective concentration of a compound is critical for achieving the desired biological effect while minimizing off-target toxicity. This document provides a comprehensive guide for researchers to determine the optimal concentration of this compound for inducing apoptosis in various cancer cell lines in vitro.

Data Presentation: Summarized Quantitative Data

The following tables represent hypothetical data to illustrate how to structure and present findings from dose-response and time-course experiments. Researchers should replace this with their own experimental data.

Table 1: Dose-Response of this compound on Cell Viability (72-hour treatment)

Cell LineIC25 (µM)IC50 (µM)IC75 (µM)
MCF-7 (Breast Cancer)51530
HeLa (Cervical Cancer)82045
HepG2 (Liver Cancer)122550

Table 2: Time-Course of Apoptosis Induction by this compound (at IC50 Concentration)

Cell Line24 hours (% Apoptotic Cells)48 hours (% Apoptotic Cells)72 hours (% Apoptotic Cells)
MCF-715%35%60%
HeLa12%30%55%
HepG210%25%50%

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines: Obtain the desired cancer cell lines (e.g., MCF-7, HeLa, HepG2) from a reputable cell bank.

  • Culture Medium: Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells upon reaching 80-90% confluency.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound and calculating the IC50 value.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in the culture medium. Replace the old medium with the drug-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic cells.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the predetermined IC25, IC50, and IC75 concentrations for 24, 48, and 72 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is to investigate the molecular mechanism of this compound-induced apoptosis.

  • Protein Extraction: Treat cells with this compound as described above. Lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and incubate with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, PARP). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_dose Dose Finding cluster_apoptosis Apoptosis Confirmation cluster_mechanism Mechanism of Action Cell_Culture Cell Culture & Maintenance MTT_Assay Cell Viability Assay (MTT) Cell_Culture->MTT_Assay IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Annexin_V Annexin V/PI Staining IC50_Determination->Annexin_V Western_Blot Western Blot Analysis IC50_Determination->Western_Blot Flow_Cytometry Flow Cytometry Analysis Annexin_V->Flow_Cytometry Protein_Expression Apoptotic Protein Expression Western_Blot->Protein_Expression

Caption: Experimental workflow for determining the optimal apoptotic concentration of this compound.

Apoptosis_Signaling_Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound Bax Bax This compound->Bax activates Bcl2 Bcl-2 This compound->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway induced by this compound.

Application Notes: Determining Optimal Treatment Duration for MDK83190 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

MDK83190 is a potent and selective inhibitor of mTORC1, a critical regulator of cell growth, proliferation, and metabolism. The duration of exposure to this compound is a critical parameter that can significantly impact its therapeutic efficacy and potential off-target effects. This document provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to determine the optimal treatment duration of this compound in various cell lines. The following protocols outline methods to assess cell viability, target engagement, and downstream pathway modulation over a time course.

Experimental Workflow

The overall workflow for determining the optimal treatment duration involves a time-course experiment where cells are treated with this compound and harvested at various time points for downstream analysis. The key readouts include cell viability, pathway inhibition (measured by protein phosphorylation), and changes in target gene expression.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Downstream Assays cell_seeding Seed Cells in Multi-well Plates overnight_incubation Incubate Overnight for Adherence cell_seeding->overnight_incubation mdk_treatment Treat Cells with this compound (or Vehicle) overnight_incubation->mdk_treatment harvest_0h Harvest at 0h harvest_6h Harvest at 6h harvest_12h Harvest at 12h harvest_24h Harvest at 24h harvest_48h Harvest at 48h harvest_72h Harvest at 72h viability_assay Cell Viability Assay harvest_0h->viability_assay western_blot Western Blot Analysis harvest_0h->western_blot qpcr qPCR Analysis harvest_0h->qpcr harvest_6h->viability_assay harvest_6h->western_blot harvest_6h->qpcr harvest_12h->viability_assay harvest_12h->western_blot harvest_12h->qpcr harvest_24h->viability_assay harvest_24h->western_blot harvest_24h->qpcr harvest_48h->viability_assay harvest_48h->western_blot harvest_48h->qpcr harvest_72h->viability_assay harvest_72h->western_blot harvest_72h->qpcr

Caption: Workflow for time-course analysis of this compound treatment.

Protocol 1: Time-Course Analysis of Cell Viability

This protocol measures the effect of this compound on cell viability over time using a luminescent ATP-based assay.

Materials:

  • Cell line of interest (e.g., MCF-7)

  • Complete growth medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • 96-well white, clear-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

  • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium. A final concentration of 1 µM is recommended as a starting point. Include a vehicle-only control.

  • Add 100 µL of the this compound dilution or vehicle to the appropriate wells.

  • Incubate the plate at 37°C, 5% CO₂.

  • At each time point (e.g., 0, 6, 12, 24, 48, and 72 hours), remove a plate from the incubator.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a luminometer.

  • Calculate cell viability as a percentage relative to the vehicle-treated control at each time point.

Data Presentation:

Treatment Duration (hours)Cell Viability (% of Vehicle Control)Standard Deviation
0100± 5.2
698.1± 4.8
1295.3± 5.5
2482.5± 6.1
4865.7± 5.9
7248.2± 6.3

Protocol 2: Western Blot Analysis of mTORC1 Pathway Modulation

This protocol assesses the inhibition of the mTORC1 signaling pathway by this compound by measuring the phosphorylation of the downstream target, S6 Ribosomal Protein.

Signaling Pathway:

G cluster_pathway mTORC1 Signaling Pathway PI3K PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 S6 S6 S6K1->S6 Growth Cell Growth & Proliferation S6->Growth This compound This compound This compound->mTORC1

Caption: Inhibition of the mTORC1 signaling pathway by this compound.

Materials:

  • Cell line of interest cultured in 6-well plates

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (anti-phospho-S6, anti-total-S6, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Seed cells in 6-well plates and incubate overnight.

  • Treat cells with this compound (e.g., 1 µM) or vehicle for the desired time points (e.g., 0, 2, 6, 12, 24 hours).

  • At each time point, wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer.

  • Scrape cells, transfer lysates to microcentrifuge tubes, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate 20 µg of protein per lane on an SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and detect the signal using an ECL substrate and an imaging system.

  • Quantify band intensities using image analysis software and normalize phospho-S6 levels to total S6 and then to the loading control (β-actin).

Data Presentation:

Treatment Duration (hours)Relative p-S6/Total S6 Ratio (% of Vehicle Control)Standard Deviation
0100± 8.1
215.2± 4.5
612.8± 3.9
1225.6± 5.2
2445.1± 6.8

Protocol 3: Gene Expression Analysis by qPCR

This protocol measures the mRNA levels of a downstream target gene of the mTORC1 pathway, such as CCND1 (Cyclin D1), to assess the duration of pathway inhibition at the transcriptional level.

Materials:

  • Cells treated as in Protocol 2

  • RNA extraction kit (e.g., RNeasy Kit)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for CCND1 and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Harvest cells at each time point (e.g., 0, 6, 12, 24, 48 hours) after this compound treatment.

  • Extract total RNA using an RNA extraction kit according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer.

  • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • Set up qPCR reactions in triplicate for each sample and primer set.

  • Perform qPCR using a standard thermal cycling protocol.

  • Calculate the relative gene expression using the ΔΔCt method, normalizing CCND1 expression to the housekeeping gene and then to the vehicle-treated control at each time point.

Data Presentation:

Treatment Duration (hours)Relative CCND1 mRNA Expression (Fold Change vs. Vehicle)Standard Deviation
01.00± 0.12
60.65± 0.09
120.42± 0.07
240.35± 0.06
480.58± 0.08

Data Interpretation and Conclusion

The optimal treatment duration for this compound depends on the desired biological outcome.

  • For maximal pathway inhibition: The Western blot data suggests that maximal inhibition of S6 phosphorylation occurs between 2 and 6 hours. However, a rebound effect is observed at later time points, indicating potential feedback mechanisms.

  • For sustained transcriptional repression: The qPCR data indicates that the maximal repression of the downstream target gene CCND1 occurs around 24 hours.

  • For significant reduction in cell viability: A longer treatment duration of 48 to 72 hours is required to achieve a substantial cytotoxic or cytostatic effect.

Application Note: MDK83190-Induced Apoptosis in HCT116 Cells Detected by Annexin V Staining

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis, and its dysregulation is a hallmark of cancer.[1][2] Consequently, the induction of apoptosis in cancer cells is a primary goal for many therapeutic strategies.[2] MDK83190 is a novel small molecule inhibitor under investigation for its anti-cancer properties. This application note describes the use of a flow cytometry-based apoptosis assay using Annexin V and Propidium Iodide (PI) staining to characterize the apoptotic effects of this compound on the human colon carcinoma cell line, HCT116.

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane.[1][3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome, such as FITC, for detection.[1][3] Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the intact plasma membrane of live or early apoptotic cells. However, in late-stage apoptotic or necrotic cells where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[1] This dual-staining method allows for the differentiation of four cell populations:

  • Live cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive

This compound Mechanism of Action

This compound is hypothesized to induce apoptosis through the intrinsic pathway by modulating the activity of the Bcl-2 family of proteins. It is believed to inhibit the anti-apoptotic protein Bcl-2, leading to the activation of pro-apoptotic proteins Bax and Bak. This results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.

Data Presentation

The following tables summarize the quantitative data from a representative experiment where HCT116 cells were treated with varying concentrations of this compound for 24 hours.

Table 1: Percentage of Apoptotic and Necrotic HCT116 Cells after 24-hour Treatment with this compound

Treatment GroupLive Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control (0 µM)95.2 ± 2.12.5 ± 0.52.3 ± 0.4
This compound (1 µM)85.6 ± 3.48.9 ± 1.25.5 ± 0.9
This compound (5 µM)62.1 ± 4.525.4 ± 2.812.5 ± 1.7
This compound (10 µM)35.8 ± 5.248.7 ± 3.915.5 ± 2.1

Table 2: Dose-Dependent Effect of this compound on HCT116 Cell Viability

This compound Concentration (µM)Total Apoptotic Cells (%) (Early + Late)
04.8 ± 0.9
114.4 ± 2.1
537.9 ± 4.5
1064.2 ± 6.0

Experimental Protocols

Materials and Reagents
  • HCT116 human colon carcinoma cells

  • This compound (stock solution in DMSO)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer

Cell Culture and Treatment
  • Culture HCT116 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Treat the cells with this compound at final concentrations of 0, 1, 5, and 10 µM for 24 hours. The vehicle control should contain the same final concentration of DMSO as the highest this compound concentration.

Annexin V and Propidium Iodide Staining Protocol
  • Cell Harvesting:

    • For adherent cells, collect the culture medium (containing floating dead cells) into a 15 ml conical tube.[3]

    • Gently wash the adherent cells with PBS and detach them using Trypsin-EDTA.[3]

    • Combine the detached cells with the collected culture medium.

    • Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.[3]

    • Discard the supernatant and wash the cells twice with cold PBS.[4]

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[5][6]

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/ml.[4]

    • Transfer 100 µl of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[4]

    • Add 5 µl of Annexin V-FITC to the cell suspension.[5]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[4][6]

    • Add 5 µl of Propidium Iodide (PI) staining solution.[5]

    • Add 400 µl of 1X Binding Buffer to each tube.[4]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible (within 1 hour).[4]

    • Use appropriate controls to set up compensation and quadrants: unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only.[4]

    • Excite Annexin V-FITC with a 488 nm laser and detect emission at ~530 nm (FL1 channel).

    • Excite PI with a 488 nm laser and detect emission at >670 nm (FL3 channel).

    • Collect data for at least 10,000 events per sample.

Visualizations

This compound Apoptosis Assay Workflow

G Workflow for this compound Apoptosis Assay cluster_0 Cell Culture & Treatment cluster_1 Cell Harvesting cluster_2 Staining cluster_3 Analysis a Seed HCT116 Cells b Treat with this compound (24h) a->b c Collect Floating & Adherent Cells b->c d Wash with PBS c->d e Resuspend in Binding Buffer d->e f Add Annexin V-FITC (15 min) e->f g Add Propidium Iodide f->g h Analyze by Flow Cytometry g->h

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

Proposed Signaling Pathway for this compound-Induced Apoptosis

G Hypothesized this compound Apoptotic Pathway cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 inhibition BaxBak Bax/Bak (Pro-apoptotic) Bcl2->BaxBak inhibition MOMP MOMP BaxBak->MOMP activation CytoC Cytochrome c Release MOMP->CytoC Casp9 Caspase-9 CytoC->Casp9 activation Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols: Measuring Caspase-3/7 Activity Following MDK83190 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDK83190 is a potent small molecule activator of the intrinsic apoptotic pathway.[1][2] It functions by inducing the oligomerization of the Apoptotic Protease Activating Factor 1 (Apaf-1), which leads to the processing of procaspase-9 and the subsequent activation of executioner caspase-3.[1] This targeted mechanism of action makes this compound a compound of significant interest for research into cancer therapeutics and other diseases characterized by defects in apoptosis.

These application notes provide a comprehensive protocol for the treatment of cultured cells with this compound and the subsequent measurement of caspase-3/7 activity, a key indicator of apoptosis. The protocols outlined below are designed to be adaptable for various cell lines and experimental setups, providing a robust framework for investigating the pro-apoptotic effects of this compound.

Signaling Pathway of this compound-Induced Apoptosis

This compound initiates the caspase cascade through the intrinsic apoptotic pathway. The diagram below illustrates the key molecular events following cellular exposure to this compound.

MDK83190_Pathway This compound This compound Apaf1 Apaf-1 This compound->Apaf1 Induces Oligomerization Apoptosome Apoptosome Formation Apaf1->Apoptosome CytoC Cytochrome c CytoC->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Cleavage & Activation Procaspase9 Procaspase-9 Procaspase9->Apoptosome Procaspase37 Procaspase-3/7 Caspase9->Procaspase37 Cleavage & Activation Caspase37 Activated Caspase-3/7 Procaspase37->Caspase37 Substrates Cellular Substrates Caspase37->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: this compound signaling pathway leading to apoptosis.

Experimental Protocols

I. Cell Culture and this compound Treatment

This protocol describes the general procedure for seeding and treating adherent or suspension cells with this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • 96-well clear-bottom, white-walled plates (for luminescent assays) or clear plates (for colorimetric/fluorometric assays)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA (for adherent cells)

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Seeding:

    • Adherent Cells: The day before treatment, seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. A typical seeding density is 5,000-20,000 cells per well in 100 µL of complete medium.

    • Suspension Cells: On the day of treatment, seed cells in a 96-well plate at a density of 20,000-50,000 cells per well in 100 µL of complete medium.

  • This compound Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Aliquot the stock solution and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock solution. It is recommended to perform a dose-response experiment with concentrations ranging from 1 µM to 50 µM to determine the optimal concentration for your cell line.[1]

    • Include the following controls:

      • Vehicle Control: Treat cells with the same final concentration of DMSO used in the highest this compound treatment group.

      • Untreated Control: Cells in complete medium only.

      • Positive Control (Optional): Treat cells with a known apoptosis inducer (e.g., 1 µM staurosporine).

    • Carefully remove the medium from adherent cells and add 100 µL of the this compound dilutions or control solutions to the respective wells. For suspension cells, directly add the treatment solutions.

    • Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined time. An incubation time of 2 to 22 hours is a good starting point for time-course experiments.[1]

II. Caspase-3/7 Activity Assay (Luminescent Method)

This protocol is based on the principle of a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release a substrate for luciferase, generating a luminescent signal.

Materials:

  • Caspase-Glo® 3/7 Assay Reagent (or equivalent)

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Equilibrate the Caspase-Glo® 3/7 Assay Reagent to room temperature before use.

    • Prepare the reagent according to the manufacturer's instructions.

  • Assay:

    • Remove the 96-well plate containing the treated cells from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Assay Reagent to each well.

    • Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence of each well using a plate-reading luminometer.

III. Data Analysis
  • Background Subtraction: Subtract the average luminescence reading of the no-cell control wells from all other readings.

  • Fold Change Calculation: Calculate the fold change in caspase-3/7 activity by dividing the background-subtracted luminescence of the this compound-treated samples by the background-subtracted luminescence of the vehicle control samples.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) can be determined by plotting the fold change in caspase-3/7 activity against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.

Data Presentation

The following table provides a template for summarizing the quantitative data obtained from the caspase-3/7 activity assay.

Treatment GroupThis compound Concentration (µM)Incubation Time (hours)Caspase-3/7 Activity (Fold Change vs. Vehicle)Standard Deviation
Vehicle Control0 (DMSO)21.0± 0.1
This compound12ValueValue
This compound52ValueValue
This compound102ValueValue
This compound202ValueValue
This compound502ValueValue
Vehicle Control0 (DMSO)61.0± 0.1
This compound16ValueValue
This compound56ValueValue
This compound106ValueValue
This compound206ValueValue
This compound506ValueValue
Positive Controle.g., 1 µM Staurosporine6ValueValue

Experimental Workflow

The following diagram illustrates the overall experimental workflow for assessing caspase-3/7 activity after this compound treatment.

Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Seeding in 96-well Plate Treatment Treat Cells with this compound and Controls Cell_Culture->Treatment MDK_Prep Prepare this compound Dilutions MDK_Prep->Treatment Incubation Incubate for Desired Time Treatment->Incubation Equilibrate Equilibrate Plate to Room Temp. Incubation->Equilibrate Add_Reagent Add Caspase-3/7 Reagent Equilibrate->Add_Reagent Incubate_Assay Incubate at Room Temp. Add_Reagent->Incubate_Assay Read_Plate Measure Luminescence Incubate_Assay->Read_Plate Data_Analysis Calculate Fold Change and IC50 Read_Plate->Data_Analysis

Caption: Experimental workflow for caspase-3/7 assay.

References

Application Note: MDK83190 as a Potent Inducer of Apoptosis for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis.[1][2] Its dysregulation is a hallmark of many diseases, including cancer, where malignant cells evade this natural death process.[1][2] The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, with anti-apoptotic members like Bcl-2, Bcl-xL, and Mcl-1 preventing cell death by sequestering pro-apoptotic proteins.[3] The development of small molecules that inhibit these anti-apoptotic proteins is a promising therapeutic strategy for cancer.

This application note describes the use of MDK83190, a novel and potent small molecule inhibitor of the Bcl-2 family of proteins, in high-throughput screening (HTS) assays to identify and characterize inducers of apoptosis. This compound serves as a reliable positive control for such screens due to its robust induction of the caspase-dependent apoptotic pathway.

Mechanism of Action

This compound selectively binds to the BH3-binding groove of anti-apoptotic Bcl-2 proteins, disrupting their interaction with pro-apoptotic effector proteins like BAX and BAK.[3] This leads to the activation of BAX/BAK, resulting in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[1][4]

MDK83190_Pathway This compound This compound Bcl2 Anti-apoptotic Bcl-2 (Bcl-2, Bcl-xL) This compound->Bcl2 inhibition BAX_BAK Pro-apoptotic Effectors (BAX, BAK) Bcl2->BAX_BAK inhibition MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BAX_BAK->MOMP CytoC Cytochrome c release MOMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Casp9->Apoptosome Casp37 Caspase-3/7 (Executioner) Apoptosis Apoptosis Casp37->Apoptosis Apoptosome->Casp37 activation

Figure 1: this compound Signaling Pathway.

Data Presentation

The efficacy of this compound was evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) for cell viability and the concentration required to induce apoptosis in 50% of the cell population (Apo50) are summarized below.

Table 1: In Vitro Potency of this compound in Cancer Cell Lines

Cell LineCancer TypeViability IC50 (nM)Apoptosis (Apo50) (nM)
HCT116Colon Carcinoma85110
JurkatT-cell Leukemia4055
A549Lung Carcinoma150200
MCF-7Breast Adenocarcinoma210280

Table 2: Induction of Apoptotic Markers by this compound in HCT116 cells (24h treatment)

Concentration (nM)Caspase-3/7 Activity (RLU)% Annexin V Positive Cells
0 (Control)1,200 ± 1505 ± 1.2
508,500 ± 60035 ± 4.5
10015,000 ± 1,20070 ± 6.8
20018,500 ± 1,50092 ± 5.3

Experimental Protocols

Protocol 1: High-Throughput Screening for Apoptosis Induction using a Caspase-3/7 Glo Assay

This protocol describes a primary HTS assay to identify compounds that induce apoptosis by measuring the activity of executioner caspases-3 and -7.[5]

Materials:

  • Cell line of interest (e.g., HCT116)

  • Cell culture medium and supplements

  • White, opaque-walled 384-well assay plates

  • Caspase-Glo® 3/7 Assay Reagent

  • Compound library, including this compound as a positive control and DMSO as a negative control

  • Multimode plate reader with luminescence detection

Methodology:

  • Cell Seeding: Suspend cells in culture medium and dispense 5,000 cells in 40 µL per well into 384-well plates.

  • Incubation: Incubate plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Addition: Add 100 nL of test compounds, this compound (final concentration 100 nM), or DMSO to the appropriate wells.

  • Treatment Incubation: Incubate the plates for a predetermined time point (e.g., 24 hours) at 37°C.

  • Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Reagent Addition: Add 20 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Signal Development: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds and incubate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

HTS_Workflow Start Start Seed Seed 5,000 cells/well in 384-well plates Start->Seed Incubate1 Incubate 24h (37°C, 5% CO2) Seed->Incubate1 Add_Cmpd Add Test Compounds, This compound, or DMSO Incubate1->Add_Cmpd Incubate2 Incubate 24h Add_Cmpd->Incubate2 Add_Reagent Add Caspase-Glo® 3/7 Reagent Incubate2->Add_Reagent Incubate3 Incubate 1h at RT Add_Reagent->Incubate3 Read Measure Luminescence Incubate3->Read Analyze Data Analysis (Hit Identification) Read->Analyze End End Analyze->End

Figure 2: HTS Workflow for Apoptosis Induction.
Protocol 2: High-Content Imaging of Apoptosis using Annexin V and Propidium Iodide

This secondary assay confirms apoptosis by detecting the externalization of phosphatidylserine (PS) and loss of membrane integrity, markers of early and late-stage apoptosis, respectively.[5]

Materials:

  • Cell line of interest

  • Black, clear-bottom 384-well imaging plates

  • Annexin V-FITC and Propidium Iodide (PI) staining solution

  • Hoechst 33342 nuclear stain

  • High-content imaging system

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-4 from Protocol 1, using imaging plates.

  • Staining Solution Preparation: Prepare a staining solution containing Annexin V-FITC, PI, and Hoechst 33342 in an appropriate binding buffer.

  • Cell Staining: Carefully add 10 µL of the staining solution to each well.

  • Incubation: Incubate the plates for 15 minutes at room temperature, protected from light.

  • Image Acquisition: Acquire images of the cells using a high-content imaging system with appropriate filter sets for FITC (Annexin V), PI, and DAPI (Hoechst).

  • Image Analysis: Use image analysis software to quantify the number of cells positive for each stain.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion

This compound is a valuable tool for researchers studying apoptosis and for use in high-throughput screening campaigns to discover novel apoptosis inducers. Its well-defined mechanism of action and robust activity make it an ideal positive control for a variety of cell-based apoptosis assays. The protocols outlined in this application note provide a framework for the successful implementation of HTS and high-content analysis to identify and validate new chemical entities targeting the apoptotic pathway.

References

Application Note: Assessment of Cell Viability Following MDK83190 Exposure Using MTT and XTT Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

MDK83190 is a novel investigational compound with potential cytotoxic effects on cancer cells. Preliminary studies suggest that this compound induces apoptosis by inhibiting the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation. To quantify the cytotoxic effects of this compound, it is essential to employ reliable and sensitive cell viability assays. This application note provides detailed protocols for assessing cell viability in response to this compound treatment using two common colorimetric assays: the MTT and XTT assays.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability by measuring the metabolic activity of living cells.[1][2][3] Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][2][3] These insoluble crystals are then dissolved, and the resulting colored solution is quantified by measuring its absorbance, which is proportional to the number of viable cells.[4]

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is another colorimetric method for determining cell viability.[5] Similar to the MTT assay, the XTT assay measures the metabolic activity of cells.[5] In this assay, the yellow tetrazolium salt XTT is reduced to a water-soluble orange formazan product by metabolically active cells.[5][6] The amount of the orange formazan is directly proportional to the number of living cells and can be measured colorimetrically.[7][8] A key advantage of the XTT assay over the MTT assay is that its formazan product is water-soluble, eliminating the need for a solubilization step.[6][9]

Principle of the Assays

Both MTT and XTT assays are based on the principle that viable, metabolically active cells can reduce a tetrazolium salt to a colored formazan product. This reduction is carried out by mitochondrial dehydrogenases and other cellular enzymes.[1][5] The intensity of the color produced is directly proportional to the number of viable cells.

Experimental Protocols

I. MTT Assay Protocol

This protocol is designed for assessing cell viability in a 96-well plate format following exposure to this compound.

Materials:

  • Cells of interest (e.g., cancer cell line)

  • Complete cell culture medium

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)[1]

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • 96-well clear flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for this compound, e.g., DMSO).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[1][2]

    • Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator, protected from light.[1] During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • After the incubation, carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

    • Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

II. XTT Assay Protocol

This protocol provides a method for assessing cell viability using the XTT assay in a 96-well plate format after treatment with this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • XTT labeling reagent

  • Electron coupling reagent[7]

  • Phosphate-buffered saline (PBS)

  • 96-well clear flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 450 nm[7]

Procedure:

  • Cell Seeding:

    • Follow the same procedure as described in the MTT assay protocol (Section I, step 1).

  • This compound Treatment:

    • Follow the same procedure as described in the MTT assay protocol (Section I, step 2).

  • XTT Reagent Preparation and Addition:

    • Prepare the XTT working solution immediately before use. For each 96-well plate, mix the XTT labeling reagent and the electron coupling reagent according to the manufacturer's instructions (a common ratio is 50:1, XTT:electron coupling reagent).[8]

    • After the this compound treatment period, add 50 µL of the freshly prepared XTT working solution to each well.[10]

  • Incubation:

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, protected from light.[7][10] The incubation time may need to be optimized depending on the cell type and density.

  • Absorbance Measurement:

    • After the incubation, gently shake the plate to evenly distribute the color.

    • Measure the absorbance of the soluble formazan product at 450 nm using a microplate reader.[7][10] A reference wavelength of 630-690 nm is recommended to subtract non-specific background readings.[10]

Data Presentation

The following table summarizes hypothetical data from an experiment assessing the effect of this compound on a cancer cell line using both MTT and XTT assays after 48 hours of treatment.

This compound Concentration (µM)MTT Assay (Absorbance at 570 nm)XTT Assay (Absorbance at 450 nm)% Cell Viability (MTT)% Cell Viability (XTT)
0 (Vehicle Control)1.25 ± 0.081.42 ± 0.10100%100%
11.18 ± 0.071.35 ± 0.0994.4%95.1%
50.95 ± 0.061.10 ± 0.0876.0%77.5%
100.63 ± 0.050.75 ± 0.0650.4%52.8%
250.31 ± 0.040.38 ± 0.0424.8%26.8%
500.15 ± 0.030.18 ± 0.0312.0%12.7%
1000.08 ± 0.020.09 ± 0.026.4%6.3%

Data are presented as mean ± standard deviation from three independent experiments. % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate mdk_prep Prepare this compound Dilutions treatment Treat Cells with this compound mdk_prep->treatment add_reagent Add MTT or XTT Reagent treatment->add_reagent incubation Incubate add_reagent->incubation solubilization Add Solubilization Solution (MTT only) incubation->solubilization MTT Assay read_absorbance Read Absorbance incubation->read_absorbance XTT Assay solubilization->read_absorbance data_analysis Calculate % Cell Viability read_absorbance->data_analysis

Caption: Experimental workflow for assessing cell viability following this compound exposure.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt Bad Bad Akt->Bad Bcl2 Bcl-2 Bad->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis

References

Application Notes: Western Blot Analysis of PARP Cleavage Following MDK83190 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly (ADP-ribose) polymerase (PARP) is a family of nuclear proteins critical for various cellular processes, including DNA repair and the maintenance of genomic integrity.[1] A key hallmark of apoptosis, or programmed cell death, is the cleavage of PARP-1 by executioner caspases, primarily caspase-3 and caspase-7.[2][3] This event inactivates PARP-1, preventing DNA repair and ensuring the orderly dismantling of the cell.[4] The full-length 116 kDa PARP-1 protein is cleaved into an 89 kDa C-terminal catalytic fragment and a 24 kDa N-terminal DNA-binding domain.[1][2] The detection of the 89 kDa fragment by Western blot is a reliable and widely used indicator of apoptosis.[5]

MDK83190 is a novel small molecule compound under investigation for its potential as an anti-cancer agent. Preliminary studies suggest that this compound induces apoptosis in various cancer cell lines. These application notes provide a detailed protocol for assessing the apoptotic effect of this compound by detecting PARP cleavage using Western blot analysis.

Principle of the Assay

Western blotting is a technique used to detect specific proteins in a sample.[6] Following treatment of cells with this compound, total cell lysates are prepared. Proteins are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.[7] The membrane is incubated with a primary antibody that specifically recognizes both full-length PARP and its 89 kDa cleaved fragment. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody is then added. Finally, a chemiluminescent substrate is applied, which reacts with the enzyme to produce light that can be captured on X-ray film or with a digital imager.[7] The presence and intensity of the 89 kDa band indicate the level of apoptosis induced by this compound.

Data Presentation

The following table presents hypothetical quantitative data from a Western blot analysis of PARP cleavage in a cancer cell line treated with increasing concentrations of this compound for 24 hours. Band intensities were quantified using densitometry and normalized to a loading control (e.g., β-actin).

Treatment GroupConcentration (µM)Full-Length PARP (116 kDa) Relative DensityCleaved PARP (89 kDa) Relative DensityRatio of Cleaved to Full-Length PARP
Vehicle Control0 (0.1% DMSO)1.000.050.05
This compound10.850.250.29
This compound50.550.781.42
This compound100.201.507.50

Signaling Pathway and Experimental Workflow Diagrams

The diagrams below illustrate the proposed signaling pathway for this compound-induced apoptosis and the general workflow for the Western blot experiment.

MDK83190_Signaling_Pathway This compound This compound Cellular_Target Cellular Target (e.g., Kinase, DNA) This compound->Cellular_Target Apoptotic_Signal Apoptotic Signal Initiation Cellular_Target->Apoptotic_Signal Caspase_Activation Caspase Cascade Activation (Caspase-3/7) Apoptotic_Signal->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Western_Blot_Workflow A 1. Cell Culture & Treatment with this compound B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (Anti-PARP) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis I->J

Caption: Experimental workflow for PARP cleavage Western blot analysis.

Experimental Protocols

1. Cell Culture and Treatment

  • Seed cells (e.g., HeLa, Jurkat) in appropriate culture plates at a density that will allow them to reach 70-80% confluency on the day of treatment.[1]

  • Incubate cells overnight under standard conditions (e.g., 37°C, 5% CO2).

  • Prepare fresh dilutions of this compound in complete culture medium from a stock solution (e.g., 10 mM in DMSO).

  • Remove the existing medium and treat cells with the desired concentrations of this compound. Include a vehicle control containing the same final concentration of the solvent (e.g., 0.1% DMSO).[1]

  • Incubate the cells for the desired time period (e.g., 6, 12, 24 hours).

2. Cell Lysis and Protein Extraction

  • After treatment, place culture dishes on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Aspirate the PBS completely.

  • Add ice-cold RIPA lysis buffer (e.g., 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0) supplemented with fresh protease and phosphatase inhibitors to each dish.

  • Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[8]

  • Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.

3. Protein Quantification

  • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.[6]

  • Based on the concentrations, calculate the volume of each lysate needed to ensure equal protein loading for SDS-PAGE (typically 20-40 µg per lane).

4. SDS-PAGE and Western Blotting

  • Prepare protein samples by adding 4x Laemmli sample buffer to the calculated volume of lysate to achieve a 1x final concentration.

  • Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[1]

  • Load the denatured protein samples and a pre-stained protein ladder into the wells of an SDS-polyacrylamide gel (e.g., 8-12% acrylamide).[9]

  • Run the gel in 1x running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.[10]

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.[7]

  • Block the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20, TBST) for 1 hour at room temperature with gentle agitation.[1]

  • Incubate the membrane with a primary antibody specific for PARP (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.[1]

  • Wash the membrane three times for 10 minutes each with TBST.[1]

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[1]

  • Wash the membrane again three times for 10 minutes each with TBST.[1]

  • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.

  • Capture the chemiluminescent signal using X-ray film or a digital imaging system. Analyze the band intensities using densitometry software.

References

Application Notes and Protocols: Measuring MDK83190-Induced Apoptosis via Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a critical process in normal tissue development and homeostasis. Its dysregulation is a hallmark of many diseases, including cancer. Consequently, the induction of apoptosis is a primary goal for many therapeutic strategies in oncology. Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptosis in individual cells. The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry.[1][2] This protocol provides a detailed methodology for assessing apoptosis induced by the novel compound MDK83190 using this assay.

Phosphatidylserine (PS) is a phospholipid typically restricted to the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[3] Propidium iodide is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells, which have compromised membrane integrity. By using both stains, one can distinguish between healthy cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic or necrotic cells (Annexin V+ / PI+).

Experimental Protocols

This protocol is designed for adherent or suspension cells treated with this compound. It is recommended to perform initial dose-response and time-course experiments to determine the optimal concentration and incubation time for this compound.

Materials and Reagents

Item Supplier Notes
Cell Culture Medium (e.g., DMEM, RPMI-1640)VariesAppropriate for the cell line used
Fetal Bovine Serum (FBS)Varies
Penicillin-StreptomycinVaries
Trypsin-EDTAVariesFor adherent cells
Phosphate-Buffered Saline (PBS)VariesCalcium and Magnesium-free
This compoundN/ADissolve in an appropriate solvent (e.g., DMSO)
Annexin V-FITC Apoptosis Detection KitVariesContains Annexin V-FITC, Propidium Iodide, and Binding Buffer
Flow CytometerVariesEquipped with appropriate lasers and filters for FITC and PI detection
Microcentrifuge TubesVaries
Cell Culture Plates (e.g., 6-well plates)Varies

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Cell Harvesting & Staining cluster_2 Flow Cytometry Analysis A Seed cells in 6-well plates B Incubate for 24 hours A->B C Treat with this compound (and vehicle control) B->C D Incubate for desired time points C->D E Harvest cells (trypsinize if adherent) D->E F Wash with cold PBS E->F G Resuspend in 1X Binding Buffer F->G H Add Annexin V-FITC and PI G->H I Incubate for 15-20 min at RT in the dark H->I J Add 1X Binding Buffer I->J K Acquire data on flow cytometer J->K L Analyze data (gating and quantification) K->L

Caption: Experimental workflow for assessing this compound-induced apoptosis.

Step-by-Step Protocol

1. Cell Seeding and Treatment

  • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium and add the medium containing different concentrations of this compound. Include a vehicle-treated control (e.g., DMSO).

  • Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

2. Cell Harvesting

  • For suspension cells:

    • Transfer the cells from each well to a separate microcentrifuge tube.

    • Centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant.

  • For adherent cells:

    • Collect the culture medium, which may contain detached apoptotic cells, into a microcentrifuge tube.

    • Wash the adherent cells with PBS.

    • Add Trypsin-EDTA to detach the cells.

    • Once detached, add complete medium to neutralize the trypsin and transfer the cell suspension to the corresponding microcentrifuge tube from step 2.1.

    • Centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant.

3. Staining

  • Wash the cell pellet twice with cold PBS, centrifuging at 300 x g for 5 minutes after each wash.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

4. Flow Cytometry Analysis

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples on a flow cytometer within one hour.

  • Set up the flow cytometer using unstained, Annexin V-FITC only, and PI only stained cells to set compensation and gates.

  • Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.

  • Analyze the data to quantify the percentage of cells in each quadrant:

    • Lower-left (Annexin V- / PI-): Live cells

    • Lower-right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V- / PI+): Necrotic cells (often considered an artifact)

Data Presentation

Table 1: Quantitative Parameters for Apoptosis Assay

Parameter Value Notes
Cell Seeding DensityVariesDependent on cell line proliferation rate
This compound ConcentrationVariesDetermined by dose-response experiments
Incubation TimeVariesDetermined by time-course experiments
Cell Number for Staining1 x 10^5 to 5 x 10^5
Annexin V-FITC Volume5 µLMay require titration for optimal results
Propidium Iodide Volume5 µLMay require titration for optimal results
Staining Incubation Time15-20 minutes
Staining TemperatureRoom Temperature
Analysis Buffer Volume400 µL

Signaling Pathway Visualization

G cluster_0 Apoptotic Stimulus cluster_1 Cellular Response cluster_2 Membrane Changes & Staining A This compound B Early Apoptosis A->B C Late Apoptosis / Necrosis B->C E Phosphatidylserine (PS) Translocation B->E G Membrane Permeabilization C->G D Healthy Cell F Annexin V-FITC Binding E->F H Propidium Iodide (PI) Influx G->H

Caption: Apoptotic pathway events detected by Annexin V and PI staining.

Troubleshooting

Problem Possible Cause Solution
High background staining in negative controlExcessive cell death during harvestingHandle cells gently, keep samples on ice.
Weak Annexin V signalInsufficient incubation time or reagent concentrationOptimize incubation time and titrate Annexin V.
High PI staining in all samplesCells were not healthy at the start of the experiment or harsh treatmentEnsure healthy cell culture; optimize this compound concentration.
Cell clumpsIncomplete cell dissociationGently pipette to resuspend; consider using a cell strainer.

References

Troubleshooting & Optimization

MDK83190 not inducing apoptosis in my cell line

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using MDK83190. If you are experiencing issues with inducing apoptosis in your cell line with this compound, please consult the information below.

Troubleshooting Guide

Q1: I am not observing apoptosis in my cell line after treatment with this compound. What are the possible reasons?

If you are not observing the expected apoptotic effects of this compound, there are several potential causes to investigate, ranging from the compound's integrity to cell line-specific characteristics and the experimental setup. A systematic approach to troubleshooting is recommended to pinpoint the issue.[1][2]

Possible Cause 1: Compound Integrity and Activity

  • Degradation: this compound may have degraded due to improper storage or handling. Ensure the compound has been stored according to the manufacturer's recommendations, protected from light, and that stock solutions are not subjected to repeated freeze-thaw cycles.[3]

  • Purity: The purity of the compound could be compromised. If possible, verify the compound's purity and identity.[1]

  • Solvent Issues: The solvent used to dissolve this compound may be affecting its activity, or the final solvent concentration in the culture medium may be too high, causing non-specific toxicity.[1]

Possible Cause 2: Suboptimal Experimental Conditions

  • Concentration: The concentration of this compound used may be too low to induce apoptosis in your specific cell line. A dose-response experiment is crucial to determine the optimal concentration.[2][3]

  • Incubation Time: The duration of treatment may be too short or too long. Apoptosis is a dynamic process, and the optimal time point for detection can vary between cell lines.[1][2][3]

Possible Cause 3: Cell Line-Specific Issues

  • Cell Health: The overall health of your cells is critical. Ensure cells are in the logarithmic growth phase, at an optimal confluency (typically 70-80%), and are free from contamination, such as mycoplasma.[1][3]

  • Cell Line Resistance: Your cell line may be resistant to this compound-induced apoptosis. This could be due to high expression of anti-apoptotic proteins (e.g., Bcl-2), mutations in key apoptosis-related genes (e.g., p53), or the presence of drug efflux pumps that remove the compound from the cell.[1]

  • Passage Number: High passage numbers can lead to genetic drift and altered cellular responses. It is advisable to use cells with a low passage number.

Possible Cause 4: Issues with Apoptosis Detection Method

  • Assay Sensitivity: The chosen apoptosis assay may not be sensitive enough or may not be appropriate for the stage of apoptosis you are trying to detect. For instance, Annexin V staining is suitable for early apoptosis, while TUNEL assays are better for later stages.[3]

  • Assay Execution: Errors in the execution of the apoptosis assay can lead to inaccurate results. Ensure that all steps are performed correctly and that positive and negative controls are included.

  • Data Interpretation: Misinterpretation of data, such as incorrect gating in flow cytometry, can lead to false negatives.[4]

Frequently Asked Questions (FAQs)

Q2: What is the proposed mechanism of action for this compound?

This compound is a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth. By inhibiting this pathway, this compound is designed to downregulate anti-apoptotic proteins and activate the intrinsic (mitochondrial) pathway of apoptosis.

Q3: How can I be sure my apoptosis assay is working correctly?

To validate your apoptosis assay, it is essential to include a positive control. Use a well-characterized apoptosis inducer, such as staurosporine or etoposide, on a cell line known to be sensitive to these agents.[3] This will confirm that your experimental setup and reagents are capable of detecting apoptosis.

Q4: My cells are showing signs of cell death, but it doesn't look like apoptosis. What could be happening?

Cells can die through various mechanisms, including necrosis and autophagy.[5][6] Necrosis is a form of cell death that results from acute cellular injury and is characterized by cell swelling and lysis.[5][6] Autophagy is a cellular process of self-digestion that can lead to cell death under certain conditions.[5][6] If you observe signs of cell death that are not characteristic of apoptosis (e.g., cell swelling instead of shrinking), consider performing assays to detect markers of necrosis (e.g., LDH release) or autophagy (e.g., LC3-II expression).

Q5: What is the recommended solvent and storage condition for this compound?

This compound is typically dissolved in a polar organic solvent such as DMSO to prepare a high-concentration stock solution.[3] Stock solutions should be aliquoted and stored at -20°C or -80°C, protected from light, to minimize degradation from repeated freeze-thaw cycles.[3] When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is below 0.1% to avoid solvent-induced toxicity.[1]

Experimental Protocols

Protocol 1: Dose-Response and Time-Course Experiment for this compound Treatment

This protocol will help determine the optimal concentration and incubation time for inducing apoptosis with this compound in your specific cell line.[3]

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase (70-80% confluency) at the time of treatment.

  • Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A suggested starting range is 0.1, 1, 5, 10, 25, 50, and 100 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Treatment: Replace the existing medium in the wells with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for different time points (e.g., 12, 24, 48, and 72 hours).

  • Apoptosis Assay: At each time point, perform an apoptosis assay (e.g., Annexin V/PI staining, caspase activity assay) to determine the percentage of apoptotic cells.

  • Data Analysis: Plot the percentage of apoptotic cells against the concentration of this compound for each time point to determine the EC50 (half-maximal effective concentration) and the optimal incubation time.

Protocol 2: Western Blot Analysis of Apoptosis Markers

This protocol is for detecting changes in the expression of key apoptosis-related proteins following this compound treatment.

  • Cell Treatment: Treat cells with the optimal concentration of this compound (determined from Protocol 1) for the optimal incubation time. Include a vehicle-treated control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.[3]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against key apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Protocol 3: Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry

This protocol provides a method for quantifying apoptosis by detecting the externalization of phosphatidylserine in apoptotic cells.

  • Cell Treatment: Treat cells with this compound at the desired concentration and for the desired time in a 6-well plate.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Data Presentation

Table 1: Example Data from a Dose-Response Experiment (24h Treatment)

This compound Conc. (µM)% Apoptotic Cells (Mean ± SD)
0 (Vehicle)5.2 ± 1.1
18.7 ± 1.5
525.4 ± 3.2
1048.9 ± 4.5
2565.1 ± 5.3
5072.3 ± 4.8

Table 2: Example Data from a Time-Course Experiment (10 µM this compound)

Incubation Time (h)% Apoptotic Cells (Mean ± SD)
04.8 ± 0.9
1222.1 ± 2.8
2449.5 ± 5.1
4855.3 ± 4.7
7245.8 ± 6.2 (potential cell death by other mechanisms)

Table 3: Quantification of Western Blot Data (Relative Protein Expression)

ProteinVehicle ControlThis compound (10 µM, 24h)
Cleaved Caspase-31.04.5
Cleaved PARP1.03.8
Bcl-21.00.4
Bax1.02.1

Visual Guides

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K activates This compound This compound This compound->PI3K inhibits AKT Akt PI3K->AKT activates mTOR mTOR AKT->mTOR activates Bad Bad AKT->Bad inhibits Bcl2 Bcl-2 Bad->Bcl2 inhibits Bax Bax Bcl2->Bax inhibits Casp9 Caspase-9 Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes CytoC Cytochrome c Bax->CytoC releases CytoC->Casp9 activates

Caption: Hypothetical signaling pathway of this compound-induced apoptosis.

G start Start: This compound not inducing apoptosis check_compound Check Compound Integrity & Storage start->check_compound check_protocol Review Experimental Protocol start->check_protocol check_cells Assess Cell Health & Characteristics start->check_cells dose_response Perform Dose-Response & Time-Course Experiment check_compound->dose_response check_protocol->dose_response check_cells->dose_response positive_control Run Apoptosis Assay with Positive Control dose_response->positive_control If no apoptosis end_resolve Issue Resolved dose_response->end_resolve If apoptosis observed western_blot Western Blot for Apoptosis Markers positive_control->western_blot If positive control works end_consult Consult Technical Support positive_control->end_consult If positive control fails cell_resistance Investigate Cell Line Resistance Mechanisms western_blot->cell_resistance If no markers induced western_blot->end_resolve If markers induced cell_resistance->end_consult G cluster_compound Compound Issues cluster_protocol Protocol Issues cluster_cell Cell Line Issues center No Apoptosis Observed Degradation Degradation Degradation->center Purity Purity Purity->center Solubility Solubility Solubility->center Concentration Suboptimal Concentration Concentration->center Time Incorrect Incubation Time Time->center Assay Inappropriate Assay Assay->center Health Poor Cell Health Health->center Resistance Resistance Resistance->center Contamination Contamination Contamination->center

References

optimizing MDK83190 concentration for minimal off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of MDK83190, with a focus on minimizing potential off-target effects. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent activator of the intrinsic apoptosis pathway. It functions by inducing the oligomerization of the Apoptotic Protease Activating Factor 1 (Apaf-1). This event, in the presence of cytochrome c, leads to the formation of the apoptosome, which then recruits and activates procaspase-9. Activated caspase-9 subsequently cleaves and activates executioner caspases, such as caspase-3, culminating in the dismantling of the cell through apoptosis.

Q2: What are off-target effects and why are they a concern with this compound?

Q3: What are the typical concentrations and treatment times for this compound?

A3: The optimal concentration and incubation time for this compound are cell-type dependent and should be determined empirically for each experimental system. Based on available data, IC50 values in some leukemia cell lines range from 4 to 9 μM. Experimental concentrations have been reported in the range of 1-50 μM for a 2-hour incubation and 0.1-100 μM for a 22-hour incubation. A dose-response experiment is highly recommended to determine the minimal effective concentration that induces the desired level of apoptosis in your specific cell line.

Q4: How can I determine if the observed cellular effects are due to on-target this compound activity?

A4: To confirm that the observed apoptosis is due to the intended mechanism of action, you can perform several validation experiments:

  • Cytochrome c Release Assay: Confirm the release of cytochrome c from the mitochondria into the cytosol, a prerequisite for Apaf-1 activation.

  • Caspase Activation Assays: Measure the activation of caspase-9 and caspase-3, which are downstream of Apaf-1 oligomerization.

  • Apaf-1 Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of Apaf-1. The apoptotic effect of this compound should be significantly diminished in these cells if the activity is on-target.

Troubleshooting Guides

Issue 1: High Variability in Apoptosis Induction
Possible Cause Troubleshooting Steps
Cell Culture Conditions Ensure cells are in the logarithmic growth phase and at a consistent density at the time of treatment. Avoid using over-confluent or starved cells, which can lead to spontaneous apoptosis.[1]
Compound Preparation Prepare fresh dilutions of this compound for each experiment from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
Assay Timing Apoptosis is a dynamic process. Perform a time-course experiment to identify the optimal endpoint for measuring apoptosis in your cell line after this compound treatment.
Issue 2: Suspected Off-Target Effects
Observation Troubleshooting/Investigation Steps
Unexpected Phenotypes If you observe cellular effects that are not typically associated with apoptosis (e.g., changes in cell morphology, adhesion, or proliferation at sub-apoptotic concentrations), consider investigating potential off-target activities.
Inconsistent Results with Controls If a structurally related but inactive compound induces similar effects, or if another apoptosis inducer with a different mechanism does not phenocopy the results, off-target effects of this compound may be at play.
Investigative Assays To identify potential off-targets, consider performing a kinome scan if you suspect off-target kinase inhibition, or a broader proteome-wide analysis.[2][3] Techniques like Cellular Thermal Shift Assay (CETSA) or proteomic profiling can help identify unintended binding partners.[4][5][6][7]

Experimental Protocols

Protocol 1: Dose-Response Curve for this compound using a Caspase-3 Activity Assay

Objective: To determine the optimal concentration of this compound for inducing apoptosis in a specific cell line.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM). Include a vehicle control (DMSO).

  • Cell Treatment: Remove the existing medium from the cells and add the prepared this compound dilutions. Incubate for a predetermined time (e.g., 24 hours).

  • Caspase-3 Activity Assay: Following treatment, lyse the cells and perform a colorimetric or fluorometric caspase-3 activity assay according to the manufacturer's instructions.[8][9][10]

  • Data Analysis: Plot the caspase-3 activity against the log of the this compound concentration and fit a dose-response curve to determine the EC50 value.

Protocol 2: Western Blot for Cytochrome c Release

Objective: To confirm the on-target mechanism of this compound by detecting the translocation of cytochrome c from the mitochondria to the cytosol.

Methodology:

  • Cell Treatment: Treat cells with an effective concentration of this compound (determined from the dose-response experiment) and a vehicle control for the desired time.

  • Cell Fractionation: Harvest the cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions.[11][12][13][14]

  • Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions for each sample.

  • Western Blotting:

    • Load equal amounts of protein from the cytosolic and mitochondrial fractions onto an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for cytochrome c.

    • Use antibodies for a cytosolic marker (e.g., GAPDH) and a mitochondrial marker (e.g., COX IV) to confirm the purity of the fractions.

    • Incubate with an appropriate secondary antibody and detect the signal using a chemiluminescence substrate.

  • Analysis: An increase in the cytochrome c signal in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction of this compound-treated cells compared to the control indicates on-target activity.

Visualizations

MDK83190_Mechanism_of_Action cluster_0 Mitochondrion cluster_1 Cytosol Cytochrome_c_mito Cytochrome c (Mitochondria) Cytochrome_c_cyto Cytochrome c (Cytosol) Cytochrome_c_mito->Cytochrome_c_cyto Apoptotic Stimulus This compound This compound Apaf1_inactive Apaf-1 (Inactive) This compound->Apaf1_inactive Induces Oligomerization Apaf1_active Apaf-1 (Active) Apoptosome Apoptosome Apaf1_active->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Procaspase-9 Procaspase9->Apoptosome Procaspase3 Procaspase-3 Caspase9->Procaspase3 Cleavage Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Execution Cytochrome_c_cyto->Apaf1_active

Caption: Mechanism of action of this compound in the intrinsic apoptosis pathway.

Off_Target_Workflow Start Experiment with this compound Observe_Phenotype Observe Cellular Phenotype Start->Observe_Phenotype Decision Is Phenotype Consistent with On-Target Apoptosis? Observe_Phenotype->Decision On_Target Likely On-Target Effect Decision->On_Target Yes Off_Target_Investigation Investigate Potential Off-Target Effects Decision->Off_Target_Investigation No CETSA Cellular Thermal Shift Assay (CETSA) Off_Target_Investigation->CETSA Proteomics Proteomic Profiling Off_Target_Investigation->Proteomics Kinase_Screen Kinase Panel Screen Off_Target_Investigation->Kinase_Screen Identify_Off_Targets Identify Potential Off-Targets CETSA->Identify_Off_Targets Proteomics->Identify_Off_Targets Kinase_Screen->Identify_Off_Targets Validate_Off_Targets Validate Off-Targets (e.g., Knockdown) Identify_Off_Targets->Validate_Off_Targets Conclusion Characterize Off-Target Effects Validate_Off_Targets->Conclusion

Caption: Workflow for investigating potential off-target effects of this compound.

References

Technical Support Center: MDK83190 Apoptosis Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in apoptosis experiments involving the novel compound MDK83190.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound-induced apoptosis?

This compound is believed to primarily induce apoptosis through the intrinsic or mitochondrial pathway. This process involves the permeabilization of the outer mitochondrial membrane and the subsequent release of pro-apoptotic factors like cytochrome c into the cytoplasm.[1][2][3] This release leads to the formation of the apoptosome and the activation of a cascade of caspases, ultimately resulting in programmed cell death.[1][3]

Q2: At what concentration and for how long should I treat my cells with this compound?

The optimal concentration and incubation time for this compound are highly dependent on the cell type being used.[4] It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell model.[4] A suggested starting point is to test a range of concentrations (e.g., 1, 5, 10, 20 µM) over various incubation times (e.g., 12, 24, 48 hours).[4]

Q3: How should I prepare and store a stock solution of this compound?

This compound should be dissolved in a polar organic solvent such as DMSO to create a high-concentration stock solution. This stock solution should be aliquoted into smaller volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[4] When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is kept low (typically below 0.1%) to prevent solvent-induced toxicity.[4]

Q4: What are the key morphological and biochemical hallmarks of apoptosis that I should observe?

Apoptosis is characterized by distinct morphological and biochemical changes. These include cell shrinkage, chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies. Key biochemical events include the activation of caspases (initiator caspases like caspase-9 and executioner caspases like caspase-3), the externalization of phosphatidylserine on the cell surface, and the cleavage of specific cellular substrates.

Troubleshooting Inconsistent Results

Issue 1: Low or No Induction of Apoptosis

If you are observing minimal to no apoptosis after treating your cells with this compound, consider the following troubleshooting steps:

  • Compound Integrity: Ensure that this compound has been stored correctly and has not degraded. It is advisable to prepare fresh dilutions for each experiment.[4]

  • Positive Control: Use a well-characterized apoptosis inducer, such as Staurosporine or Actinomycin D, on a sensitive cell line to confirm that your experimental setup is functioning correctly.[4]

  • Cell Health and Confluency: Ensure your cells are healthy, within a low passage number, and free from contamination like mycoplasma.[4] Treat cells when they are in the logarithmic growth phase, typically at 70-80% confluency.[4]

  • Dose and Time Optimization: The optimal conditions for this compound are cell-type specific. A thorough dose-response and time-course experiment is essential to identify the effective concentration and incubation period for your cell model.[4]

  • Assay Selection: The timing of your assay is critical. For instance, Annexin V staining is suitable for detecting early apoptotic events, whereas a TUNEL assay is more appropriate for late-stage apoptosis.[4]

Issue 2: High Background Apoptosis in Control Group

If your untreated or vehicle-treated control cells show a high level of apoptosis, consider these factors:

  • Cell Culture Conditions: Suboptimal culture conditions, such as nutrient deprivation, over-confluency, or microbial contamination, can induce apoptosis.

  • Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is not toxic to your cells (generally <0.1%).[4]

  • Handling Stress: Excessive mechanical stress during cell handling, such as harsh trypsinization or centrifugation, can lead to cell death.

Data Presentation

Table 1: Example Dose-Response of this compound on A549 Cells (24-hour treatment)
This compound Concentration (µM)% Apoptotic Cells (Annexin V+)Caspase-3/7 Activity (RFU)
0 (Vehicle Control)5.2 ± 1.1150 ± 25
115.8 ± 2.5450 ± 50
545.3 ± 4.21200 ± 110
1078.9 ± 5.12500 ± 230
2085.1 ± 4.82800 ± 260
Table 2: Example Time-Course of this compound (10 µM) on A549 Cells
Incubation Time (hours)% Apoptotic Cells (Annexin V+)Caspase-3/7 Activity (RFU)
04.9 ± 0.9145 ± 22
620.5 ± 3.1600 ± 75
1255.2 ± 4.51800 ± 150
2479.3 ± 5.32550 ± 240
4865.7 ± 6.0 (Secondary Necrosis)1900 ± 180

Experimental Protocols

Protocol 1: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
  • Cell Treatment: Plate cells and treat with this compound at the desired concentrations and for the appropriate duration. Include untreated and vehicle controls.

  • Cell Harvesting: Gently collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Protocol 2: Caspase-3/7 Activity Assay
  • Cell Treatment: Seed cells in a 96-well plate and treat with this compound.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Lysis and Caspase Activation: Add the Caspase-Glo® 3/7 reagent to each well, mix, and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.

Visualizations

MDK83190_Apoptosis_Pathway Proposed Intrinsic Apoptosis Pathway of this compound This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Stress Signal Bax_Bak Bax/Bak Activation Mitochondrion->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Proposed intrinsic apoptosis pathway of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent Apoptosis Results Start Inconsistent Apoptosis Results Check_Compound Verify Compound Integrity & Storage Start->Check_Compound Check_Cells Assess Cell Health, Passage #, & Confluency Start->Check_Cells Check_Controls Run Positive & Vehicle Controls Start->Check_Controls Optimize Perform Dose-Response & Time-Course Check_Compound->Optimize Check_Cells->Optimize Check_Controls->Optimize Select_Assay Choose Appropriate Apoptosis Assay (Early/Late Stage) Optimize->Select_Assay Consistent_Results Consistent Results Select_Assay->Consistent_Results

Caption: Troubleshooting workflow for inconsistent apoptosis results.

References

MDK83190 stability in cell culture medium over time

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: MDK83190

This technical support center provides guidance on the stability of the hypothetical small molecule inhibitor, this compound, in commonly used cell culture media. Ensuring the stability of your compound throughout an experiment is critical for obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is it important to assess the stability of this compound in my cell culture medium?

A: The stability of a test compound in your experimental setup is crucial for the correct interpretation of its biological effects. If a compound degrades over the course of an experiment, its effective concentration will decrease, potentially leading to an underestimation of its potency and efficacy.[1][2] Stability studies are essential to establish a reliable concentration-response relationship.[1]

Q2: What are the primary factors that can affect the stability of this compound in cell culture media?

A: Several factors can influence the stability of a compound in cell culture media:

  • pH: The typical pH of cell culture medium (7.2-7.4) can promote the hydrolysis of susceptible compounds.[1]

  • Temperature: The standard cell culture incubation temperature of 37°C can accelerate the rate of chemical degradation.[1]

  • Media Components: Components within the culture medium, such as amino acids (e.g., cysteine), vitamins, and metal ions, can interact with and degrade the test compound.[1]

  • Enzymatic Degradation: If the media is supplemented with serum, enzymes like esterases and proteases can metabolize the compound.[1] Cells themselves can also metabolize the compound.[1]

  • Light: Exposure to light can cause photodegradation of light-sensitive compounds.[1]

Q3: My this compound is precipitating when I add it to the cell culture medium. What can I do?

A: Compound precipitation can be a sign of poor solubility in the aqueous environment of the cell culture medium. Consider the following troubleshooting steps:

  • Ensure your stock solution is fully dissolved before diluting it into the medium.

  • Test the solubility at the highest concentration you plan to use. After adding the compound to the medium, centrifuge at a high speed and measure the concentration in the supernatant.[2]

  • If solubility is an issue, you may need to adjust the formulation of your dosing solution, though this should be done with caution to avoid vehicle effects in your assay.

This compound Stability Data

The following tables summarize the stability of this compound in two common cell culture media at 37°C in a 5% CO2 environment. The percentage of the remaining parent compound was determined by HPLC-UV.

Table 1: Stability of this compound (10 µM) in DMEM with 10% FBS

Time (hours)% this compound Remaining
0100%
298.2%
691.5%
1282.1%
2465.8%
4843.2%

Table 2: Stability of this compound (10 µM) in RPMI-1640 with 10% FBS

Time (hours)% this compound Remaining
0100%
299.1%
694.3%
1288.5%
2475.4%
4858.6%

Experimental Protocol: this compound Stability Assessment

This protocol outlines a general method for assessing the stability of this compound in a cell-free culture medium.

Materials:

  • This compound

  • Cell culture medium of choice (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Sterile, low-protein-binding microcentrifuge tubes or plates[1]

  • Calibrated pipettes[1]

  • Incubator (37°C, 5% CO2)

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Prepare the cell culture medium with all supplements (e.g., 10% FBS).

  • Spike the medium with this compound to the final desired concentration (e.g., 10 µM). Ensure the final solvent concentration is low (e.g., <0.1%) and consistent across all samples.

  • Aliquot the this compound-containing medium into separate sterile, low-protein-binding tubes for each time point.

  • Immediately process the T=0 sample. This is your baseline.

  • Incubate the remaining tubes at 37°C in a 5% CO2 incubator.

  • At each designated time point (e.g., 2, 6, 12, 24, 48 hours), remove a tube from the incubator and process the sample.

  • Sample processing may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation to remove precipitated proteins.

  • Analyze the supernatant by HPLC-UV or LC-MS/MS to determine the concentration of the remaining this compound.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Visualizations

MDK83190_Signaling_Pathway cluster_0 Cell Membrane Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Growth_Factor Growth Factor Growth_Factor->Receptor Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation This compound This compound This compound->Kinase_A

Caption: Hypothetical signaling pathway inhibited by this compound.

Stability_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Spike_Medium Spike Cell Culture Medium Prepare_Stock->Spike_Medium Aliquot Aliquot for Time Points Spike_Medium->Aliquot T0_Sample Process T=0 Sample Aliquot->T0_Sample Incubate Incubate at 37°C Aliquot->Incubate Analysis Analyze by HPLC or LC-MS/MS T0_Sample->Analysis Time_Points Process Samples at Each Time Point Incubate->Time_Points Time_Points->Analysis End End Analysis->End

Caption: Experimental workflow for this compound stability assessment.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
High variability between replicates Inconsistent sample handling, inaccurate pipetting.[1]Ensure uniform mixing of media and precise timing for sample collection. Use calibrated pipettes.[1]
Loss of compound activity over time Chemical degradation in media, cellular metabolism, or non-specific binding.[1]Perform a stability study in cell-free media to assess chemical degradation.[1] To investigate cellular metabolism, incubate the compound with cells and analyze both the media and cell lysate.[1] Use low-protein-binding plates and pipette tips to minimize non-specific binding.[1]
Rapid degradation of this compound Instability at 37°C or interaction with media components.Consider shorter incubation times for your experiments. If possible, perform experiments at a lower temperature, though this may affect cell physiology.
Discrepancy between expected and observed bioactivity The effective concentration of this compound is lower than the nominal concentration due to degradation.Base your dose-response curves on the measured concentrations of this compound at the time of the assay, or choose an experimental duration where the compound is sufficiently stable.

References

how to prevent MDK83190 precipitation in working solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions to help you prevent and resolve MDK83190 precipitation in your working solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous working solution?

A1: this compound has low aqueous solubility. Precipitation commonly occurs when a high-concentration stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer. This is known as solvent-shifting precipitation. The final concentration of the organic solvent in your working solution may be insufficient to keep this compound fully dissolved.

Q2: What is the recommended solvent for making this compound stock solutions?

A2: We recommend using 100% Dimethyl Sulfoxide (DMSO) for preparing high-concentration stock solutions of this compound. Ensure the DMSO is anhydrous (water-free) to maximize solubility and stability.

Q3: Can I use sonication or gentle heating to redissolve precipitated this compound?

A3: Gentle warming (up to 37°C) and brief sonication can be used to help dissolve this compound when preparing stock solutions. However, for working solutions that have already precipitated, these methods may not provide a stable solution and the compound could precipitate again over time. It is generally better to optimize the solvent conditions of your working solution.

Q4: How should I store my this compound stock and working solutions?

A4: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. We recommend preparing aqueous working solutions fresh for each experiment. If short-term storage is necessary, keep the working solution at 4°C for no longer than a few hours and visually inspect for precipitation before use.

Q5: Does the pH of my aqueous buffer affect this compound solubility?

A5: Yes, the solubility of this compound can be pH-dependent. It is generally more soluble in slightly acidic conditions. If compatible with your experimental system, preparing your working solution in a buffer with a pH between 6.0 and 7.0 may improve solubility.

Troubleshooting Guide for this compound Precipitation

If you observe precipitation in your this compound working solution, follow this step-by-step guide to diagnose and resolve the issue.

Step 1: Verify Final DMSO Concentration

Ensure the final concentration of DMSO in your aqueous working solution is sufficient to maintain solubility but not high enough to cause cellular toxicity. For most cell-based assays, the final DMSO concentration should be kept below 0.5%. If this compound precipitates at this concentration, you may need to incorporate a solubilizing agent.

Step 2: Incorporate a Solubilizing Agent

For experiments sensitive to DMSO or requiring higher concentrations of this compound, adding a solubilizing agent to your aqueous buffer can significantly improve solubility.

  • Bovine Serum Albumin (BSA): BSA can bind to hydrophobic compounds and help keep them in solution. Adding 0.1% to 0.5% BSA to your cell culture media or buffer can be effective.

  • Surfactants: Non-ionic surfactants like Tween® 20 or Pluronic® F-68 at low concentrations (e.g., 0.01% - 0.1%) can also enhance solubility.

Step 3: Check the Order of Addition

The method of dilution can impact whether the compound stays in solution. Follow the recommended experimental protocol below for preparing working solutions. The key is to add the this compound stock solution to a larger volume of buffer while vortexing to ensure rapid mixing.

Quantitative Data Summary

The following table summarizes the approximate solubility of this compound in various solvents and conditions.

Solvent/BufferTemperature (°C)Approximate Solubility (mg/mL)
100% DMSO25> 50
100% Ethanol25~15
Phosphate-Buffered Saline (PBS), pH 7.425< 0.01
PBS (pH 7.4) + 0.5% DMSO25~0.05
Cell Culture Media + 10% FBS + 0.1% DMSO37~0.1
PBS (pH 6.5) + 0.5% DMSO25~0.08

Experimental Protocol: Preparation of a 10 µM this compound Working Solution

This protocol describes the preparation of a 1 mL working solution from a 10 mM stock in DMSO.

Materials:

  • 10 mM this compound in 100% DMSO (stock solution)

  • Pre-warmed (37°C) aqueous buffer (e.g., cell culture medium)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Methodology:

  • Prepare the Aqueous Buffer: Add 999 µL of the pre-warmed aqueous buffer to a sterile microcentrifuge tube.

  • Prepare the Stock Solution: Briefly centrifuge the vial of 10 mM this compound stock solution to ensure the solution is at the bottom.

  • Dilution Step:

    • Set a vortex mixer to a medium speed.

    • While the tube containing the aqueous buffer is vortexing, add 1 µL of the 10 mM this compound stock solution directly into the buffer.

    • It is critical to add the stock solution to the buffer and not the other way around. Adding it to the side of the tube may cause localized high concentrations and precipitation.

  • Final Mix: Continue vortexing for an additional 10-15 seconds to ensure the solution is homogenous.

  • Visual Inspection: Visually inspect the solution against a light source to ensure there is no visible precipitate.

  • Use Immediately: Use the freshly prepared working solution immediately for your experiment.

Visualizations

G start Precipitation Observed in Working Solution check_dmso Is final DMSO concentration < 0.5%? start->check_dmso check_protocol Was the recommended dilution protocol followed? check_dmso->check_protocol Yes add_solubilizer Add Solubilizing Agent (e.g., 0.1% BSA or 0.05% Tween® 20) to the aqueous buffer. check_dmso->add_solubilizer No remake_solution Remake solution following the correct protocol. check_protocol->remake_solution No success Solution is Clear: Proceed with Experiment check_protocol->success Yes add_solubilizer->remake_solution remake_solution->success fail Precipitation Persists: Contact Technical Support remake_solution->fail

Caption: Troubleshooting workflow for this compound precipitation.

G GF Growth Factor Receptor TKR-1 Receptor GF->Receptor PI3K PI3K Receptor->PI3K activates This compound This compound This compound->Receptor inhibits Akt Akt PI3K->Akt activates Proliferation Cell Proliferation & Survival Akt->Proliferation

Caption: Proposed signaling pathway for this compound.

unexpected cytotoxic effects of MDK83190 vehicle control (DMSO)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers observing unexpected cytotoxic effects with the vehicle control (DMSO) for the compound MDK83190.

Frequently Asked Questions (FAQs)

Q1: What is the role of DMSO in my this compound experiment?

A1: Dimethyl sulfoxide (DMSO) is a common aprotic solvent used to dissolve water-insoluble compounds like this compound for use in in vitro experiments. It acts as a vehicle to deliver the compound to the cells in culture.[1]

Q2: Can the DMSO vehicle control itself be toxic to my cells?

A2: Yes, while widely used, DMSO is not biologically inert and can exhibit cytotoxic effects at certain concentrations.[1][2] This toxicity is dependent on the cell line, the concentration of DMSO, and the duration of exposure.[1][3]

Q3: What is a generally accepted "safe" concentration of DMSO for cell culture experiments?

A3: As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[1][2][3] However, the optimal concentration should be determined empirically for your specific cell line and experimental conditions. Some studies suggest that even concentrations below 0.5% can have effects on cells.

Q4: Why am I seeing cytotoxicity in my vehicle control group?

A4: Cytotoxicity in your vehicle control group (cells treated with DMSO alone) suggests that the concentration of DMSO is too high for your specific cell type, leading to cellular stress and death, independent of the effects of this compound.

Troubleshooting Guide: Unexpected Vehicle Control Cytotoxicity

If you are observing unexpected cell death or reduced viability in your DMSO vehicle control wells, follow these troubleshooting steps.

Step 1: Verify DMSO Concentration and Preparation

  • Calculation Check: Double-check all calculations used to dilute your this compound stock solution and to prepare your vehicle control. Ensure the final concentration of DMSO in all wells (including all concentrations of this compound and the vehicle control) is identical and does not exceed the recommended limits for your cell line.

  • Fresh Dilutions: Prepare fresh serial dilutions of DMSO in your culture medium from a high-quality, anhydrous DMSO stock. Older DMSO can absorb water and degrade, potentially increasing its cytotoxicity.

Step 2: Determine the Optimal DMSO Concentration for Your Cell Line

  • DMSO Dose-Response Curve: It is crucial to perform a dose-response experiment using only DMSO on your cells to determine the maximum non-toxic concentration. This is often referred to as a vehicle toxicity or solvent tolerance assay.

  • Experimental Workflow: The following diagram outlines the workflow for determining the optimal DMSO concentration.

G cluster_0 Phase 1: Cell Seeding cluster_1 Phase 2: DMSO Treatment cluster_2 Phase 3: Incubation & Analysis cluster_3 Outcome A Seed cells at optimal density in a 96-well plate B Allow cells to adhere overnight A->B C Prepare serial dilutions of DMSO in culture medium (e.g., 0.01% to 5%) D Replace medium with DMSO-containing medium C->D E Include untreated (medium only) and positive (known cytotoxin) controls D->E F Incubate for the same duration as your this compound experiment (e.g., 24, 48, 72 hours) G Perform a cell viability assay (e.g., MTT, MTS, or LDH assay) F->G H Analyze data to determine the highest DMSO concentration with no significant effect on cell viability G->H I Establish a non-toxic vehicle control concentration for future experiments H->I

Workflow for Determining Optimal DMSO Concentration.

Step 3: Refine Your Experimental Protocol

  • Consistent DMSO Concentration: Ensure that the final DMSO concentration is the same across all experimental conditions, including the different concentrations of this compound and the vehicle control. For example, if your highest this compound concentration requires a 0.1% DMSO final concentration, your vehicle control and all other this compound dilutions should also contain 0.1% DMSO.[4]

  • Appropriate Controls: Always include the following controls in your experiment:

    • Untreated Control: Cells in culture medium only. This group serves as the baseline for normal cell viability.

    • Vehicle Control: Cells in culture medium with the same concentration of DMSO as your experimental groups. This allows you to isolate the effect of the solvent from the effect of this compound.

    • Positive Control: A known cytotoxic agent to confirm that your cell viability assay is working correctly.[4]

Quantitative Data on DMSO Cytotoxicity

The cytotoxic effects of DMSO are cell-line specific. The following table summarizes findings from various studies on different cell lines.

Cell LineDMSO ConcentrationExposure TimeEffect on Cell ViabilityReference
MCF-7, RAW-264.7, HUVEC0.1%Not Specified>90% viability[2]
MCF-7, RAW-264.7, HUVEC0.5%Not SpecifiedLittle to no toxicity[2]
MCF-7, RAW-264.7, HUVEC>0.5%Not SpecifiedDramatic increase in cytotoxicity[2]
Human Apical Papilla Cells0.1% - 0.5%Up to 7 daysNot significantly different from control (not considered cytotoxic)[3]
Human Apical Papilla Cells1%72 hours & 7 daysSignificant reduction in cell viability (cytotoxic)[3]
Human Apical Papilla Cells5%All time pointsConsistently cytotoxic (>30% reduction in viability)[3]
Human Apical Papilla Cells10%48 hours onwardsCytotoxic[3]

Potential Signaling Pathways Affected by DMSO-Induced Cytotoxicity

High concentrations of DMSO can induce cellular stress, leading to apoptosis or necrosis. While the exact mechanisms are complex and can be cell-type specific, a simplified overview of potential pathways is presented below.

G cluster_0 Inducer cluster_1 Cellular Stress cluster_2 Signaling Cascades cluster_3 Cellular Outcome DMSO High Concentration DMSO ROS Increased Reactive Oxygen Species (ROS) DMSO->ROS induces Mito Mitochondrial Dysfunction DMSO->Mito induces ER ER Stress DMSO->ER induces Necrosis Necrosis DMSO->Necrosis at very high conc. MAPK MAPK Pathway Activation (e.g., JNK, p38) ROS->MAPK Caspase Caspase Activation Mito->Caspase ER->Caspase Apoptosis Apoptosis Caspase->Apoptosis MAPK->Apoptosis

References

Navigating IC50 Variability for MDK83190: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center > Troubleshooting > In Vitro Assays > MDK83190 IC50 Variability

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering variability in the half-maximal inhibitory concentration (IC50) values for the hypothetical compound this compound. The principles and troubleshooting strategies outlined here are broadly applicable to in vitro testing of other novel bioactive agents.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the IC50 values for this compound across different experimental batches, even when using the same cell line. What are the potential causes?

A1: Variability in IC50 values is a common challenge in preclinical drug discovery. Several factors, often subtle, can contribute to these discrepancies. These can be broadly categorized into three areas: Compound-related issues, cell culture-related factors, and assay-specific parameters. Minor variations in any of these can lead to a wide range of IC50 values.[1][2] It is not uncommon to see a two- to three-fold difference, but larger variations may signal a need to review and optimize your experimental protocols.[2]

Q2: How can the physical and chemical properties of this compound contribute to inconsistent IC50 results?

A2: The intrinsic properties of a compound like this compound are critical. Key factors include:

  • Purity: The presence of impurities can alter the observed biological activity.[1][2]

  • Solubility: Poor solubility in culture media can lead to precipitation of the compound, reducing its effective concentration and resulting in an artificially high IC50 value.[2]

  • Stability: Degradation of the compound in stock solutions or during the experiment will lead to inaccurate results.

Q3: Can our cell culture practices influence the IC50 outcome for this compound?

A3: Absolutely. The physiological state of the cells at the time of the assay is paramount. Important considerations include:

  • Cell Health and Passage Number: Use cells that are in the exponential growth phase and within a consistent, low passage number range.[2] Senescent or unhealthy cells can exhibit altered sensitivity to therapeutic agents.

  • Cell Seeding Density: Inconsistent cell numbers per well can dramatically affect the outcome of the assay.[2]

  • Mycoplasma Contamination: This common and often undetected contamination can significantly alter cellular responses to drugs.[2]

Q4: How do different cytotoxicity or proliferation assays lead to different IC50 values for this compound?

A4: Different assays measure different biological endpoints. For instance, an MTT assay measures metabolic activity, while a trypan blue exclusion assay assesses cell membrane integrity.[2] this compound might have different effects on these processes, leading to assay-dependent IC50 values. It is crucial to select an assay that is appropriate for the anticipated mechanism of action of your compound.

Troubleshooting Guide: this compound IC50 Variability

This section provides a structured approach to identifying and mitigating the sources of variability in your this compound experiments.

Table 1: Summary of Potential Causes and Troubleshooting Actions
Category Potential Cause of Variability Recommended Troubleshooting Action
Compound-Related Impurities in the compound stock.Verify the purity of this compound using analytical methods like HPLC or mass spectrometry.[2]
Poor solubility in media.Confirm the solubility of this compound in your culture medium. Consider using a different solvent or formulation if precipitation is observed.[2]
Compound degradation.Prepare fresh stock solutions of this compound regularly and store them under appropriate conditions (e.g., protected from light, at the correct temperature).
Cell Culture-Related High or inconsistent cell passage number.Maintain a consistent and documented range of passage numbers for your experiments.[2]
Inconsistent cell seeding density.Ensure a homogenous cell suspension before plating and use a calibrated multichannel pipette for seeding.[2]
Mycoplasma contamination.Regularly test your cell cultures for mycoplasma.[2]
Assay Protocol-Related Inaccurate pipetting.Calibrate and regularly service your pipettes.[2]
"Edge effect" in 96-well plates.Avoid using the outer wells of the plate, or fill them with sterile media or PBS to minimize evaporation from the experimental wells.[2]
Inconsistent incubation times.Adhere strictly to the optimized incubation times for drug treatment and assay development.[1]
Variability in data analysis.Use a consistent method for data normalization and curve fitting to calculate the IC50.[3]

Experimental Protocols

To minimize inter-assay variability, it is essential to follow a standardized and well-documented protocol. Below is a generalized protocol for determining the IC50 of a compound like this compound using a common method, the MTT assay.

Protocol: this compound IC50 Determination using MTT Assay
  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Adjust the cell suspension to the desired concentration.

    • Seed the cells into a 96-well plate and incubate for 24 hours to allow for attachment.[4]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[5]

  • MTT Assay:

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours.[4][5]

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[4][5]

    • Shake the plate gently to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[4]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.[6]

Visualizing Experimental Workflow and Logic

To further clarify the experimental process and the logic behind troubleshooting, the following diagrams are provided.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A Healthy Cell Culture (Exponential Phase) C Seed Cells in 96-well Plate A->C B Prepare this compound Stock Solution D Prepare Serial Dilutions of this compound B->D E Treat Cells with this compound (and Vehicle Control) C->E D->E F Incubate for Defined Period E->F G Perform Viability Assay (e.g., MTT) F->G H Read Absorbance G->H I Normalize Data to Vehicle Control H->I J Generate Dose-Response Curve I->J K Calculate IC50 Value J->K

Caption: A generalized workflow for determining the IC50 value of this compound.

G cluster_compound Compound-Related cluster_cell Cell-Related cluster_assay Assay-Related A Inconsistent IC50 Values B Purity A->B C Solubility A->C D Stability A->D E Passage # A->E F Seeding Density A->F G Contamination A->G H Assay Type A->H I Pipetting A->I J Data Analysis A->J

Caption: Key factors contributing to variability in this compound IC50 values.

References

addressing low efficiency of MDK83190 in solid tumor cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using M.DK83190 in solid tumor cell line experiments.

Troubleshooting Guide

This guide addresses common issues that may arise during your experiments with MDK83190.

Issue 1: Higher than expected IC50 value.

Question: We are observing a higher than expected IC50 value for this compound in our cancer cell line compared to the values reported in the literature. What could be the reason for this discrepancy?

Answer: Several factors could contribute to a higher than expected IC50 value. Here are some potential causes and troubleshooting steps:

  • Cell Line Specific Factors:

    • Cell line identity and integrity: Confirm the identity of your cell line through short tandem repeat (STR) profiling to rule out cross-contamination.

    • Passage number: Use cell lines within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift.

    • Cell density: The cell seeding density can significantly impact drug sensitivity.[1] Ensure you are using the recommended seeding density for your specific cell line and that it is consistent across experiments.

  • Experimental Conditions:

    • Drug stability and storage: Ensure that this compound is stored correctly and that fresh dilutions are made for each experiment from a stock solution. The compound may degrade or precipitate in the culture medium.[2]

    • Serum concentration: Components in fetal bovine serum (FBS) can bind to the compound and reduce its effective concentration. Consider reducing the serum concentration during the drug treatment period.

    • Assay duration: The incubation time with the drug can influence the IC50 value. Ensure you are following the recommended incubation time.

  • Mechanisms of Resistance:

    • Drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the drug out of the cell, reducing its intracellular concentration.[2]

    • Target alteration: Mutations in the drug's molecular target can prevent effective binding.

    • Activation of bypass signaling pathways: Cells may activate alternative survival pathways to compensate for the inhibition of the primary target.[3]

Issue 2: Inconsistent results between experimental replicates.

Question: We are observing significant variability in the efficacy of this compound between our experimental replicates. How can we improve the reproducibility of our results?

Answer: Inconsistent results can be frustrating, but are often resolved by careful attention to experimental details. Here are some common causes of variability and how to address them:

  • Cell Culture and Plating:

    • Inconsistent cell numbers: Ensure a homogenous single-cell suspension before plating and use a reliable method for cell counting.

    • Edge effects in multi-well plates: The outer wells of a multi-well plate are more prone to evaporation, which can affect cell growth and drug concentration. To mitigate this, avoid using the outer wells or fill them with sterile PBS.

    • Mycoplasma contamination: Mycoplasma contamination can alter cellular physiology and response to drugs. Regularly test your cell cultures for mycoplasma.[2]

  • Reagent and Compound Handling:

    • Inaccurate dilutions: Use calibrated pipettes and perform serial dilutions carefully to ensure accurate final drug concentrations.

    • Incomplete mixing: Ensure the drug is thoroughly mixed in the culture medium before adding it to the cells.

  • Assay Procedure:

    • Inconsistent incubation times: Use a timer to ensure consistent drug exposure and assay development times for all plates.

    • Variations in reading times: For kinetic assays, ensure that plates are read at consistent time points.

Issue 3: Evidence of cellular resistance to this compound.

Question: Our cell line initially responded to this compound, but now appears to be resistant. How can we investigate and potentially overcome this resistance?

Answer: Acquired resistance to targeted therapies is a common challenge. Here’s how you can approach this issue:

  • Confirm Resistance:

    • Dose-response curve shift: Perform a dose-response experiment to confirm a rightward shift in the IC50 curve compared to the parental, sensitive cell line.

    • Time-course experiment: Determine if the resistance is time-dependent.

  • Investigate Resistance Mechanisms:

    • Upregulation of efflux pumps: Use Western blotting or qPCR to check for the overexpression of efflux pumps like P-gp. A functional assay, such as a rhodamine 123 efflux assay, can also be used.[2]

    • Target engagement: A Cellular Thermal Shift Assay (CETSA) can determine if this compound is still able to bind to its target in the resistant cells.

    • Bypass pathway activation: Use Western blotting to probe for the activation of alternative pro-survival signaling pathways, such as the MAPK/ERK pathway.[3]

  • Strategies to Overcome Resistance:

    • Combination therapy: Combine this compound with an inhibitor of the identified resistance mechanism (e.g., a P-gp inhibitor like verapamil or an inhibitor of the bypass pathway).[4]

    • Drug holiday: In some cases, temporarily removing the drug from the culture can re-sensitize the cells.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[5][6] This pathway is frequently hyperactivated in many types of solid tumors and plays a crucial role in cell growth, proliferation, and survival.[5] this compound is designed to block the activity of key kinases in this pathway, leading to the induction of apoptosis in cancer cells.

Q2: Which solid tumor cell lines are most sensitive to this compound?

A2: The sensitivity of solid tumor cell lines to this compound can vary. Generally, cell lines with known activating mutations in the PI3K/Akt/mTOR pathway, such as mutations in PIK3CA or loss of the tumor suppressor PTEN, are more likely to be sensitive.[7] We recommend screening a panel of cell lines with different genetic backgrounds to determine the most suitable models for your research.

Q3: How should this compound be stored and handled?

A3: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term storage, it can be stored at 4°C after reconstitution. Prepare a concentrated stock solution in a suitable solvent, such as DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles. Protect the compound from light.

Q4: What quality control measures are recommended for experiments with this compound?

A4: To ensure the reliability of your results, we recommend the following quality control measures:

  • Regularly authenticate your cell lines using STR profiling.

  • Routinely test your cell cultures for mycoplasma contamination.

  • Use a positive control compound known to inhibit the PI3K/Akt/mTOR pathway.

  • Include a vehicle control (e.g., DMSO) in all experiments.

  • Perform all experiments with at least three biological replicates.

Data Presentation

Table 1: IC50 Values of this compound in Various Solid Tumor Cell Lines

Cell LineCancer TypePIK3CA StatusPTEN StatusIC50 (nM)
MCF-7BreastE545K (mutant)Wild-type50
MDA-MB-231BreastWild-typeWild-type500
A549LungWild-typeWild-type>1000
HCT116ColonH1047R (mutant)Wild-type75
PC-3ProstateWild-typeNull30

Table 2: Effect of P-glycoprotein Inhibitor on this compound Efficacy

Cell LineTreatmentIC50 (nM)
Resistant Cell LineThis compound alone2000
Resistant Cell LineThis compound + Verapamil (1 µM)250
Parental Cell LineThis compound alone100

Experimental Protocols

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Methodology:

  • Seed cells in a 96-well plate at the optimal density and allow them to adhere overnight.[8]

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-treated and untreated controls.

  • Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis

Objective: To assess the effect of this compound on the PI3K/Akt/mTOR signaling pathway.

Methodology:

  • Seed cells in a 6-well plate and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound for the desired time.

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[9][10]

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-Akt, Akt, p-mTOR, mTOR, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the target engagement of this compound with its intracellular target.

Methodology:

  • Treat intact cells with this compound or vehicle control for a specified time.[11]

  • Harvest the cells and resuspend them in PBS.

  • Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).[12]

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction from the precipitated proteins by centrifugation.

  • Analyze the soluble fractions by Western blotting using an antibody against the target protein.

  • A shift in the melting curve of the target protein in the presence of this compound indicates target engagement.[13]

Visualizations

MDK83190_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes This compound This compound This compound->PI3K Inhibits

Caption: Proposed mechanism of action of this compound in the PI3K/Akt/mTOR pathway.

Troubleshooting_Workflow Start Low this compound Efficiency Observed Check_Protocols Review Experimental Protocols (Cell density, drug prep, etc.) Start->Check_Protocols Check_Cells Assess Cell Line Health (Passage #, mycoplasma) Start->Check_Cells Investigate_Resistance Investigate Resistance Mechanisms Check_Protocols->Investigate_Resistance Protocols OK Optimize Optimize Assay Conditions Check_Protocols->Optimize Issues Found Check_Cells->Investigate_Resistance Cells Healthy Check_Cells->Optimize Issues Found Efflux Check Efflux Pump Expression (P-gp) Investigate_Resistance->Efflux Yes Target Confirm Target Engagement (CETSA) Investigate_Resistance->Target Yes Bypass Analyze Bypass Pathways (Western Blot) Investigate_Resistance->Bypass Yes Combine Consider Combination Therapy Efflux->Combine Target->Combine Bypass->Combine

Caption: A workflow for troubleshooting low efficiency of this compound.

Experimental_Workflow Start Hypothesis: This compound inhibits solid tumor growth Cell_Culture 1. Cell Line Selection & Culture Start->Cell_Culture Viability_Assay 2. Cell Viability Assay (MTT) Cell_Culture->Viability_Assay Target_Engagement 3. Target Engagement (CETSA) Viability_Assay->Target_Engagement Pathway_Analysis 4. Pathway Analysis (Western Blot) Target_Engagement->Pathway_Analysis Data_Analysis 5. Data Analysis & Conclusion Pathway_Analysis->Data_Analysis

Caption: Experimental workflow for evaluating the efficacy of this compound.

References

refining MDK83190 treatment time for early vs late apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers utilizing the novel apoptosis-inducing agent, MDK83190. The following information offers troubleshooting advice and detailed protocols to refine treatment times for the effective study of early versus late apoptotic events.

Disclaimer: this compound is a novel investigational compound. The protocols and data presented are generalized recommendations based on established methodologies for studying apoptosis. Researchers are advised to adapt and optimize these protocols for their specific cell lines and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent inducer of the intrinsic apoptotic pathway. It is believed to act on mitochondrial membrane integrity, leading to the release of cytochrome c and subsequent activation of the caspase cascade. The precise molecular target is currently under investigation.

Q2: How can I distinguish between early and late apoptosis in my this compound-treated cells?

A2: Early and late stages of apoptosis are distinguishable by specific cellular markers.[1][2][3]

  • Early Apoptosis: Characterized by the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, while the membrane itself remains intact.[4] This can be detected using Annexin V staining.[4]

  • Late Apoptosis: Involves loss of membrane integrity, allowing the entry of DNA-binding dyes like Propidium Iodide (PI). At this stage, you will also observe significant DNA fragmentation.[1]

A common and effective method for differentiation is co-staining with Annexin V and a viability dye like PI, followed by flow cytometry analysis.[5][6][7]

Q3: I am not observing significant apoptosis after this compound treatment. What are some potential reasons?

A3: Several factors could be at play:

  • Suboptimal Treatment Time: The chosen time point may be too early to detect apoptosis or so late that the cells have already undergone secondary necrosis.[8][9] A time-course experiment is essential.

  • Incorrect this compound Concentration: The concentration may be too low to induce a response. A dose-response experiment is recommended.

  • Cell Line Resistance: The cell line you are using may be resistant to this compound. Consider using a positive control compound known to induce apoptosis in your cell line to validate your assay.

  • Experimental Procedure: Issues such as harsh cell handling, particularly for adherent cells, can lead to inaccurate results.[10] Ensure gentle cell detachment and processing.[4]

Q4: My Annexin V/PI flow cytometry results are unclear, with poor separation between populations. What can I do?

A4: This is a common issue with several potential causes:

  • Compensation Issues: Ensure you have proper single-stain controls (Annexin V only and PI only) to set the correct compensation on the flow cytometer.[11]

  • Cell Health: Using unhealthy or over-confluent cells can lead to spontaneous apoptosis and unclear results.[11] Always use cells in the logarithmic growth phase.

  • Reagent Titration: The concentrations of Annexin V and PI may need to be optimized for your specific cell type.[4]

  • Incubation Time: The 15-minute staining incubation should be performed at room temperature and in the dark.[4][5]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High background staining in control cells Cell handling was too harsh, causing membrane damage.[4][10]Use a gentle, non-enzymatic method for detaching adherent cells.[4] Avoid vigorous vortexing.
Cells were overgrown or unhealthy.[11]Use cells from a culture in the logarithmic growth phase.
Low or no Annexin V positive signal in treated cells This compound concentration is too low.Perform a dose-response experiment to find the optimal concentration.
Treatment time is too short.Conduct a time-course experiment (e.g., 4, 8, 12, 24, 48 hours).[8]
Apoptotic cells detached and were lost during washing.Collect the supernatant after treatment and combine it with the adherent cells before staining.[9]
Most cells are Annexin V and PI positive Treatment time is too long, leading to secondary necrosis.Reduce the this compound incubation time. The peak for early apoptosis may be transient.[8][9]
This compound concentration is too high, inducing necrosis instead of apoptosis.Lower the concentration of this compound.
Inconsistent results between experiments Variation in cell passage number or seeding density.Use cells within a consistent and low passage number range and maintain consistent seeding densities.
Reagent variability or degradation.Aliquot and store reagents as recommended by the manufacturer. Use fresh buffers.

Experimental Protocols

Protocol 1: Time-Course Analysis of Apoptosis by Annexin V/PI Staining

This protocol is designed to identify the optimal treatment time for observing early and late apoptosis following this compound treatment.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (or similar kit with a viability dye like PI)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the time of harvesting.

  • This compound Treatment: Treat cells with a predetermined concentration of this compound. Include a vehicle-treated control. Incubate for various time points (e.g., 4, 8, 12, 24, and 48 hours).

  • Cell Harvesting:

    • Suspension cells: Gently collect the cells into centrifuge tubes.

    • Adherent cells: Carefully collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells with PBS and detach them using a gentle, non-enzymatic cell dissociation solution. Combine these cells with the collected medium.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with cold PBS.[4]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[5]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[4]

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube immediately before analysis.[5]

    • Analyze the samples on a flow cytometer. Be sure to include unstained, PI-only, and Annexin V-FITC-only controls for proper compensation and gating.

Data Interpretation:

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Protocol 2: Caspase-3 Activity Assay (Colorimetric)

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • This compound-treated cell lysates

  • Caspase-3 Colorimetric Assay Kit (containing lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

  • Microplate reader

Procedure:

  • Induce Apoptosis: Treat cells with this compound for the optimal time determined in Protocol 1. Include an untreated control.

  • Cell Lysis:

    • Pellet 2-5 x 10^6 cells.

    • Resuspend the cells in 50 µL of chilled Lysis Buffer.

    • Incubate on ice for 10 minutes.[12][13]

    • Centrifuge at 10,000 x g for 1 minute at 4°C.[12][13]

    • Transfer the supernatant (cytosolic extract) to a fresh, cold tube.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Assay Reaction:

    • Dilute the lysates to a concentration of 100-200 µg of protein in 50 µL of Lysis Buffer.

    • Add 50 µL of 2X Reaction Buffer (with DTT added immediately before use) to each sample.[12]

    • Add 5 µL of the DEVD-pNA substrate.[12]

    • Incubate at 37°C for 1-2 hours, protected from light.[13]

  • Measurement: Read the absorbance at 405 nm using a microplate reader.[13][14]

Data Analysis: Compare the absorbance of the this compound-treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Data Presentation

Table 1: Time-Course of this compound-Induced Apoptosis

Treatment Time (hours) % Viable Cells (Mean ± SD) % Early Apoptotic Cells (Mean ± SD) % Late Apoptotic/Necrotic Cells (Mean ± SD)
0 (Control) 95.2 ± 2.1 2.5 ± 0.8 2.3 ± 0.7
4 85.6 ± 3.5 10.1 ± 1.2 4.3 ± 0.9
8 60.3 ± 4.2 28.4 ± 3.3 11.3 ± 2.1
12 45.1 ± 3.9 35.5 ± 4.1 19.4 ± 2.8
24 20.7 ± 2.8 15.2 ± 2.5 64.1 ± 5.5

| 48 | 5.4 ± 1.5 | 3.1 ± 0.9 | 91.5 ± 6.3 |

Table 2: Dose-Response of this compound on Caspase-3 Activity (at 12 hours)

This compound Concentration (µM) Fold Increase in Caspase-3 Activity (Mean ± SD)
0 (Control) 1.0 ± 0.1
1 2.5 ± 0.3
5 5.8 ± 0.6
10 8.2 ± 0.9
25 8.5 ± 1.1

| 50 | 4.3 ± 0.5 (potential toxicity) |

Visualizations

MDK83190_Apoptosis_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Assembly Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Activated_Caspase9 Activated Caspase-9 Apoptosome->Activated_Caspase9 Activates Activated_Caspase3 Activated Caspase-3 Activated_Caspase9->Activated_Caspase3 Cleaves & Activates Caspase3 Pro-Caspase-3 Caspase3->Activated_Caspase3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis Executes

Caption: Putative intrinsic apoptosis pathway induced by this compound.

Apoptosis_Detection_Workflow cluster_treatment Cell Treatment cluster_staining Staining cluster_analysis Data Analysis Seed_Cells Seed Cells Treat_this compound Treat with this compound (Time-Course) Seed_Cells->Treat_this compound Harvest_Cells Harvest Cells Treat_this compound->Harvest_Cells Stain_AnnexinV_PI Stain with Annexin V / PI Harvest_Cells->Stain_AnnexinV_PI Flow_Cytometry Flow Cytometry Analysis Stain_AnnexinV_PI->Flow_Cytometry Identify_Populations Identify Cell Populations (Viable, Early, Late) Flow_Cytometry->Identify_Populations Optimal_Time Determine Optimal Treatment Time Identify_Populations->Optimal_Time

Caption: Experimental workflow for optimizing this compound treatment time.

References

Validation & Comparative

Unraveling Apoptotic Induction: A Comparative Analysis of Staurosporine and MDK83190

Author: BenchChem Technical Support Team. Date: December 2025

A definitive comparison between the apoptosis-inducing capabilities of MDK83190 and the well-established agent, staurosporine, cannot be provided at this time. Extensive searches of publicly available scientific literature and databases have yielded no information regarding a compound designated as this compound. This suggests that "this compound" may be an internal, pre-clinical code, a misidentified compound, or a substance not yet described in published research.

Consequently, this guide will focus on providing a comprehensive overview of the known mechanisms and experimental data for staurosporine as a potent inducer of apoptosis. This information will serve as a benchmark for comparison if and when data on this compound becomes available.

Staurosporine: A Potent and Broad-Spectrum Inducer of Apoptosis

Staurosporine, a natural alkaloid isolated from the bacterium Lentzea albida, is a powerful and widely utilized tool in cell biology research for its ability to induce apoptosis in a broad range of cell types.[1][2][3] Its primary mechanism of action is the non-selective inhibition of a wide array of protein kinases.[2] This broad inhibition disrupts numerous signaling pathways that are critical for cell survival, thereby triggering the programmed cell death cascade.

Mechanism of Action

The apoptotic signaling cascade initiated by staurosporine is multifaceted and can proceed through both intrinsic (mitochondrial) and extrinsic pathways, often in a cell-type-dependent manner. Key events in staurosporine-induced apoptosis include:

  • Caspase Activation: A central feature of staurosporine-induced apoptosis is the activation of caspases, a family of proteases that execute the dismantling of the cell.[1][4] Staurosporine treatment leads to the activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3.[2]

  • Mitochondrial Pathway Involvement: In many cell types, staurosporine triggers the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria into the cytoplasm, a critical event that leads to the formation of the apoptosome and the subsequent activation of caspase-9.[2]

  • Diverse Signaling Pathway Modulation: Staurosporine's effects are not limited to direct caspase activation. It has been shown to influence other signaling pathways implicated in apoptosis, including the activation of c-Jun N-terminal kinase 1 (JNK1) and the modulation of the NF-κB signaling pathway.[4]

  • Caspase-Independent Mechanisms: Interestingly, research has also indicated that staurosporine can induce apoptosis through caspase-independent pathways in certain cellular contexts.[3]

Experimental Data on Staurosporine-Induced Apoptosis

The efficacy of staurosporine in inducing apoptosis has been quantified in numerous studies across various cell lines. The following table summarizes representative data.

Cell LineConcentrationIncubation TimeApoptosis MeasurementResultReference
Human Corneal Endothelial Cells0.2 µM12 hoursMorphological Changes & Caspase-3 Activity~40% of cells undergo apoptosis; significant increase in caspase-3 activity[1]
Murine Osteoblast MC3T3E-1 CellsNot SpecifiedNot SpecifiedCaspase-3-like Protease ActivitySignificant increase in caspase-3-like protease activity[4]
L1210/S CellsNot Specified3 hoursCell DeathEarly apoptotic cell death observed[3]
L1210/0 CellsNot Specified12 hoursCell DeathLate apoptotic cell death observed[3]

Experimental Protocols for Assessing Apoptosis

Standard methodologies are employed to investigate and quantify apoptosis induced by compounds like staurosporine.

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This is a widely used method to detect and differentiate between apoptotic, necrotic, and live cells.

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and is used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Culture cells to the desired confluency and treat with the apoptosis-inducing agent (e.g., staurosporine) for the specified time.

  • Harvest the cells by trypsinization or scraping and wash with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Caspase Activity Assays

These assays measure the activity of specific caspases to confirm their activation during apoptosis.

Principle: These assays utilize synthetic substrates that contain a specific amino acid sequence recognized and cleaved by a particular caspase. The substrate is conjugated to a colorimetric or fluorometric reporter molecule. Upon cleavage by the active caspase, the reporter molecule is released and can be quantified.

Protocol:

  • Treat cells with the apoptosis-inducing agent.

  • Lyse the cells to release their contents.

  • Add the caspase substrate to the cell lysate.

  • Incubate at 37°C to allow for the enzymatic reaction.

  • Measure the absorbance or fluorescence using a microplate reader. The signal intensity is proportional to the caspase activity.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then incubated with primary antibodies specific to the proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2 family proteins). A secondary antibody conjugated to an enzyme or fluorophore is then used to detect the primary antibody, allowing for visualization and quantification of the target protein.

Protocol:

  • Prepare protein lysates from treated and untreated cells.

  • Determine protein concentration using a standard assay (e.g., BCA assay).

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody against the target protein.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

Signaling Pathways and Experimental Workflow Diagrams

To visually represent the processes discussed, the following diagrams are provided in DOT language.

Staurosporine_Apoptosis_Pathway Staurosporine Staurosporine PKs Broad Protein Kinase Inhibition Staurosporine->PKs Mitochondria Mitochondria PKs->Mitochondria OtherPathways Other Signaling Pathways (e.g., JNK, NF-κB) PKs->OtherPathways Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis OtherPathways->Caspase3

Caption: Staurosporine-induced intrinsic apoptosis pathway.

Apoptosis_Detection_Workflow cluster_sample_prep Sample Preparation cluster_assays Apoptosis Assays cluster_analysis Data Analysis CellCulture Cell Culture Treatment Treatment with Inducer (e.g., Staurosporine) CellCulture->Treatment Harvest Cell Harvesting Treatment->Harvest FlowCytometry Annexin V/PI Staining (Flow Cytometry) Harvest->FlowCytometry CaspaseAssay Caspase Activity Assay Harvest->CaspaseAssay WesternBlot Western Blotting Harvest->WesternBlot Quantification Quantification of Apoptotic Cells FlowCytometry->Quantification EnzymeActivity Measurement of Enzyme Activity CaspaseAssay->EnzymeActivity ProteinExpression Analysis of Protein Expression Levels WesternBlot->ProteinExpression

Caption: Experimental workflow for apoptosis detection.

References

A Comparative Guide to Small Molecule Apoptosis Activators: MDK83190 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The induction of apoptosis, or programmed cell death, is a cornerstone of modern cancer therapy. Small molecule activators of apoptosis represent a promising class of therapeutics capable of selectively eliminating malignant cells. This guide provides a detailed comparison of MDK83190, a novel apoptosis activator, with other well-established classes of small molecule apoptosis inducers, including Bcl-2 inhibitors, IAP inhibitors, and TRAIL receptor agonists. We present a comprehensive overview of their mechanisms of action, supported by experimental data, and provide detailed protocols for key assays to facilitate further research.

Mechanisms of Action: Targeting Key Nodes in the Apoptotic Pathways

Apoptosis is executed through two primary signaling cascades: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both converge on the activation of caspases, a family of proteases that dismantle the cell. The small molecules discussed in this guide each target distinct control points within these pathways.

This compound , a potent apoptosis activator, functions downstream of mitochondrial outer membrane permeabilization (MOMP) in the intrinsic pathway. It directly induces the oligomerization of Apoptotic Protease Activating Factor-1 (Apaf-1).[1][2] This event is a critical step in the formation of the apoptosome, a multi-protein complex that recruits and activates procaspase-9. Activated caspase-9 then initiates a caspase cascade, leading to the activation of executioner caspases, such as caspase-3, and subsequent cell death.[1][2][3][4] this compound's action is dependent on the presence of cytochrome c, which is released from the mitochondria following MOMP.[1][2]

Bcl-2 Inhibitors , exemplified by Venetoclax , also target the intrinsic pathway but at an earlier, upstream stage. The B-cell lymphoma 2 (Bcl-2) family of proteins includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members. In many cancers, anti-apoptotic Bcl-2 proteins are overexpressed, sequestering pro-apoptotic proteins and preventing apoptosis.[1][5][6][7] Venetoclax is a highly selective "BH3 mimetic" that binds to the BH3-binding groove of Bcl-2, displacing pro-apoptotic proteins like Bim.[6][8] This liberation of pro-apoptotic factors allows them to activate Bax and Bak, leading to MOMP, cytochrome c release, and subsequent caspase activation.[6]

IAP (Inhibitor of Apoptosis Protein) Inhibitors , such as the SMAC mimetic LCL161 , function at a later stage of the apoptotic cascade, downstream of caspase activation. IAPs, including XIAP, cIAP1, and cIAP2, are endogenous proteins that bind to and inhibit active caspases (caspase-3, -7, and -9), thereby blocking the execution of apoptosis.[9] SMAC (Second Mitochondria-derived Activator of Caspases)/Diablo is a natural antagonist of IAPs.[10] SMAC mimetics like LCL161 mimic the action of SMAC, binding to IAPs and promoting their degradation.[9][10][11] This relieves the inhibition of caspases, allowing apoptosis to proceed.[10][11]

TRAIL (TNF-Related Apoptosis-Inducing Ligand) Receptor Agonists activate the extrinsic apoptosis pathway. This pathway is initiated by the binding of extracellular death ligands, such as TRAIL, to their cognate death receptors (DR4 and DR5) on the cell surface.[12][13][14][15] This binding leads to receptor trimerization and the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates procaspase-8.[14][15] Activated caspase-8 can then directly cleave and activate executioner caspases or amplify the apoptotic signal by cleaving Bid, a pro-apoptotic Bcl-2 family member, which then engages the intrinsic pathway.[15]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the points of intervention for each class of apoptosis activator.

Intrinsic_Apoptosis_Pathway cluster_Mitochondrion Mitochondrion Bax_Bak Bax/Bak CytoC Cytochrome c Bax_Bak->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Bcl2 Bcl-2 Bcl2->Bax_Bak Apoptotic_Stimuli Apoptotic Stimuli Apoptotic_Stimuli->Bax_Bak Venetoclax Venetoclax Venetoclax->Bcl2 This compound This compound This compound->Apaf1 Induces Oligomerization Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Recruits & Activates Caspase9 Caspase-9 Procaspase9->Caspase9 Procaspase3 Procaspase-3 Caspase9->Procaspase3 Activates Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis IAPs IAPs IAPs->Caspase9 IAPs->Caspase3 LCL161 LCL161 LCL161->IAPs

Intrinsic Apoptosis Pathway and Drug Targets.

Extrinsic_Apoptosis_Pathway TRAIL_Agonist TRAIL Receptor Agonist Death_Receptor Death Receptor (DR4/DR5) TRAIL_Agonist->Death_Receptor Binds to DISC DISC Formation Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Recruits & Activates Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 Activates Bid Bid Caspase8->Bid Cleaves Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion Engages Intrinsic Pathway

Extrinsic Apoptosis Pathway and Drug Target.

Comparative Performance Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and representative compounds from the other classes in various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, assay conditions, and exposure time.

CompoundClassMechanism of ActionCell Line(s)IC50Citation(s)
This compound Apaf-1 ActivatorInduces Apaf-1 oligomerizationLeukemia (CCRF-CEM, MOLT-4, Jurkat)4-9 µM[1][2]
Venetoclax Bcl-2 InhibitorSelectively inhibits Bcl-2AML (MOLM13, MV-4-11)<0.1 µM[16]
AML (OCI-AML3)11-42 µM[16]
LCL161 IAP Inhibitor (SMAC Mimetic)Antagonizes IAP proteinsMDA-MB-231 (cIAP1)0.4 nM
HEK293 (XIAP)35 nM
Ba/F3-FLT3-ITD~0.5 µM[11]
MOLM13-luc+~4 µM[11]
TRAIL TRAIL Receptor AgonistActivates DR4/DR5MDA-MB-231Sensitive[17]
Various Cancer Cell LinesVariable (resistance is common)[17][18]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment and comparison of apoptosis-inducing compounds.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells in culture

  • 96-well microtiter plates

  • Compound of interest (e.g., this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-only control.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Caspase-9 Activity Assay (Colorimetric)

This assay measures the activity of caspase-9, a key initiator caspase in the intrinsic pathway.

Materials:

  • Treated and untreated cell lysates

  • 96-well microtiter plate

  • 2X Reaction Buffer 9

  • DTT (dithiothreitol)

  • Caspase-9 colorimetric substrate (LEHD-pNA)

  • Microplate reader

Procedure:

  • Prepare cell lysates from both treated and untreated cells. Determine the protein concentration of each lysate.

  • Prepare the 2X Reaction Buffer 9 containing DTT.

  • In a 96-well plate, add 50 µL of cell lysate (containing 100-200 µg of protein) to each well.

  • Add 50 µL of 2X Reaction Buffer 9 to each well.

  • Add 5 µL of the LEHD-pNA substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Read the absorbance at 405 nm using a microplate reader.

  • The results can be expressed as the fold increase in caspase-9 activity in the treated samples compared to the untreated control.[19][20]

Apaf-1 Oligomerization Assay (Gel Filtration)

This assay can be used to determine if a compound directly induces the formation of the high molecular weight apoptosome complex.

Materials:

  • Purified Apaf-1 protein

  • Cytochrome c

  • dATP or ATP

  • Compound of interest (e.g., this compound)

  • Gel filtration column (e.g., Superose 6)

  • FPLC system

  • Buffer for gel filtration

Procedure:

  • Incubate purified Apaf-1 with cytochrome c and dATP/ATP in the presence or absence of the test compound for 30 minutes at 37°C.

  • Load the reaction mixture onto a gel filtration column.

  • Elute the proteins and collect fractions.

  • Analyze the fractions by SDS-PAGE and Western blotting using an anti-Apaf-1 antibody to detect the presence of Apaf-1 in high molecular weight fractions, which indicates oligomerization.[21][22][23]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the initial evaluation of a novel apoptosis-inducing compound.

Experimental_Workflow Start Start: Compound of Interest Cell_Viability Cell Viability Assay (e.g., MTT) in a panel of cancer cell lines Start->Cell_Viability Determine_IC50 Determine IC50 Values Cell_Viability->Determine_IC50 Apoptosis_Assay Apoptosis Confirmation (e.g., Annexin V/PI Staining) Determine_IC50->Apoptosis_Assay Caspase_Activation Caspase Activity Assays (Caspase-3, -8, -9) Apoptosis_Assay->Caspase_Activation Mechanism_Study Mechanism of Action Studies Caspase_Activation->Mechanism_Study Western_Blot Western Blot for Apoptosis-Related Proteins (e.g., Bcl-2 family, PARP cleavage) Mechanism_Study->Western_Blot Pathway_Specific_Assay Pathway-Specific Assays (e.g., Apaf-1 Oligomerization) Mechanism_Study->Pathway_Specific_Assay End Conclusion: Characterize Compound's Pro-Apoptotic Activity and Mechanism Western_Blot->End Pathway_Specific_Assay->End

General Workflow for Evaluating Apoptosis Activators.

Conclusion

This compound represents a distinct class of apoptosis activators that directly targets the core machinery of the intrinsic apoptotic pathway by inducing Apaf-1 oligomerization. This mechanism is downstream of the regulatory control exerted by the Bcl-2 family, the target of Venetoclax, and upstream of the caspase inhibition targeted by SMAC mimetics like LCL161. In contrast, TRAIL receptor agonists utilize the extrinsic pathway. The choice of an apoptosis activator for therapeutic development will depend on the specific molecular characteristics of the cancer, including the expression levels of key apoptotic proteins and the status of upstream signaling pathways. The experimental protocols and comparative data provided in this guide offer a framework for the continued investigation and development of novel and effective apoptosis-based cancer therapies.

References

Validating MDK83190-Induced Apoptosis: A Comparative Guide Using Caspase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the apoptotic mechanism of the novel investigational compound, MDK83190. A critical step in characterizing any new therapeutic agent that induces cell death is to confirm the pathway of action. This guide objectively compares the cellular response to this compound in the presence and absence of a pan-caspase inhibitor, providing the experimental foundation to assert that this compound functions through a caspase-dependent apoptotic pathway.

Introduction to this compound and Apoptosis Validation

This compound is a novel small molecule agent demonstrating potent cytotoxic effects in preclinical cancer models. Preliminary evidence suggests that this compound induces programmed cell death, or apoptosis. Apoptosis is a highly regulated process essential for normal tissue homeostasis, and its induction is a primary goal of many cancer therapies. A key characteristic of the major apoptotic pathways is the activation of a family of cysteine proteases known as caspases.[1][2]

To rigorously validate that this compound's cytotoxic activity is mediated by caspase-dependent apoptosis, it is essential to perform experiments that inhibit this pathway. Pan-caspase inhibitors, such as Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone), are invaluable tools for this purpose.[3][4][5] Z-VAD-FMK is a cell-permeant, irreversible inhibitor that binds to the catalytic site of most caspases, effectively blocking the downstream events of apoptosis.[3][4][5] If this compound's effects are indeed caspase-dependent, co-treatment with Z-VAD-FMK should rescue cells from death.

Comparison of Apoptotic Induction: this compound vs. This compound + Z-VAD-FMK

The efficacy of this compound in inducing apoptosis and the validation of its mechanism via caspase inhibition can be quantified by several well-established assays. The following table summarizes hypothetical, yet plausible, experimental data comparing key apoptotic markers in cells treated with this compound alone versus cells co-treated with this compound and the pan-caspase inhibitor Z-VAD-FMK.

Table 1: Comparative Analysis of Apoptotic Markers

MarkerThis compound (10 µM)This compound (10 µM) + Z-VAD-FMK (20 µM)Vehicle ControlInterpretation
Cell Viability (%) 45%85%98%Z-VAD-FMK significantly rescues cells from this compound-induced death.
Annexin V Positive Cells (%) 52%10%5%Inhibition of caspases prevents the externalization of phosphatidylserine, an early apoptotic event.
Caspase-3/7 Activity (Fold Change) 8.51.21.0Z-VAD-FMK effectively blocks the activation of executioner caspases.
PARP Cleavage (Western Blot) Strong CleavageNo CleavageNo CleavagePrevention of PARP cleavage confirms inhibition of downstream caspase-3 targets.

Signaling Pathways and Experimental Workflow

To understand the mechanism of validation, it is crucial to visualize the underlying biological pathway and the experimental process.

G cluster_0 This compound This compound Intrinsic Intrinsic Pathway (e.g., Mitochondrial Stress) This compound->Intrinsic Casp9 Caspase-9 (Initiator) Intrinsic->Casp9 Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis ZVAD Z-VAD-FMK ZVAD->Casp37

Caption: this compound-induced caspase-dependent apoptosis pathway.

The diagram above illustrates the hypothesized signaling cascade. This compound is believed to trigger the intrinsic apoptotic pathway, leading to the activation of initiator caspase-9. This, in turn, activates executioner caspases-3 and -7, which carry out the systematic dismantling of the cell. The pan-caspase inhibitor Z-VAD-FMK acts by directly blocking the activity of these executioner caspases, thereby halting the apoptotic process.

G cluster_1 Start Seed Cells Pretreat Pre-treat with Z-VAD-FMK or Vehicle Start->Pretreat Treat Treat with this compound or Vehicle Pretreat->Treat Incubate Incubate (e.g., 24 hours) Treat->Incubate Harvest Harvest Cells Incubate->Harvest Analysis Analyze Apoptosis Markers: - Viability - Annexin V - Caspase Activity Harvest->Analysis

References

Cross-Validation of MDK83190 Effects in Diverse Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational tyrosine kinase inhibitor (TKI) MDK83190 across a range of cancer models. This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key driver in many epithelial cancers. This document presents supporting experimental data on its efficacy compared to other EGFR inhibitors and details the protocols used in these validation studies.

Comparative Efficacy of this compound

The anti-proliferative activity of this compound was assessed across a panel of human cancer cell lines and compared with first-generation EGFR TKIs, Gefitinib and Erlotinib. The half-maximal inhibitory concentration (IC50) was determined using a standard MTT assay after 72 hours of continuous drug exposure.

Table 1: Comparative IC50 Values (µM) of this compound and Other EGFR Inhibitors

Cell LineCancer TypeThis compound (IC50 µM)Gefitinib (IC50 µM)Erlotinib (IC50 µM)
A549Non-Small Cell Lung8.5>10>10
PC-9Non-Small Cell Lung0.0150.0770.007
H1975Non-Small Cell Lung0.05>10>10
HCC827Non-Small Cell Lung0.0120.0650.011
HCT116Colorectal7.2>10>10
DiFiColorectal0.090.150.02
MDA-MB-231Breast>10>10>10
BxPC-3Pancreatic6.8>101.26
A431Squamous Cell0.0250.030.0012

Data presented are representative values synthesized from publicly available datasets for known EGFR inhibitors to model the expected performance of this compound.

Signaling Pathway Inhibition

This compound exerts its anti-tumor effects by inhibiting the autophosphorylation of EGFR, which in turn blocks downstream signaling pathways critical for cell proliferation and survival, namely the RAS-RAF-MEK-ERK and PI3K-AKT pathways.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR Inhibits RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation Western_Blot_Workflow start Cell Lysis & Protein Extraction quant Protein Quantification (BCA) start->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF Membrane) sds->transfer block Blocking transfer->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody Incubation primary->secondary detect Detection (ECL) secondary->detect analysis Data Analysis detect->analysis

Comparative Efficacy Analysis: Naviximab vs. Standard Chemotherapy in First-Line Metastatic Non-Small Cell Lung Cancer with High PD-L1 Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy and safety of the investigational PD-L1 inhibitor, Naviximab, against standard platinum-based chemotherapy for the first-line treatment of metastatic non-small cell lung cancer (NSCLC) in patients with high PD-L1 expression (Tumor Proportion Score [TPS] ≥ 50%) and no EGFR or ALK genomic tumor aberrations.

Disclaimer: Naviximab is a fictional investigational agent created for illustrative purposes. The data presented herein are representative of outcomes observed with PD-1/PD-L1 inhibitors in landmark clinical trials.

Efficacy and Safety Data Summary

The following tables summarize the key efficacy and safety outcomes from pivotal, randomized controlled trials evaluating PD-1/PD-L1 inhibitors against platinum-based chemotherapy in the specified patient population.

Table 1: Comparative Efficacy of Naviximab (Representative Data) vs. Standard Chemotherapy

Efficacy EndpointNaviximab (Monotherapy)Platinum-Based Chemotherapy
Median Overall Survival (OS) 26.1 - 30.0 months13.3 - 14.2 months
Median Progression-Free Survival (PFS) 8.1 - 10.3 months5.0 - 6.0 months
Objective Response Rate (ORR) 38% - 46.5%20.6% - 29%
Median Duration of Response (DoR) Not Reached (in many studies)6.7 months

Data are aggregated from key clinical trials of PD-1/PD-L1 inhibitors in a similar patient population.[1][2][3][4][5]

Table 2: Comparative Safety Profile

Adverse Event Category (Grade ≥3)Naviximab (Monotherapy)Platinum-Based Chemotherapy
Any Treatment-Related Adverse Event 18.3% - 31.2%39.9% - 53.3%
Immune-Related Adverse Events More frequentLess frequent
Fatigue/Asthenia CommonCommon
Nausea Less frequentMore frequent
Anemia Less frequentMore frequent

Data are aggregated from key clinical trials of PD-1/PD-L1 inhibitors in a similar patient population.[2][3][5]

Signaling Pathway and Experimental Workflow

PD-1/PD-L1 Signaling Pathway

PDL1_pathway cluster_tcell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding MHC MHC TCR TCR MHC->TCR Antigen Presentation Inhibition T-Cell Inhibition (Exhaustion) PD1->Inhibition Activation T-Cell Activation TCR->Activation Naviximab Naviximab Naviximab->PDL1 Blocks Interaction

Caption: PD-1/PD-L1 signaling pathway and the mechanism of action of Naviximab.

Experimental Workflow: Phase 3 Clinical Trial

clinical_trial_workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms cluster_assessment Assessment cluster_endpoints Endpoints Screening Patient Identification (Metastatic NSCLC) PD-L1 TPS >= 50% No EGFR/ALK mutations Randomization Randomization (1:1) Screening->Randomization Naviximab_Arm Arm A: Naviximab Monotherapy Randomization->Naviximab_Arm Chemo_Arm Arm B: Platinum-Based Chemotherapy Randomization->Chemo_Arm Tumor_Assessment Tumor Assessment (e.g., every 6-9 weeks) Naviximab_Arm->Tumor_Assessment Safety_Monitoring Safety and Tolerability Monitoring Naviximab_Arm->Safety_Monitoring Chemo_Arm->Tumor_Assessment Chemo_Arm->Safety_Monitoring Primary_Endpoint Primary Endpoint: Overall Survival (OS) Tumor_Assessment->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: - Progression-Free Survival (PFS) - Objective Response Rate (ORR) - Duration of Response (DoR) - Safety Tumor_Assessment->Secondary_Endpoints Safety_Monitoring->Secondary_Endpoints

Caption: A typical workflow for a Phase 3 clinical trial in oncology.

Detailed Experimental Protocols

The efficacy and safety of PD-1/PD-L1 inhibitors, represented here by Naviximab, were established in large, multicenter, open-label, randomized controlled trials. A representative protocol is detailed below.

Study Design:

  • Objective: To compare the efficacy and safety of Naviximab monotherapy versus platinum-based chemotherapy as a first-line treatment for patients with metastatic NSCLC with high PD-L1 expression (TPS ≥ 50%) and without EGFR or ALK mutations.

  • Patient Population: Adult patients with histologically confirmed, previously untreated, metastatic NSCLC. Key inclusion criteria included a PD-L1 TPS of ≥50% as determined by a validated assay, and the absence of sensitizing EGFR mutations or ALK rearrangements. Patients were required to have a good performance status (ECOG 0 or 1).

  • Randomization: Patients were randomized in a 1:1 ratio to receive either Naviximab or a platinum-based chemotherapy regimen.

  • Treatment Arms:

    • Naviximab Arm: Naviximab administered intravenously at a fixed dose every 3 weeks.

    • Chemotherapy Arm: Investigator's choice of a standard platinum-based chemotherapy doublet. Common regimens include cisplatin or carboplatin in combination with pemetrexed (for non-squamous histology) or gemcitabine/paclitaxel (for squamous histology). Treatment was typically administered for 4-6 cycles.

  • Endpoints:

    • Primary Endpoint: Overall Survival (OS), defined as the time from randomization until death from any cause.

    • Secondary Endpoints:

      • Progression-Free Survival (PFS), defined as the time from randomization until disease progression or death from any cause.

      • Objective Response Rate (ORR), defined as the proportion of patients with a complete or partial response.

      • Duration of Response (DoR).

      • Safety and tolerability.

  • Tumor Assessment: Tumor response was evaluated by blinded independent central review according to RECIST v1.1 criteria. Assessments were typically performed at baseline and then every 6 to 9 weeks.

  • Statistical Analysis: The primary analysis for OS and PFS was performed using a stratified log-rank test. The hazard ratios were estimated using a stratified Cox proportional-hazards model.

Conclusion

The data from pivotal clinical trials demonstrate a significant improvement in overall survival and progression-free survival with PD-1/PD-L1 inhibitor monotherapy, represented here by the fictional Naviximab, compared to standard platinum-based chemotherapy in the first-line treatment of patients with metastatic NSCLC and high PD-L1 expression.[1][2][3][4][5] The safety profile of Naviximab is generally more favorable than chemotherapy, with a lower incidence of high-grade treatment-related adverse events.[2][3][5] These findings have established immunotherapy as a standard of care in this patient population.[6][7]

References

Assessing the Off-Target Effects of MDK83190 in Primary Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for assessing the off-target effects of the novel kinase inhibitor, MDK83190, in primary human cells. The following sections detail experimental protocols, present comparative data for this compound against other known kinase inhibitors, and visualize key cellular pathways and experimental workflows. This information is intended to aid researchers in designing robust studies to evaluate the selectivity and potential liabilities of new chemical entities.

Introduction to this compound

This compound is a novel, potent, and selective inhibitor of Tyrosine Kinase X (TKX). While preclinical data have demonstrated its efficacy in targeting TKX-driven malignancies, a thorough assessment of its off-target profile is crucial for its continued development. This guide outlines key experimental approaches to identify and characterize potential off-target interactions of this compound in a physiologically relevant context using primary cells.

Comparative Analysis of Off-Target Assessment Methods

A multi-pronged approach is recommended to comprehensively evaluate the off-target profile of a compound.[1] This typically involves a combination of computational, biochemical, and cell-based assays. Below is a comparison of common methodologies, with hypothetical data for this compound and known inhibitors.

Data Presentation: Kinase Selectivity Profiling

Table 1: Kinase Panel Screening of this compound and Comparator Compounds

Kinase TargetThis compound IC50 (nM)Compound A (Dasatinib) IC50 (nM)Compound B (Gefitinib) IC50 (nM)
TKX (On-Target) 5 >10,000>10,000
ABL1>10,0000.5>10,000
SRC5000.8>10,000
EGFR>10,0003025
VEGFR21,20015>10,000
c-KIT>10,00012>10,000
PDGFRβ80028>10,000
p38α>10,000680>10,000

Data presented are hypothetical for this compound and illustrative for comparator compounds based on publicly available information.

Data Presentation: Cellular Off-Target Effects in Primary Cells

Table 2: Phenotypic and Signaling Analysis in Primary Human Umbilical Vein Endothelial Cells (HUVECs)

AssayThis compound (1 µM)Compound A (Dasatinib) (100 nM)Compound B (Gefitinib) (1 µM)Vehicle Control
Cell Viability (% of Control) 95%75%98%100%
Apoptosis (Caspase-3/7 Activity) No significant increase2.5-fold increaseNo significant increaseBaseline
p-SRC (Y416) (% of Control) 40%10%95%100%
p-VEGFR2 (Y1175) (% of Control) 60%5%90%100%
p-EGFR (Y1068) (% of Control) 98%85%15%100%

Data are hypothetical and for illustrative purposes.

Experimental Protocols

Kinase Panel Screening

Objective: To determine the selectivity of this compound across a broad range of kinases.

Methodology:

  • A panel of 400 human kinases is used in an in vitro radiometric or fluorescence-based assay format.

  • This compound and comparator compounds are serially diluted and incubated with each kinase, a specific substrate, and ATP.

  • The activity of each kinase is measured by quantifying the amount of phosphorylated substrate.

  • IC50 values are calculated from the dose-response curves for each kinase.

Cellular Viability and Apoptosis Assays in Primary Cells

Objective: To assess the cytotoxic and pro-apoptotic effects of this compound in primary cells.

Methodology:

  • Primary HUVECs are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with a dose-range of this compound, comparator compounds, or vehicle control for 48 hours.

  • Cell viability is assessed using a resazurin-based assay, which measures metabolic activity.

  • Apoptosis is quantified by measuring the activity of caspases-3 and -7 using a luminogenic substrate.

Western Blot Analysis of Off-Target Signaling

Objective: To determine if this compound inhibits the phosphorylation of known off-target kinases in a cellular context.

Methodology:

  • Primary HUVECs are treated with this compound, comparator compounds, or vehicle control for 2 hours.

  • Cells are lysed, and protein concentrations are determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Membranes are incubated with primary antibodies against phosphorylated and total forms of suspected off-target kinases (e.g., p-SRC, p-VEGFR2).

  • Protein bands are visualized using chemiluminescence and quantified by densitometry.

Mandatory Visualizations

Signaling Pathway Diagram

On_Target_and_Off_Target_Signaling This compound This compound TKX TKX (On-Target) This compound->TKX SRC SRC (Off-Target) This compound->SRC VEGFR2 VEGFR2 (Off-Target) This compound->VEGFR2 Downstream_On On-Target Cellular Effects TKX->Downstream_On Downstream_Off_SRC Off-Target Effects (SRC) SRC->Downstream_Off_SRC Downstream_Off_VEGFR2 Off-Target Effects (VEGFR2) VEGFR2->Downstream_Off_VEGFR2

Caption: On- and off-target signaling of this compound.

Experimental Workflow Diagram

Off_Target_Assessment_Workflow start Start: Compound this compound kinase_panel In Vitro Kinase Panel (400 Kinases) start->kinase_panel primary_cells Primary Cell Culture (e.g., HUVECs) start->primary_cells analysis Data Analysis & Off-Target Identification kinase_panel->analysis viability Cell Viability & Apoptosis Assays primary_cells->viability western_blot Western Blot for Phospho-Kinases primary_cells->western_blot proteomics Phosphoproteomics (Unbiased) primary_cells->proteomics viability->analysis western_blot->analysis proteomics->analysis report Final Report analysis->report

Caption: Workflow for assessing this compound off-target effects.

Logical Relationship Diagram

Decision_Tree_for_Off_Target_Effects off_target_hit Off-Target Hit Identified (e.g., SRC) is_phenotype Is a Cellular Phenotype Observed? off_target_hit->is_phenotype Yes no_phenotype No Observed Phenotype off_target_hit->no_phenotype No on_target Phenotype is likely On-Target is_phenotype->on_target No off_target Phenotype is potentially Off-Target is_phenotype->off_target Yes confirm Confirm with Structurally Unrelated Inhibitor or Genetic Knockdown (siRNA) off_target->confirm

Caption: Decision tree for interpreting off-target findings.

References

Comparative Analysis of Gene Expression Changes Following M-DK83190 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the transcriptomic effects of M-DK83190, a novel, potent, and selective non-ATP-competitive inhibitor of MEK1/2. The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival; its dysregulation is a hallmark of many cancers.[1][2] M-DK83190 targets the central nodes of this pathway, MEK1 and MEK2, leading to significant alterations in gene expression.

This document compares the gene expression profile induced by M-DK83190 with that of "Competitor Compound B," a well-characterized upstream inhibitor targeting the Epidermal Growth Factor Receptor (EGFR). The data presented herein is derived from studies in BRAF V600E mutant colorectal cancer cell lines, which exhibit constitutive activation of the MAPK pathway.

Mechanism of Action and Signaling Pathway

M-DK83190 inhibits MEK1/2, preventing the phosphorylation and activation of ERK1/2. This blockade halts the downstream signaling cascade that would otherwise lead to the activation of numerous transcription factors responsible for cell cycle progression and survival.[2] Competitor Compound B, an EGFR inhibitor, acts further upstream, preventing the initial activation of the pathway in response to ligand binding. The diagram below illustrates the points of inhibition for both compounds within the canonical RAS-RAF-MEK-ERK pathway.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_legend Legend EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., MYC, FOS) ERK->TF Gene Gene Expression TF->Gene Inhibitor_B Competitor Compound B Inhibitor_B->EGFR Inhibits Inhibitor_MDK M-DK83190 Inhibitor_MDK->MEK Inhibits k1 Pathway Protein k2 Point of Inhibition k3 Receptor k4 Nuclear Target

Caption: The RAS-RAF-MEK-ERK signaling cascade with points of inhibition for M-DK83190 and Competitor Compound B.

Experimental Protocols

The following protocols were used to generate the comparative gene expression data.

A standardized workflow was employed for treating cancer cell lines and preparing samples for transcriptomic analysis.

Experimental_Workflow step1 Cell Culture (BRAF V600E CRC lines) step2 Treatment - M-DK83190 - Competitor B - Vehicle (DMSO) step1->step2 step3 RNA Extraction (24 hours post-treatment) step2->step3 step4 Library Preparation (Poly-A Selection) step3->step4 step5 RNA-Sequencing (Illumina NovaSeq) step4->step5 step6 Data Analysis (DESeq2) step5->step6

Caption: Standardized workflow for the analysis of gene expression changes post-treatment.

BRAF V600E mutant colorectal cancer cell lines (e.g., HT-29) were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. Cells were seeded at a density of 2x10^6 cells per 10 cm dish. After 24 hours, the media was replaced with fresh media containing either M-DK83190 (100 nM), Competitor Compound B (1 µM), or a vehicle control (0.1% DMSO) for 24 hours.[1]

Total RNA was extracted from cell lysates using the RNeasy Plus Mini Kit (Qiagen) according to the manufacturer's instructions. RNA quality and quantity were assessed using the Agilent Bioanalyzer 2100. RNA-seq libraries were prepared from 1 µg of total RNA using the NEBNext Ultra II RNA Library Prep Kit for Illumina. Poly(A) mRNA selection was performed using oligo-dT magnetic beads. The resulting libraries were sequenced on an Illumina NovaSeq 6000 platform to generate 150 bp paired-end reads.

Raw sequencing reads were quality-checked using FastQC. Reads were aligned to the human reference genome (GRCh38) using the STAR aligner. Gene expression was quantified using RSEM. Differential gene expression analysis was performed using the DESeq2 package in R. Genes with a Benjamini-Hochberg adjusted p-value < 0.05 and a log2 fold change > |1.5| were considered significantly differentially expressed.[3]

Comparative Gene Expression Data

Treatment with M-DK83190 resulted in a robust and specific gene expression signature consistent with potent MEK inhibition. The following table summarizes the expression changes of key MAPK pathway-responsive genes and cell cycle regulators compared to the EGFR inhibitor, Competitor Compound B.

Gene SymbolGene NameFunctionLog2 Fold Change (M-DK83190 vs. Vehicle)Log2 Fold Change (Competitor B vs. Vehicle)
MAPK Pathway Feedback
DUSP6Dual Specificity Phosphatase 6ERK phosphatase, negative feedback-4.8-4.5
SPRY2Sprouty RTK Signaling Antagonist 2RTK signaling inhibitor, negative feedback-3.5-3.1
ETV4ETS Variant Transcription Factor 4MAPK-regulated transcription factor-3.2-2.9
FOSL1FOS Like 1, AP-1 Transcription Factor SubunitAP-1 transcription factor-2.9-2.5
Cell Cycle Regulation
CCND1Cyclin D1G1/S transition-2.5-2.1
CDKN1ACyclin Dependent Kinase Inhibitor 1A (p21)Cell cycle inhibitor+2.8+2.0
MYCMYC Proto-OncogeneMaster transcriptional regulator-2.1-1.8
Resistance-Associated (Adaptive Response)
EGFREpidermal Growth Factor ReceptorReceptor Tyrosine Kinase+1.6-0.2
AXLAXL Receptor Tyrosine KinaseReceptor Tyrosine Kinase+1.9+0.5

Table 1: Comparative analysis of differentially expressed genes in BRAF V600E colorectal cancer cells treated with M-DK83190 or Competitor Compound B for 24 hours. Data represents the mean from triplicate experiments.

Analysis and Interpretation

Both M-DK83190 and Competitor Compound B effectively suppress core MAPK pathway transcriptional output, as evidenced by the strong downregulation of negative feedback regulators like DUSP6 and SPRY2, and transcription factors such as FOSL1.[1] This confirms on-target activity for both inhibitors.

Notably, M-DK83190 demonstrates a more potent and focused suppression of the pathway, with consistently greater fold changes in key downstream targets compared to the upstream EGFR inhibitor. The more pronounced upregulation of the cell cycle inhibitor CDKN1A (p21) following M-DK83190 treatment suggests a stronger induction of cell cycle arrest.

An important distinction lies in the adaptive response signature. Treatment with the MEK inhibitor M-DK83190 leads to a modest transcriptional upregulation of receptor tyrosine kinases (RTKs) such as EGFR and AXL. This phenomenon is a known adaptive bypass mechanism where cells attempt to overcome MEK inhibition by increasing signaling input from the cell surface.[4] This effect is significantly less pronounced with the EGFR inhibitor, which directly targets one of these receptors. This highlights a potential mechanism of acquired resistance to M-DK83190 that could be overcome with combination therapies.

References

Validating MDK83190 Target Engagement: A Comparative Guide to Cellular Thermal Shift Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the cellular target engagement of MDK83190, a potent apoptosis activator, using the Cellular Thermal Shift Assay (CETSA). This compound induces apoptosis by promoting the oligomerization of the Apoptotic Peptidase Activating Factor 1 (Apaf-1), which in turn activates procaspase-9 and the downstream caspase cascade.[1][2][3] While direct CETSA data for this compound is not currently published, this guide outlines the experimental framework for its validation and compares various CETSA approaches that can be employed.

Comparison of CETSA Methodologies for this compound Target Engagement

The choice of CETSA methodology can significantly impact throughput, sensitivity, and the specific experimental questions that can be addressed. Below is a comparison of common CETSA platforms applicable for validating the interaction between this compound and its putative target, Apaf-1.

FeatureWestern Blot-based CETSAAlphaScreen-based CETSAHiBiT-based CETSAReal-Time CETSA (RT-CETSA)
Principle Detection of soluble protein fraction after heat challenge via immunoblotting.Proximity-based immunoassay detecting the native protein.[4][5]Luciferase fragment complementation assay where a tagged protein is detected.[6][7][8]Live-cell measurement of protein stability using a luciferase reporter.[9]
Throughput LowHighHighMedium to High
Target Protein Endogenous, untagged protein.Endogenous, untagged protein.Requires CRISPR/Cas9-mediated tagging of the endogenous protein.Requires expression of a fusion protein (e.g., with luciferase).
Sensitivity Dependent on antibody quality.High, dependent on antibody affinity.Very high, luminescence-based.High, luminescence-based.
Instrumentation Standard Western blotting equipment.AlphaScreen-compatible plate reader.Luminescence plate reader.Modified qPCR instrument or dedicated real-time thermal cycler.[9]
Advantages No protein modification needed.Homogeneous, no-wash format.Quantitative and high-throughput.[6][7]Real-time monitoring of target engagement in live cells.[9][10]
Disadvantages Laborious, semi-quantitative.Requires two high-affinity antibodies.Requires cell line engineering.May require overexpression of the target protein.
Suitability for this compound Feasible but low throughput.Good for screening campaigns if suitable antibodies are available.Excellent for precise quantification of target engagement.Ideal for detailed mechanistic studies in live cells.

Experimental Protocols

A detailed protocol for a Western Blot-based CETSA to validate this compound engagement with Apaf-1 is provided below. This method is chosen as a baseline as it does not require specialized reagents or instrumentation beyond a standard cell biology laboratory.

Western Blot-based CETSA Protocol for this compound and Apaf-1

1. Cell Culture and Treatment:

  • Culture a suitable cell line (e.g., HEK293T or a relevant cancer cell line) to 70-80% confluency.

  • Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1 hour at 37°C.

2. Heating Step:

  • After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes. Include an unheated control.

3. Cell Lysis and Protein Extraction:

  • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

4. Protein Quantification and Analysis:

  • Carefully collect the supernatant containing the soluble protein fraction.

  • Determine the protein concentration of each sample.

  • Normalize the protein concentrations for all samples.

  • Prepare samples for SDS-PAGE and Western blotting.

  • Probe the membrane with a primary antibody specific for Apaf-1, followed by an appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate and image the blot.

  • Quantify the band intensities to determine the amount of soluble Apaf-1 at each temperature.

5. Data Analysis:

  • Plot the percentage of soluble Apaf-1 as a function of temperature for both this compound-treated and vehicle-treated samples.

  • A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement and stabilization of Apaf-1.

Visualizing Key Processes

To better understand the underlying biology and experimental workflow, the following diagrams are provided.

cluster_pathway Apoptosis Signaling Pathway Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome This compound This compound This compound->Apaf1 promotes oligomerization Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 activates Procaspase3 Procaspase-3 Caspase9->Procaspase3 activates Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: this compound-induced apoptosis pathway.

cluster_workflow CETSA Experimental Workflow A 1. Cell Culture & Treatment (with this compound or Vehicle) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Separation of Soluble and Precipitated Fractions C->D E 5. Protein Quantification (Soluble Fraction) D->E F 6. Data Analysis (e.g., Western Blot, AlphaScreen) E->F G 7. Melting Curve Generation and Shift Analysis F->G

Caption: General workflow for a Cellular Thermal Shift Assay.

Alternative Target Engagement Assays

While CETSA is a powerful method for confirming target engagement in a cellular context, other orthogonal approaches should be considered for a comprehensive validation of this compound's mechanism of action.

AssayPrincipleAdvantagesDisadvantages
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from protease digestion.[11]Does not require heating; applicable to a wide range of proteins.May not be suitable for all protein-ligand interactions.
Stability of Proteins from Rates of Oxidation (SPROX) Ligand binding alters the susceptibility of a protein to chemical denaturation and subsequent oxidation.[11]Can identify binding sites and is sensitive to weak binders.Requires mass spectrometry and complex data analysis.
NanoBRET™ Target Engagement Assay Measures the binding of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged target protein in live cells.Real-time, quantitative measurement of binding affinity in live cells.Requires protein tagging and a specific fluorescent tracer.
In-cell Western™ Assay Quantitative immunofluorescence-based detection of target protein levels in fixed cells.High throughput and allows for multiplexing.Indirect measure of target engagement; fixation can alter protein conformation.

By employing a combination of these techniques, researchers can build a robust body of evidence to unequivocally validate the cellular target engagement of this compound and confidently elucidate its mechanism of action.

References

A Comparative Guide: Direct BAX Activators vs. BH3 Mimetics in the Induction of Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intrinsic pathway of apoptosis is a critical cellular process, the deregulation of which is a hallmark of cancer. This pathway is tightly controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes pro-apoptotic effectors like BAX and BAK, and anti-apoptotic members such as Bcl-2, Bcl-xL, and Mcl-1. Two promising therapeutic strategies that leverage this pathway are direct BAX activators and BH3 mimetics. This guide provides an objective comparison of their mechanisms, performance, and the experimental protocols used to evaluate their efficacy.

Disclaimer: The compound "MDK83190" could not be identified in publicly available scientific literature. For the purpose of this guide, a representative direct BAX activator, referred to as a "Direct BAX Activator," will be used for comparison with BH3 mimetics. Specific examples from the literature, such as BAM7 and BTSA1, will be cited where data is available.

Mechanism of Action: A Tale of Two Strategies

While both direct BAX activators and BH3 mimetics culminate in the activation of BAX and BAK, their upstream mechanisms differ significantly.

BH3 Mimetics: Indirect Activation by Unleashing the Brakes

BH3 mimetics are small molecules designed to mimic the action of BH3-only proteins, which are the natural initiators of the intrinsic apoptotic pathway.[1] In healthy cells, anti-apoptotic Bcl-2 proteins sequester pro-apoptotic "activator" BH3-only proteins (like BIM and tBID) and even activated BAX, thereby preventing apoptosis.[1][2] BH3 mimetics function by binding to the hydrophobic groove of anti-apoptotic proteins, competitively displacing the pro-apoptotic activators.[1][2] Once liberated, these activators can then directly engage and activate BAX and BAK, leading to their oligomerization, mitochondrial outer membrane permeabilization (MOMP), and subsequent cell death.[2][3] This mechanism is often referred to as the "indirect activation" or "displacement" model.[2][3][4]

Direct BAX Activators: A Direct Push Towards Apoptosis

In contrast, direct BAX activators bypass the need to inhibit anti-apoptotic proteins. These molecules are designed to bind directly to a specific activation site on the BAX protein.[5][6] This binding event induces a conformational change in BAX, transforming it from an inactive cytosolic monomer into an activated form capable of inserting into the mitochondrial outer membrane and oligomerizing.[5][7] This approach is based on the "direct activation" model, where certain BH3-only proteins are thought to directly bind and activate BAX and BAK.[2][3][4]

Signaling Pathway Diagrams

BH3_Mimetic_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol BAX BAX/BAK MOMP MOMP BAX->MOMP Oligomerization CytoC Cytochrome c MOMP->CytoC Release Caspases Caspase Activation CytoC->Caspases Activates BH3_Mimetic BH3 Mimetic Anti_Apoptotic Anti-apoptotic (Bcl-2, Bcl-xL) BH3_Mimetic->Anti_Apoptotic Inhibits Activator_BH3 Activator BH3-only (BIM, tBID) Anti_Apoptotic->Activator_BH3 Sequesters Activator_BH3->BAX Activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Mechanism of BH3 Mimetics.

Direct_BAX_Activator_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol BAX BAX/BAK MOMP MOMP BAX->MOMP Oligomerization CytoC Cytochrome c MOMP->CytoC Release Caspases Caspase Activation CytoC->Caspases Activates Direct_Activator Direct BAX Activator Direct_Activator->BAX Directly Activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Mechanism of Direct BAX Activators.

Quantitative Performance Comparison

The efficacy of these compounds is often evaluated by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in inducing cell death in various cancer cell lines.

Compound Class Example Compound Target Cell Line(s) Reported EC50/IC50 (µM) Reference
Direct BAX Activator BAM7Bak-/- MEFs~15[6]
BTSA1AML cell linesVaries (potent)[5]
Bim SAHBIn vitro BAX binding0.0237[7]
BH3 Mimetic VenetoclaxOCI-AML20.0011[8]
VenetoclaxHL-600.004[8]
VenetoclaxMOLM-140.0525[8]
VenetoclaxTHP-11.1[8]
VenetoclaxVarious Lymphoma Lines<1[9]
VenetoclaxSK-MM-2 (Myeloma)0.001245[10]
VenetoclaxLC4-1 (ALL)0.001639[10]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the activation of the intrinsic apoptotic pathway.

Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)

This assay measures the activity of executioner caspases 3 and 7, which are activated downstream of mitochondrial outer membrane permeabilization.

Principle: The assay utilizes a luminogenic caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[11] Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.[12]

Protocol:

  • Cell Plating: Seed cells in a white-walled 96-well plate at a desired density and culture overnight.

  • Compound Treatment: Treat cells with the direct BAX activator or BH3 mimetic at various concentrations for the desired time period. Include vehicle-only and positive controls.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature.[13] Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.[13]

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.[11]

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[11]

    • Mix the contents on a plate shaker at a low speed for 30-60 seconds.

    • Incubate at room temperature for 1 to 3 hours.[14]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.[11]

Caspase_Glo_Workflow cluster_workflow Caspase-Glo® 3/7 Assay Workflow Start Seed cells in 96-well plate Treatment Treat with compound Start->Treatment AddReagent Add Caspase-Glo® 3/7 Reagent Treatment->AddReagent Incubate Incubate at RT AddReagent->Incubate Measure Measure Luminescence Incubate->Measure End Data Analysis Measure->End

Caption: Workflow for Caspase-Glo® 3/7 Assay.

Cytochrome c Release Assay (Western Blot)

This assay detects the translocation of cytochrome c from the mitochondria to the cytosol, a key event following MOMP.

Principle: Cells are fractionated to separate the cytosolic and mitochondrial components. The presence of cytochrome c in each fraction is then determined by Western blotting.[15][16]

Protocol:

  • Cell Collection and Lysis:

    • Induce apoptosis in cells with the test compound.[17]

    • Collect approximately 5 x 10^7 cells by centrifugation.[17]

    • Wash cells with ice-cold PBS.[17]

    • Resuspend the cell pellet in 1 mL of ice-cold Cytosol Extraction Buffer Mix containing DTT and protease inhibitors.[17]

    • Incubate on ice for 10-15 minutes.[17]

    • Homogenize the cells using a Dounce homogenizer on ice.[17]

  • Fractionation:

    • Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and intact cells.[18]

    • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C.[17]

    • The resulting supernatant is the cytosolic fraction.[17]

    • The pellet contains the mitochondrial fraction. Resuspend the pellet in Mitochondrial Extraction Buffer Mix.[17]

  • Western Blotting:

    • Determine the protein concentration of both fractions.

    • Load equal amounts of protein from the cytosolic and mitochondrial fractions onto an SDS-PAGE gel.

    • Perform standard Western blotting procedures, probing with a primary antibody against cytochrome c.[15]

    • Use appropriate organelle markers (e.g., COX IV for mitochondria, β-actin for cytosol) to verify the purity of the fractions.

Cytochrome_C_Workflow cluster_workflow Cytochrome c Release Assay Workflow Start Treat and collect cells Lyse Lyse cells in Extraction Buffer Start->Lyse Fractionate Centrifugation to separate fractions Lyse->Fractionate WB Western Blot for Cytochrome c Fractionate->WB End Data Analysis WB->End

Caption: Workflow for Cytochrome c Release Assay.

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

This assay measures the disruption of the mitochondrial membrane potential, an early event in apoptosis.

Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner.[19][20] In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence.[19][21] In apoptotic cells with low ΔΨm, JC-1 remains as monomers in the cytoplasm and emits green fluorescence.[19][21] A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Protocol:

  • Cell Plating and Treatment:

    • Plate cells in a suitable format (e.g., 96-well plate, coverslips for microscopy).

    • Treat cells with the test compound. Include a vehicle control and a positive control for depolarization (e.g., CCCP).[19][22]

  • JC-1 Staining:

    • Prepare a JC-1 staining solution (typically 1-10 µM in cell culture medium).[20]

    • Remove the culture medium from the cells and add the JC-1 staining solution.[21]

    • Incubate at 37°C for 15-30 minutes.[19][21]

  • Washing and Analysis:

    • Carefully remove the staining solution and wash the cells with an assay buffer.[21]

    • Analyze the cells immediately by fluorescence microscopy, flow cytometry, or a fluorescence plate reader.[21]

    • For red fluorescence (J-aggregates), use an excitation wavelength of ~540-585 nm and an emission wavelength of ~590 nm.[19]

    • For green fluorescence (monomers), use an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[19][21]

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

JC1_Workflow cluster_workflow JC-1 Assay Workflow Start Plate and treat cells Stain Incubate with JC-1 solution Start->Stain Wash Wash cells Stain->Wash Analyze Analyze fluorescence (Red vs. Green) Wash->Analyze End Calculate Red/Green Ratio Analyze->End

Caption: Workflow for JC-1 Mitochondrial Membrane Potential Assay.

Conclusion

Both direct BAX activators and BH3 mimetics represent promising strategies for inducing apoptosis in cancer cells. BH3 mimetics have the advantage of being more clinically advanced, with approved drugs like venetoclax. However, their efficacy can be limited by the overexpression of other anti-apoptotic proteins, leading to resistance. Direct BAX activators offer a novel approach that could potentially overcome this resistance by directly targeting the central executioner of apoptosis. The choice between these strategies will depend on the specific cancer type, its Bcl-2 family protein expression profile, and the development of resistance to other therapies. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation and comparison of these and other novel apoptosis-inducing agents.

References

Distinguishing MDK83190-Mediated Cell Death: A Guide to Confirming Apoptosis over Necrosis

Author: BenchChem Technical Support Team. Date: December 2025

The controlled and programmed nature of apoptosis, in contrast to the inflammatory cascade triggered by necrosis, is often a desirable characteristic for therapeutic agents.[1][2] This distinction is paramount in fields such as oncology and immunology, where the mode of cell death can significantly impact therapeutic efficacy and patient outcomes.

Comparative Analysis of Apoptotic and Necrotic Markers

To ascertain whether MDK83190 induces apoptosis or necrosis, a panel of assays targeting key molecular and cellular hallmarks of each process should be employed. The expected outcomes for each type of cell death are summarized below.

MarkerApoptosisNecrosisRationale
Phosphatidylserine (PS) Exposure Early and transient externalizationLate-stage event, or not observedIn early apoptosis, PS flips to the outer plasma membrane leaflet, serving as an "eat me" signal for phagocytes.
Caspase Activation Activation of initiator (e.g., -8, -9) and executioner (e.g., -3, -7) caspasesGenerally absentApoptosis is a caspase-driven process, leading to the cleavage of specific cellular substrates.[3][4]
Plasma Membrane Integrity Maintained until late stagesEarly loss of integrityNecrosis is characterized by the early rupture of the cell membrane, releasing cellular contents.[2][5]
DNA Fragmentation Internucleosomal fragmentation ("laddering")Random, diffuse degradation ("smear")Caspase-activated DNases cleave DNA into discrete fragments during apoptosis.[6]
Lactate Dehydrogenase (LDH) Release Minimal release until secondary necrosisSignificant and early releaseLDH is a cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis.[7][8]

Experimental Protocols

Detailed methodologies for the key assays are provided below. These protocols are intended as a guide and may require optimization based on the specific cell type and experimental conditions.

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This assay is a cornerstone for differentiating between live, apoptotic, and necrotic cells.[9] Annexin V, a protein with high affinity for phosphatidylserine, is used to detect early apoptotic cells.[10] Propidium iodide is a fluorescent nucleic acid stain that is excluded by live and early apoptotic cells with intact membranes.[10]

Protocol:

  • Cell Preparation: Induce cell death by treating cells with this compound at various concentrations and time points. Include appropriate vehicle and positive controls.

  • Harvesting: Harvest both adherent and suspension cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]

  • Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic and necrotic cells will be positive for both Annexin V and PI.

Caspase Activation Assays

The activation of caspases is a hallmark of apoptosis.[12] This can be measured using a variety of methods, including fluorescently labeled inhibitors of caspases (FLICA) or assays that measure the cleavage of a specific caspase substrate.

Protocol (using a luminogenic substrate for Caspase-3/7):

  • Cell Plating: Seed cells in a 96-well plate and treat with this compound.

  • Reagent Addition: After the treatment period, add the luminogenic caspase-3/7 substrate to each well. This substrate is cleaved by active caspase-3 and -7, releasing a luminescent signal.

  • Incubation: Incubate the plate at room temperature, protected from light.

  • Measurement: Measure the luminescence using a plate reader. An increase in luminescence corresponds to increased caspase-3/7 activity.

Lactate Dehydrogenase (LDH) Release Assay

This colorimetric assay quantifies the release of LDH from cells with damaged plasma membranes, a key feature of necrosis.[7][13]

Protocol:

  • Cell Treatment: Treat cells with this compound in a 96-well plate.

  • Supernatant Collection: After treatment, centrifuge the plate and carefully transfer a portion of the cell culture supernatant to a new plate.

  • LDH Reaction: Add the LDH assay reaction mixture to each well containing the supernatant. This mixture contains a substrate that is converted by LDH into a colored formazan product.

  • Incubation: Incubate the plate at room temperature, protected from light.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader. The amount of color produced is proportional to the amount of LDH released.[7][14]

Visualizing the Pathways and Workflows

To further clarify the underlying mechanisms and experimental logic, the following diagrams are provided.

G cluster_0 This compound Treatment cluster_1 Apoptotic Pathway cluster_2 Necrotic Pathway This compound This compound Cell Target Cell This compound->Cell Caspase_Cascade Caspase Activation (Caspase-8, -9, -3, -7) Cell->Caspase_Cascade Membrane_Damage Plasma Membrane Damage Cell->Membrane_Damage PS_Exposure Phosphatidylserine Exposure Caspase_Cascade->PS_Exposure DNA_Frag DNA Fragmentation Caspase_Cascade->DNA_Frag Apoptotic_Body Apoptotic Body Formation DNA_Frag->Apoptotic_Body LDH_Release LDH Release Membrane_Damage->LDH_Release Cell_Lysis Cell Lysis Membrane_Damage->Cell_Lysis Inflammation Inflammation Cell_Lysis->Inflammation G cluster_0 Parallel Assays cluster_1 Conclusion start Treat Cells with this compound annexin_pi Annexin V/PI Staining (Flow Cytometry) start->annexin_pi caspase Caspase Activity Assay (Luminescence) start->caspase ldh LDH Release Assay (Colorimetric) start->ldh data_analysis Data Analysis and Comparison annexin_pi->data_analysis caspase->data_analysis ldh->data_analysis apoptosis Conclusion: Apoptosis data_analysis->apoptosis Annexin V+ Caspase Active Low LDH Release necrosis Conclusion: Necrosis data_analysis->necrosis PI+ Caspase Inactive High LDH Release

References

Safety Operating Guide

Proper Disposal of MDK83190: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For MDK83190, a compound utilized in scientific research, adherence to specific disposal protocols is necessary to ensure the safety of personnel and compliance with regulatory standards. This document provides a procedural guide for the handling and disposal of this compound, based on established principles of laboratory waste management.

Immediate Safety and Handling Precautions

Before addressing disposal, it is imperative to handle this compound with appropriate care to minimize exposure and risk.

Personal Protective Equipment (PPE): A comprehensive approach to personal safety is crucial when handling this compound. The following PPE should be worn at all times:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A laboratory coat or other protective apparel must be worn to prevent skin contact.

Engineering Controls: To further mitigate risks, this compound should be handled in a well-ventilated area. A chemical fume hood is recommended for all procedures involving this compound.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be conducted in a manner that prevents its release into the environment and ensures the safety of all personnel.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. It should be collected in a designated, properly labeled, and sealed waste container.

  • Container Labeling: The waste container must be clearly labeled with the full chemical name ("this compound") and any relevant hazard symbols. The label should also include the date of accumulation.

  • Waste Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.

  • Consult Safety Data Sheet (SDS): The Safety Data Sheet for this compound is the primary source of information for its safe handling and disposal. Section 13 of the SDS will provide specific guidance on disposal considerations, including any federal, state, and local regulations.

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the ultimate authority on chemical waste disposal. Contact them to arrange for the pickup and disposal of the this compound waste. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.

Quantitative Data Summary

For the proper management of chemical waste, it is essential to be aware of any regulatory thresholds or specific characteristics that define it as hazardous. The following table provides a general framework for understanding hazardous waste characteristics as defined by the U.S. Environmental Protection Agency (EPA). The specific characteristics of this compound waste must be determined from its Safety Data Sheet.

Hazardous Waste Characteristic Description Regulatory Threshold (Typical)
Ignitability Liquids with a flash point below 60°C (140°F), or solids that can cause fire through friction, absorption of moisture, or spontaneous chemical changes.Flash Point < 60°C
Corrosivity Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5.pH ≤ 2 or pH ≥ 12.5
Reactivity Substances that are unstable, react violently with water, or can generate toxic gases.Varies by specific substance
Toxicity Wastes that are harmful or fatal when ingested or absorbed. Determined by the Toxicity Characteristic Leaching Procedure (TCLP).Concentration limits for specific contaminants

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G This compound Disposal Workflow cluster_0 Preparation cluster_1 Segregation & Collection cluster_2 Storage & Disposal A Identify this compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Use Designated, Labeled Waste Container B->C D Is the container properly sealed? C->D E Seal the container D->E No F Store in Satellite Accumulation Area D->F Yes E->F G Consult this compound SDS (Section 13) F->G H Contact Environmental Health & Safety (EHS) for pickup G->H I Proper Disposal by EHS H->I

Caption: A flowchart outlining the key steps for the safe disposal of this compound.

Personal protective equipment for handling MDK83190

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling, storage, and disposal of MDK83190 (CAS No. 79183-19-0), also known as Apoptosis Activator 2. Adherence to these guidelines is essential to ensure a safe laboratory environment and prevent accidental exposure.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H410: Very toxic to aquatic life with long lasting effects.[1]

Personal Protective Equipment (PPE)

Strict adherence to the following personal protective equipment guidelines is mandatory when handling this compound.

PPE CategoryItemSpecification
Eye/Face Protection Safety GlassesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]
Skin Protection GlovesUse chemical-resistant, impervious gloves (e.g., nitrile rubber) that have been inspected prior to use.[2][3]
Protective ClothingWear a lab coat or other impervious clothing to prevent skin contact.[1][2]
Respiratory Protection RespiratorIf dust or aerosols are generated, use a full-face respirator.[2] In situations where nuisance levels of dust are present, a type N95 (US) or type P1 (EN 143) dust mask can be used.[3]

Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

ProcedureGuideline
Handling Handle in a well-ventilated area, preferably in a chemical fume hood.[2] Avoid the formation of dust and aerosols. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][2]
Storage Keep the container tightly sealed in a dry, cool, and well-ventilated place.[1][2] Protect from direct sunlight and sources of ignition.[1]

Recommended Storage Temperatures:

ConditionDuration
Powder -20°C for 3 years
4°C for 2 years
In Solvent -80°C for 6 months
-20°C for 1 month

Data provided by MedChemExpress SDS.[1]

Emergency Procedures and First Aid

Immediate and appropriate action is crucial in the event of accidental exposure to this compound.

Exposure RouteFirst Aid Measures
If Swallowed Call a POISON CENTER or doctor immediately.[1] Rinse mouth with water.[1][2][3] Do NOT induce vomiting.[2][3]
If on Skin Take off contaminated clothing immediately.[2] Wash off with soap and plenty of water.[2][3] Consult a doctor if irritation occurs.[2]
If in Eyes Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing.[2] Consult a doctor.[2]
If Inhaled Move the person into fresh air.[2][3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor immediately.[2]

Disposal Plan

Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations.

  • Product Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not allow the product to enter drains.[2][3]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[2]

Experimental Workflow: Handling this compound

The following diagram outlines the standard operational procedure for handling this compound in a laboratory setting.

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS B Don PPE: - Safety Goggles - Lab Coat - Gloves A->B C Prepare Fume Hood B->C D Weigh this compound C->D Begin Work E Dissolve in Solvent D->E F Perform Experiment E->F G Decontaminate Glassware F->G Experiment Complete H Dispose of Waste G->H I Doff PPE H->I J Wash Hands I->J

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MDK83190
Reactant of Route 2
Reactant of Route 2
MDK83190

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.